3-Acetoxydibenz[a,h]anthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
naphtho[1,2-b]phenanthren-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDQOSGAXDBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370626 | |
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72378-87-1 | |
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 3-Acetoxydibenz[a,h]anthracene in the Metabolic Landscape of Dibenz[a,h]anthracene: A Technical Guide for Researchers
This guide provides an in-depth exploration of the metabolic pathways of dibenz[a,h]anthracene (DBA), a potent polycyclic aromatic hydrocarbon (PAH) carcinogen. We will delve into the established routes of metabolic activation and detoxification, with a specific focus on the hypothesized, yet critical, role of 3-Acetoxydibenz[a,h]anthracene. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering a blend of mechanistic insights and practical experimental guidance.
Introduction: The Enigma of Dibenz[a,h]anthracene Carcinogenicity
Dibenz[a,h]anthracene (DBA) is a high molecular weight PAH, notorious for its powerful carcinogenic properties.[1][2] Like many PAHs, DBA is chemically inert and requires metabolic activation to exert its genotoxic effects.[3] This bioactivation process, primarily occurring in the liver, transforms DBA into reactive intermediates that can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.[4] Understanding the intricate network of metabolic pathways governing the fate of DBA is paramount for assessing its risk to human health and for developing strategies to mitigate its toxicity.
The Dominant Paradigm: Metabolic Activation of Dibenz[a,h]anthracene via the Diol-Epoxide Pathway
The principal pathway for DBA's metabolic activation is the diol-epoxide pathway, a multi-step process orchestrated by a series of enzymes. This well-established mechanism is central to the carcinogenicity of many PAHs.
Phase I Metabolism: The Gateway to Reactivity
The initial and rate-limiting step in DBA metabolism is its oxidation by cytochrome P450 (CYP) monooxygenases.[3] These enzymes, particularly isoforms like CYP1A1 and CYP1B1, introduce an epoxide group across one of the aromatic double bonds of the DBA molecule.[5] This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol.[6]
For DBA, several dihydrodiols can be formed, but the formation of DBA-3,4-dihydrodiol is of particular toxicological significance.[7][8] This specific dihydrodiol serves as a key precursor to the ultimate carcinogenic species. Further oxidation of the DBA-3,4-dihydrodiol by CYP enzymes at the 1,2-double bond generates highly reactive diol-epoxides.[4] These diol-epoxides, particularly the bay-region diol-epoxides, are potent electrophiles that can readily attack the nucleophilic centers in DNA, forming stable adducts that can lead to permanent mutations if not repaired.
Figure 1: The Diol-Epoxide Pathway of Dibenz[a,h]anthracene Metabolic Activation.
Phase II Metabolism: A Balancing Act Between Detoxification and Potential Bioactivation
Following Phase I metabolism, the hydroxylated metabolites of DBA can undergo Phase II conjugation reactions. These reactions, catalyzed by a diverse set of enzymes, generally increase the water solubility of the metabolites, facilitating their excretion from the body. The primary Phase II pathways for PAH metabolites are glucuronidation and sulfation.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to hydroxyl groups, forming glucuronide conjugates that are readily eliminated in urine and bile.[5]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites, forming sulfate esters that are also highly water-soluble.[9]
While these conjugation reactions are predominantly detoxification pathways, there are instances where they can lead to the formation of reactive intermediates.
The Hypothesized Role of this compound: A Novel Avenue in DBA Metabolism
While glucuronidation and sulfation are the most studied Phase II pathways for PAHs, the potential role of acetylation of hydroxylated DBA metabolites, specifically the formation of this compound from 3-hydroxydibenz[a,h]anthracene, warrants consideration. Although direct evidence for this specific metabolite in DBA metabolism is not extensively documented in the current literature, the enzymatic machinery for such a reaction exists, and the biological consequences of acetylating phenolic compounds can be significant.[2]
The Enzymatic Basis for Acetylation: N,O-Acetyltransferases
The acetylation of a hydroxyl group is catalyzed by N,O-acetyltransferases (NATs).[10] These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an acceptor molecule. While NATs are well-known for their role in the metabolism of arylamine carcinogens, their ability to acetylate hydroxylated PAHs is an area of ongoing investigation. The formation of this compound would be a direct consequence of NAT activity on 3-hydroxydibenz[a,h]anthracene, a known Phase I metabolite.
Figure 2: Hypothesized Formation of this compound.
Potential Biological Significance of this compound
The formation of this compound could have several biological implications:
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Detoxification and Excretion: Similar to glucuronidation and sulfation, acetylation can increase the lipophilicity of the metabolite, which might seem counterintuitive for excretion. However, in some cases, acetylated metabolites can be recognized by specific transporters for elimination. More importantly, acetylation effectively masks the reactive hydroxyl group, preventing it from undergoing further redox cycling or other reactions that could generate reactive oxygen species.
-
Modulation of Biological Activity: The addition of an acetyl group can significantly alter the biological activity of the parent phenol. Acetylated phenolics have been shown to possess altered, sometimes enhanced, biological activities compared to their non-acetylated counterparts.[2] The biological activity of this compound itself has not been characterized, but it is plausible that it could interact with cellular targets differently than 3-hydroxydibenz[a,h]anthracene.
-
A Minor but Potentially Significant Pathway: While likely a minor pathway compared to glucuronidation and sulfation, the formation of acetylated metabolites could be significant in specific tissues or individuals with certain genetic polymorphisms in their drug-metabolizing enzymes.
Experimental Workflow: Investigating the Formation of this compound
To investigate the formation of this compound, an in vitro metabolism assay using liver microsomes can be employed. This protocol provides a framework for such an investigation.
In Vitro Metabolism of Dibenz[a,h]anthracene with Liver Microsomes
Objective: To determine if this compound is formed as a metabolite of dibenz[a,h]anthracene in an in vitro system.
Materials:
-
Dibenz[a,h]anthracene (substrate)
-
3-Hydroxydibenz[a,h]anthracene (potential precursor and standard)
-
This compound (analytical standard, if available; synthesis may be required)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetyl-CoA
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV and/or fluorescence detection
Protocol:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
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Liver microsomes (e.g., 0.5 mg/mL protein)
-
NADPH regenerating system
-
Acetyl-CoA (e.g., 1 mM)
-
-
Prepare control incubations lacking microsomes, NADPH, or acetyl-CoA to assess non-enzymatic degradation and the requirement for specific cofactors.
-
-
Initiation of the Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding DBA (dissolved in a suitable solvent like DMSO, final concentration e.g., 10 µM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
-
Extraction of Metabolites:
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction with ethyl acetate to extract the metabolites.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Analysis by HPLC:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Use a gradient elution program with water and acetonitrile to separate the metabolites.
-
Monitor the elution profile using UV and/or fluorescence detectors at wavelengths appropriate for DBA and its metabolites.
-
Identify potential metabolites by comparing their retention times with those of authentic standards (if available).
-
For confirmation, collect the corresponding HPLC peak and subject it to mass spectrometry (MS) analysis to determine its molecular weight and fragmentation pattern.
-
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The Pivotal Role of 3-Acetoxydibenz[a,h]anthracene in Advancing Toxicological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenz[a,h]anthracene (DBA), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen. Understanding its metabolic activation and detoxification pathways is paramount for assessing its toxicological risk and developing potential mitigation strategies. This technical guide delves into the significance of 3-Acetoxydibenz[a,h]anthracene, a key synthetic intermediate, in the study of DBA toxicology. While not a direct metabolite, its role as a precursor to the biologically relevant 3-Hydroxydibenz[a,h]anthracene provides researchers with a critical tool to investigate the complex mechanisms of DBA-induced carcinogenesis. This guide will explore the metabolic landscape of DBA, the specific role of phenolic metabolites, and provide detailed methodologies for the synthesis and application of these compounds in toxicological studies.
Introduction: The Carcinogenic Threat of Dibenz[a,h]anthracene
Dibenz[a,h]anthracene (DBA) is a five-ring polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1][2] It is a ubiquitous environmental pollutant found in tobacco smoke, vehicle exhaust, and contaminated food and water.[3] The U.S. Environmental Protection Agency (USEPA) classifies DBA as a probable human carcinogen (Group B2), a designation supported by extensive evidence of its carcinogenicity in animal models.[1] DBA has been shown to induce tumors at various sites in multiple species through different routes of administration.[2]
The carcinogenicity of DBA, like other PAHs, is not inherent to the parent molecule but arises from its metabolic activation into highly reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.[4][5] This formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[6] Therefore, a thorough understanding of the metabolic pathways of DBA is essential for elucidating its mechanism of toxicity.
The Metabolic Activation and Detoxification of Dibenz[a,h]anthracene: A Complex Interplay
The biotransformation of DBA is a double-edged sword, involving both detoxification and bioactivation processes. These metabolic events are primarily catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases (CYPs) and epoxide hydrolase.[1]
The Diol-Epoxide Pathway: The Primary Route to Carcinogenesis
The most well-established pathway for the metabolic activation of many PAHs, including DBA, is the "diol-epoxide" pathway. This multi-step process can be summarized as follows:
-
Epoxidation: Cytochrome P450 enzymes introduce an epoxide group across one of the double bonds of the DBA molecule.
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Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.
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Second Epoxidation: A second epoxidation, again catalyzed by CYPs, occurs on a different region of the dihydrodiol, often in the "bay region" of the molecule. This creates a highly electrophilic diol-epoxide.
This resulting diol-epoxide is considered the "ultimate carcinogen" as it can readily react with nucleophilic sites on DNA, particularly the guanine and adenine bases, to form stable DNA adducts.[7][8] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. For DBA, the 3,4-diol-1,2-epoxide is the putative ultimate carcinogenic metabolite.[1]
The Role of Phenolic Metabolites: Detoxification or Further Activation?
In addition to the diol-epoxide pathway, the metabolism of DBA also produces phenolic derivatives, such as 3-Hydroxydibenz[a,h]anthracene.[9] The formation of these phenols can be considered a detoxification pathway, as the addition of a hydroxyl group increases the water solubility of the compound, facilitating its conjugation and excretion from the body.[10]
However, the role of phenolic metabolites is not always benign. In some cases, these phenols can be further oxidized to quinones, which are also highly reactive and can contribute to oxidative stress and DNA damage.[11] Furthermore, the presence of a hydroxyl group can influence the subsequent metabolism of the PAH molecule, potentially shunting it towards either detoxification or further activation.
The Significance of this compound in Research
Directly studying the toxicological properties of individual PAH metabolites can be challenging due to the difficulty in isolating them in sufficient quantities from biological systems. This is where synthetic chemistry plays a crucial role. This compound serves as a stable, synthetic precursor for the controlled generation of 3-Hydroxydibenz[a,h]anthracene. The acetyl group can be readily removed under laboratory conditions to yield the desired hydroxylated metabolite.
The availability of this compound allows researchers to:
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Investigate the specific toxicological properties of 3-Hydroxydibenz[a,h]anthracene in isolation from other DBA metabolites. This includes assessing its mutagenicity, carcinogenicity, and its ability to form DNA adducts.
-
Study the enzymatic pathways involved in the further metabolism of this phenolic metabolite.
-
Use it as a standard in analytical methods for the detection and quantification of 3-Hydroxydibenz[a,h]anthracene in biological samples.
Experimental Methodologies
Synthesis of 3-Hydroxydibenz[a,h]anthracene from this compound
The following is a general protocol for the hydrolysis of this compound to 3-Hydroxydibenz[a,h]anthracene.
Materials:
-
This compound
-
Methanol (or other suitable alcohol)
-
Potassium hydroxide (or other suitable base)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography elution)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in methanol to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-Hydroxydibenz[a,h]anthracene by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure 3-Hydroxydibenz[a,h]anthracene.
Note: This is a generalized procedure and may require optimization based on the specific scale and laboratory conditions. All work with PAHs and their derivatives should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
In Vitro Mutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. The test chemical is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver), and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.
Brief Protocol:
-
Prepare a series of dilutions of 3-Hydroxydibenz[a,h]anthracene.
-
In a test tube, combine the test solution, the Salmonella typhimurium tester strain, and either the S9 metabolic activation mix or a buffer control.
-
Incubate the mixture at 37°C with gentle shaking.
-
After incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
DNA Adduct Analysis by ³²P-Postlabeling
This highly sensitive method allows for the detection of DNA adducts formed by carcinogenic compounds.
Principle: DNA is isolated from cells or tissues exposed to the test compound. The DNA is then enzymatically digested to individual deoxynucleoside 3'-monophosphates. The adducts are enriched and then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP. The resulting ³²P-labeled adducts are then separated by chromatography (e.g., thin-layer chromatography or high-performance liquid chromatography) and detected by autoradiography or phosphorimaging.
Workflow Diagram:
Caption: Workflow for ³²P-Postlabeling DNA Adduct Analysis.
Quantitative Toxicological Data
While specific toxicological data for 3-Hydroxydibenz[a,h]anthracene is limited in publicly available literature, the carcinogenicity of the parent compound, DBA, and its key metabolites has been studied.
| Compound | Species/System | Endpoint | Potency/Activity | Reference |
| Dibenz[a,h]anthracene | Rat (subcutaneous injection) | Sarcoma induction | 100% incidence at 1 µmol | [12] |
| Dibenz[a,h]anthracene | Mouse (skin painting) | Tumor initiation | Active tumor initiator | [2] |
| Dibenz[a,h]anthracene | S. typhimurium (Ames test) | Mutagenicity | Mutagenic with metabolic activation | [3] |
| trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene | Newborn Mouse (i.p. injection) | Pulmonary adenomas | ~35-fold more active than benz[a]anthracene | [13] |
| trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene | Chinese Hamster V79 cells | Mutagenicity | ~10 times more mutagenic than benz[a]anthracene | [14] |
Conclusion and Future Directions
This compound holds significant value in the field of toxicology, not as a direct toxicant, but as a crucial tool for the synthesis of its corresponding hydroxylated metabolite. The ability to generate pure 3-Hydroxydibenz[a,h]anthracene enables researchers to dissect the complex metabolic pathways of the potent carcinogen Dibenz[a,h]anthracene and to specifically investigate the role of phenolic metabolites in either detoxification or bioactivation.
Future research should focus on a more detailed toxicological characterization of 3-Hydroxydibenz[a,h]anthracene, including its carcinogenic potential and its ability to form DNA adducts. Furthermore, investigating the role of phase II metabolizing enzymes in the conjugation and excretion of this metabolite will provide a more complete picture of DBA's fate in biological systems. Such studies, facilitated by the availability of synthetic precursors like this compound, are essential for a comprehensive risk assessment of this important environmental carcinogen and for the development of strategies to mitigate its adverse health effects.
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- 8. Characterization of DNA adducts derived from (+/- )-trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4- tetrahydrodibenz[a,j]anthracene and (+/- )-7-methyl-trans-3,4-dihydroxy- anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Synthesis of 3-Hydroxydibenz[a,h]anthracene via 3-Acetoxydibenz[a,h]anthracene
Abstract
This technical guide provides a detailed exploration of the synthesis of 3-Hydroxydibenz[a,h]anthracene, a significant metabolite of the potent polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene. The primary focus of this document is the strategic use of 3-Acetoxydibenz[a,h]anthracene as a stable and readily purifiable precursor. We will delve into the rationale behind a two-step synthetic approach: the acetylation of the parent phenol followed by a controlled hydrolysis. This guide is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and carcinogenesis research who require a practical and scientifically grounded understanding of the preparation of this critical analytical standard.
Introduction: The Significance of Dibenz[a,h]anthracene and its Metabolites
Dibenz[a,h]anthracene is a pentacyclic aromatic hydrocarbon that is a product of incomplete combustion of organic materials.[1][2] It is a well-established and potent carcinogen, and its biological activity is intrinsically linked to its metabolic activation within the body.[3][4][5] The metabolic transformation of dibenz[a,h]anthracene is primarily mediated by cytochrome P-450 enzymes, leading to the formation of a variety of oxygenated derivatives, including phenols, dihydrodiols, and diol epoxides.[6][7]
Among these metabolites, the hydroxylated forms, such as 3-Hydroxydibenz[a,h]anthracene, are of particular interest. They serve as crucial biomarkers of exposure to the parent PAH and are essential analytical standards for toxicological studies and for elucidating the mechanisms of carcinogenesis. The synthesis of these metabolites, however, presents significant challenges due to the complex regioselectivity of direct oxidation reactions on the polycyclic aromatic core.
This guide focuses on a robust and reliable synthetic strategy that circumvents the difficulties of direct hydroxylation by employing a precursor-based approach. The acetylation of the hydroxyl group to form this compound offers several advantages, including enhanced stability, simplified purification, and the ability to release the desired phenol under controlled conditions.
Synthetic Strategy: The Precursor Approach
The direct, regioselective introduction of a hydroxyl group at the 3-position of the dibenz[a,h]anthracene skeleton is a formidable synthetic challenge. Electrophilic substitution reactions on such large, non-linear PAHs often result in a mixture of isomers that are difficult to separate. While enzymatic and microbial methods can produce these metabolites, they are often not suitable for large-scale production and may yield complex product mixtures.[6]
Therefore, a more practical approach involves a multi-step synthesis, where the hydroxyl functionality is introduced through a more controllable chemical transformation. Once 3-Hydroxydibenz[a,h]anthracene is obtained, its immediate acetylation to this compound provides a stable intermediate that can be rigorously purified and stored. The final, high-purity 3-Hydroxydibenz[a,h]anthracene can then be obtained through a clean and efficient hydrolysis reaction.
dot graph TD { A[Dibenz[a,h]anthracene] --> B{Multi-step Synthesis}; B --> C[3-Hydroxydibenz[a,h]anthracene]; C -- "Acetylation" --> D[this compound (Precursor)]; D -- "Hydrolysis" --> E[3-Hydroxydibenz[a,h]anthracene (Final Product)]; D -- "Purification & Storage" --> F[Purified Precursor]; F --> E; } caption: Synthetic workflow for 3-Hydroxydibenz[a,h]anthracene production.
Synthesis of the Precursor: this compound
The synthesis of this compound is predicated on the availability of its corresponding phenol, 3-Hydroxydibenz[a,h]anthracene. As previously mentioned, the direct synthesis of this phenol is not trivial. Researchers requiring this compound may need to undertake a multi-step synthetic route, potentially starting from a more functionalized precursor. For the purpose of this guide, we will assume the availability of 3-Hydroxydibenz[a,h]anthracene and focus on its conversion to the acetylated precursor.
Acetylation of 3-Hydroxydibenz[a,h]anthracene: A General Protocol
The acetylation of a phenolic hydroxyl group is a standard and high-yielding transformation in organic synthesis. The use of acetic anhydride is a common and effective method.
dot graph G { node [shape=box]; "3-Hydroxydibenz[a,h]anthracene" -> "Reaction Mixture"; "Acetic Anhydride" -> "Reaction Mixture"; "Catalyst (e.g., Expansive Graphite)" -> "Reaction Mixture"; "Reaction Mixture" -> "Stirring at Room Temperature"; "Stirring at Room Temperature" -> "Work-up"; "Work-up" -> "Purification"; "Purification" -> "this compound"; } caption: Experimental workflow for the acetylation of 3-Hydroxydibenz[a,h]anthracene.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxydibenz[a,h]anthracene (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: Add expansive graphite (a catalytic amount, e.g., 200 mg for a 10 mmol scale reaction) to the solution. To this stirred mixture, add acetic anhydride (2.0 eq per hydroxyl group).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting phenol and the appearance of the less polar acetate product.
-
Work-up: Upon completion of the reaction, add diethyl ether to the reaction mixture. Filter off the expansive graphite and wash it with diethyl ether. The combined organic filtrate is then washed sequentially with 5% HCl, 5% NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Causality Behind Experimental Choices:
-
Expansive Graphite as a Catalyst: This catalyst offers a mild and environmentally friendly alternative to traditional catalysts like pyridine or strong acids. Its solid nature simplifies the work-up process, as it can be easily removed by filtration.
-
Washing Steps: The acidic wash removes any remaining basic impurities, the basic wash removes unreacted acetic anhydride and acetic acid, and the brine wash removes any residual water from the organic phase.
Hydrolysis of this compound to 3-Hydroxydibenz[a,h]anthracene
The deprotection of the acetyl group to yield the final 3-Hydroxydibenz[a,h]anthracene can be achieved under basic, acidic, or neutral conditions. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. For a robust and widely applicable method, a base-catalyzed hydrolysis is often preferred due to its efficiency and generally mild conditions.
Base-Catalyzed Hydrolysis: A Detailed Protocol
A common and effective method for the hydrolysis of aryl acetates is the use of a base such as sodium methoxide in methanol or sodium bicarbonate in an aqueous medium.
dot graph G { node [shape=box]; "this compound" -> "Reaction Mixture"; "Methanol/Water" -> "Reaction Mixture"; "Sodium Bicarbonate" -> "Reaction Mixture"; "Reaction Mixture" -> "Stirring at Room Temperature"; "Stirring at Room Temperature" -> "Work-up"; "Work-up" -> "Purification"; "Purification" -> "3-Hydroxydibenz[a,h]anthracene"; } caption: Experimental workflow for the base-catalyzed hydrolysis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium bicarbonate (e.g., 6.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting acetate and the formation of the more polar phenol.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether. Combine the organic extracts and wash them with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-Hydroxydibenz[a,h]anthracene can then be purified by column chromatography on silica gel.[8]
Self-Validating System:
The success of this protocol can be validated at each stage. The purity of the starting this compound should be confirmed by TLC and melting point analysis. The completion of the hydrolysis reaction should be rigorously monitored by TLC until no starting material is observed. Finally, the purity of the final product, 3-Hydroxydibenz[a,h]anthracene, should be confirmed by spectroscopic methods as detailed in the characterization section.
Purification and Characterization
The purity of the synthesized 3-Hydroxydibenz[a,h]anthracene is paramount for its use as an analytical standard. Column chromatography is a highly effective method for the purification of PAHs and their derivatives.
Purification by Column Chromatography
Protocol:
-
Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture) is packed into a glass column.[9]
-
Sample Loading: The crude 3-Hydroxydibenz[a,h]anthracene is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The polarity of the eluent is gradually increased to first elute any non-polar impurities, followed by the desired product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure 3-Hydroxydibenz[a,h]anthracene.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.
Characterization
The identity and purity of the synthesized this compound and 3-Hydroxydibenz[a,h]anthracene must be confirmed by a combination of spectroscopic techniques.
| Technique | This compound | 3-Hydroxydibenz[a,h]anthracene |
| ¹H NMR | Aromatic protons, singlet for the acetyl methyl group (~2.3 ppm). | Aromatic protons, broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons, carbonyl carbon of the acetate group (~169 ppm), methyl carbon of the acetate group (~21 ppm). | Aromatic carbons, carbon bearing the hydroxyl group will be shifted downfield. |
| IR Spectroscopy | C=O stretching frequency of the ester (~1760 cm⁻¹). | O-H stretching frequency (broad, ~3200-3600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the acetate. | Molecular ion peak corresponding to the molecular weight of the phenol. |
Safety and Handling
Dibenz[a,h]anthracene and its derivatives are classified as probable human carcinogens and must be handled with extreme caution.[1][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: All contaminated materials and waste should be disposed of as hazardous chemical waste in accordance with institutional and national regulations.
-
Handling of Solids: To minimize the risk of inhalation, avoid creating dust when handling solid materials.
Conclusion
The synthesis of 3-Hydroxydibenz[a,h]anthracene via its acetylated precursor, this compound, represents a strategic and reliable method for obtaining this important analytical standard. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying scientific principles. By following these guidelines and adhering to strict safety protocols, researchers can confidently prepare high-purity 3-Hydroxydibenz[a,h]anthracene for their critical research in toxicology, drug metabolism, and cancer research.
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Dibenzo anthracene. (n.d.). Retrieved from [Link]
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Hunt, I. (n.d.). Ch24 - Acylation of phenols. University of Calgary. Retrieved from [Link]
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Dibenzanthracenes and dibenz[a,c]anthracene. (2011). OEHHA. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Silica gel column preparation and compound purification. (2023, September 12). [Video]. YouTube. [Link]
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Analysis of Dibenz[a,h]anthracene. (n.d.). Celignis. Retrieved from [Link]
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An In-depth Technical Guide to 3-Acetoxydibenz[a,h]anthracene (CAS 72378-87-1) for Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Acetoxydibenz[a,h]anthracene, a derivative of a key metabolite of the potent polycyclic aromatic hydrocarbon (PAH), Dibenz[a,h]anthracene. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology who are interested in the structure, properties, and potential biological significance of this compound.
Introduction: The Significance of a Metabolite's Derivative
This compound (CAS 72378-87-1) is a synthetic derivative of 3-Hydroxydibenz[a,h]anthracene, a known metabolite of Dibenz[a,h]anthracene (DBA).[1][2] DBA is a well-established and potent carcinogen, classified as a Group 2A agent ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[3] Its carcinogenicity is not inherent to the parent molecule but is a consequence of metabolic activation within the body.[4][5][6] Understanding the properties and biological activities of DBA metabolites and their derivatives is therefore of paramount importance in toxicology and drug development, particularly in the study of carcinogenesis and the development of potential chemopreventive agents.
This guide will delve into the known characteristics of this compound, contextualized by the extensive research on its parent compound, DBA. It will cover its chemical structure, physicochemical properties, and a proposed synthetic pathway. Crucially, it will explore the metabolic activation of DBA, providing a framework for postulating the potential biological role and activity of its acetylated metabolite.
Physicochemical and Structural Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its handling, formulation, and interpretation in experimental settings.
Structural Information
-
Chemical Name: this compound
-
Synonyms: Benzo[k]benz[a]anthracen-3-ol 3-Acetate, Dibenz[a,h]anthracen-3-ol Acetate[1]
-
CAS Number: 72378-87-1
-
Molecular Formula: C₂₄H₁₆O₂
-
Molecular Weight: 336.38 g/mol
The structure consists of the pentacyclic aromatic core of Dibenz[a,h]anthracene with an acetate group esterified to the hydroxyl group at the 3-position.
2D Structure:
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 247-248 °C | N/A |
| Appearance | White to pale yellow crystalline solid | N/A |
| Solubility | Soluble in chloroform and dichloromethane | [1] |
Synthesis and Purification
This compound is primarily a laboratory chemical, used in the synthesis of its corresponding hydroxylated metabolite, 3-Hydroxydibenz[a,h]anthracene.[1][2] The synthesis of this compound would logically proceed from this hydroxylated precursor.
Proposed Synthetic Protocol: Acetylation of 3-Hydroxydibenz[a,h]anthracene
This protocol is based on standard procedures for the acetylation of phenolic compounds.
Materials:
-
3-Hydroxydibenz[a,h]anthracene
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Dissolution: Dissolve 3-Hydroxydibenz[a,h]anthracene in a minimal amount of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add an excess of acetic anhydride (e.g., 2-3 equivalents) and a catalytic amount of pyridine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Proposed workflow for the synthesis of this compound.
The Biological Context: Metabolic Activation of Dibenz[a,h]anthracene
To appreciate the potential biological significance of this compound, it is essential to understand the metabolic pathways of its parent compound, DBA. The carcinogenicity of many PAHs, including DBA, is a direct result of their conversion to reactive metabolites that can bind to cellular macromolecules, such as DNA, leading to mutations and potentially initiating cancer.[7]
The metabolic activation of DBA is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.[5][6]
Key Steps in DBA Metabolic Activation:
-
Epoxidation: Cytochrome P450 enzymes introduce an epoxide group across one of the double bonds of the DBA molecule.
-
Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation, again catalyzed by cytochrome P450, occurs on a different region of the dihydrodiol, forming a diol-epoxide.
The resulting diol-epoxides are highly reactive electrophiles and are considered the ultimate carcinogenic metabolites of DBA.[6] These diol-epoxides can form covalent adducts with DNA, leading to genetic damage.
The formation of phenolic metabolites, such as 3-Hydroxydibenz[a,h]anthracene, is an alternative metabolic pathway.[8] These phenolic metabolites can also be further metabolized or conjugated for excretion.
Caption: Simplified metabolic pathways of Dibenz[a,h]anthracene (DBA).
Postulated Biological Role and Activity of this compound
Direct experimental data on the biological activity of this compound is currently lacking in the scientific literature. However, based on its structure and the known biological activities of related compounds, we can formulate several hypotheses for its potential role in a biological system.
Pro-drug Hypothesis
The most plausible biological role for this compound is that of a pro-drug for 3-Hydroxydibenz[a,h]anthracene. The acetate group can be readily hydrolyzed by esterase enzymes present in various tissues and cells, releasing the active hydroxylated metabolite. This could have several implications:
-
Modified Bioavailability: The acetylated form may possess different solubility and membrane permeability characteristics compared to the hydroxylated form, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Sustained Release: In vivo hydrolysis could lead to a sustained release of 3-Hydroxydibenz[a,h]anthracene, prolonging its biological effects.
-
Tissue-Specific Activation: The distribution and activity of esterase enzymes could lead to tissue-specific release of the active metabolite.
Direct Biological Activity
While less likely, it is possible that this compound possesses intrinsic biological activity. The acetate group may influence its interaction with cellular targets, such as receptors or enzymes, in a manner distinct from its hydroxylated counterpart. Studies on other acetylated phenolic compounds have shown that acetylation can, in some cases, maintain or even enhance biological activity.[9]
Applications in Research and Drug Development
Given its relationship to a potent carcinogen, the primary application of this compound in research is as a tool compound for studying the metabolism and biological effects of DBA.
-
Metabolism Studies: It can be used as a stable precursor to generate 3-Hydroxydibenz[a,h]anthracene in situ in cell-based assays or in vivo models, allowing for a more controlled study of the effects of this specific metabolite.
-
Toxicology Research: By comparing the toxicological profiles of DBA, 3-Hydroxydibenz[a,h]anthracene, and this compound, researchers can dissect the contribution of different metabolic pathways to the overall carcinogenicity of the parent compound.
-
Development of Analytical Standards: Pure this compound can serve as an analytical standard for its detection and quantification in biological matrices during metabolic studies.
Safety and Handling
As a derivative of a known potent carcinogen, this compound should be handled with extreme caution. All work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.
Conclusion and Future Directions
This compound is a compound of significant interest due to its direct link to the metabolic activation of the potent carcinogen Dibenz[a,h]anthracene. While direct experimental data on its biological properties are scarce, its role as a precursor to the 3-hydroxy metabolite provides a strong rationale for its use in toxicological and cancer research.
Future research should focus on several key areas:
-
Full Physicochemical Characterization: A comprehensive analysis, including single-crystal X-ray diffraction and detailed spectroscopic analysis (NMR, IR, MS), would provide a definitive structural and chemical profile.
-
Biological Evaluation: In vitro and in vivo studies are needed to directly assess the cytotoxicity, mutagenicity, and carcinogenicity of this compound and to validate the pro-drug hypothesis.
-
Comparative Metabolism Studies: A direct comparison of the metabolic fate of this compound versus 3-Hydroxydibenz[a,h]anthracene would provide valuable insights into the influence of the acetate group on its biological processing.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex processes of PAH-induced carcinogenesis and potentially identify new avenues for intervention and prevention.
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Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450. PubMed. [Link]
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Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner. PubMed. [Link]
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Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. MDPI. [Link]
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Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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ANTHRACENE Methods of Preparation 1. Haworth synthesis. Gyan Sanchay. [Link]
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Analysis of Dibenz[a,h]anthracene. Celignis. [Link]
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Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. NIH. [Link]
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Dibenzo[a,h]anthracene (T3D0015). T3DB. [Link]
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Analysis of Dibenz[a,h]anthracene. Celignis. [Link]
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Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels - ACS Publications. [Link]
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Analysis of polycyclic aromatic hydrocarbons, phenols and aromatic amines in particulate phase cigarette smoke using simultaneous distillation and extraction as a sole sample clean-up step. PubMed. [Link]
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Reduction of Polycyclic Aromatic Hydrocarbons (PAHs) in Sesame Oil Using Cellulosic Aerogel. MDPI. [Link]
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An In-Depth Technical Guide to 3-Acetoxydibenz[a,h]anthracene: Properties, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical and chemical properties of 3-Acetoxydibenz[a,h]anthracene, a derivative of the potent polycyclic aromatic hydrocarbon (PAH), Dibenz[a,h]anthracene. Given the limited direct experimental data on this specific derivative, this document synthesizes available information and provides expert scientific insights by drawing necessary parallels with its well-studied parent compound.
Introduction: The Significance of this compound
This compound (CAS 72378-87-1) is a synthetic derivative of Dibenz[a,h]anthracene (DBA), a five-ring polycyclic aromatic hydrocarbon known for its significant carcinogenicity.[1] The primary relevance of this compound in a research context is its role as a stable precursor or synthetic intermediate for studying the metabolites of DBA. Specifically, it is utilized in the synthesis of 3-Hydroxydibenz[a,h]anthracene, a known metabolite of DBA.[2] Understanding the properties and handling of this acetylated form is crucial for researchers investigating the metabolic pathways and toxicological profiles of DBA.
Physicochemical Properties
While comprehensive experimental data for this compound is not extensively published, the following properties have been reported.
| Property | Value | Source |
| CAS Number | 72378-87-1 | [2] |
| Molecular Formula | C₂₄H₁₆O₂ | [2] |
| Molecular Weight | 336.38 g/mol | [2] |
| Melting Point | 247-248°C | [3] |
| Appearance | Likely a solid powder | [2] |
| Solubility | Soluble in chloroform, dichloromethane, and DMSO | Inferred from common PAH solubility |
Due to the large, nonpolar polycyclic aromatic core, this compound is expected to have very low solubility in water, similar to its parent compound, Dibenz[a,h]anthracene.[4] Its boiling point is anticipated to be high, likely exceeding that of Dibenz[a,h]anthracene (524°C), due to the addition of the polar acetate group increasing intermolecular forces.[5]
Synthesis and Chemical Reactivity
The most logical and common synthetic route to this compound is through the acetylation of 3-Hydroxydibenz[a,h]anthracene. This reaction is a standard procedure in organic chemistry.
Experimental Protocol: Acetylation of 3-Hydroxydibenz[a,h]anthracene
This protocol describes a general method for the acetylation of phenolic compounds, which can be adapted for the synthesis of this compound.
Materials:
-
3-Hydroxydibenz[a,h]anthracene
-
Acetic anhydride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane or chloroform as a solvent
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., silica gel column chromatography)
Procedure:
-
Dissolve 3-Hydroxydibenz[a,h]anthracene in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a slight excess of pyridine, followed by the dropwise addition of a slight excess of acetic anhydride.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane-ethyl acetate gradient).
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, Mass Spectrometry, and melting point determination).
Caption: Simplified metabolic activation of Dibenz[a,h]anthracene.
Handling Precautions:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.
-
Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable research chemical, primarily for its role as a synthetic precursor to a key metabolite of the potent carcinogen Dibenz[a,h]anthracene. While detailed experimental data on its physical and chemical properties are sparse, its characteristics can be reasonably inferred from its chemical structure and the extensive knowledge of its parent PAH. Researchers and drug development professionals must handle this compound with the utmost care, assuming a toxicological profile similar to that of Dibenz[a,h]anthracene, pending the availability of specific safety data.
References
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A Researcher's Guide to the Commercial Availability of 3-Acetoxydibenz[a,h]anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 3-Acetoxydibenz[a,h]anthracene (CAS No. 1630-01-9) for research purposes. As a specialized derivative of the potent polycyclic aromatic hydrocarbon (PAH) Dibenz[a,h]anthracene, this compound is of interest to researchers studying the metabolism and carcinogenesis of PAHs. This guide consolidates information on suppliers, typical product specifications, and essential safety and handling considerations.
Introduction to this compound
This compound is a chemically modified form of Dibenz[a,h]anthracene, a well-established carcinogen. The addition of an acetoxy group at the 3-position makes it a useful intermediate in chemical synthesis, particularly for producing metabolites of Dibenz[a,h]anthracene for toxicological and metabolic studies. Understanding the commercial landscape for this compound is the first critical step for any research endeavor in this field.
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers that cater to the research and development community. These companies typically offer the compound in small quantities suitable for laboratory-scale experiments. When sourcing this compound, it is imperative to inquire about the purity, the analytical methods used for its characterization, and the availability of a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Below is a summary of known commercial suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Code | Purity | Available Quantities | Country of Origin |
| DAYANG CHEM (HANGZHOU) CO.,LTD. | Varies | 0.95 & 0.99 | 0.1KG, 1KG, 1000KG | CHINA |
| SynQuest Laboratories, Inc. | 2623-1-30 | Not specified | 5mg, 25mg, 100mg | UNITED STATES |
| A2B Chem LLC | AC56381 | Not specified | Not specified | UNITED STATES |
| 1Pluschem LLC | 1P005IFX | Not specified | Not specified | UNITED STATES |
| Apollo Scientific Ltd | OR6500T | Not specified | Not specified | UNITED KINGDOM |
| Carbosynth | FA16993 | Not specified | 2mg, 5mg, 10mg, 25mg, 50mg | UNITED KINGDOM |
| Medical Isotopes, Inc. | 6062 | Not specified | 5mg | UNITED STATES |
| AK Scientific, Inc. | 1472CH | Not specified | 2mg, 5mg, 10mg | UNITED STATES |
| Toronto Research Chemicals Inc. | A165000 | Not specified | Not specified | CANADA |
Table 1: Commercial Suppliers of this compound. Information is based on publicly available data and should be verified with the supplier.
Technical Specifications and Quality Control
For a specialized research chemical like this compound, ensuring high purity is paramount for the validity of experimental results. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, researchers should expect suppliers to provide one upon request.
Expected Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
The workflow for procuring and verifying the quality of this compound for research is outlined in the diagram below.
Caption: Procurement and Verification Workflow for this compound.
Safety, Handling, and Storage
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available. The following information is based on the known hazards of the parent compound, Dibenz[a,h]anthracene, and should be treated as a minimum standard for safe handling. Researchers must consult the supplier-provided SDS upon receipt of the compound.
Dibenz[a,h]anthracene is classified as a probable human carcinogen and is known to be a mutagen.[1] It is reasonable to assume that this compound possesses similar toxicological properties.
Key Safety Precautions:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Avoid creating dust. Handle as a potent carcinogen.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.
The logical flow for handling this potentially hazardous compound in a research setting is depicted below.
Caption: Safe Handling Protocol for this compound.
Solubility and Solution Preparation
The parent compound, Dibenz[a,h]anthracene, is practically insoluble in water but is soluble in organic solvents such as benzene and other aromatic hydrocarbons. It is expected that this compound will exhibit similar solubility characteristics. Common solvents for preparing stock solutions would likely include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dichloromethane. Researchers should perform small-scale solubility tests to determine the most appropriate solvent for their specific application.
Applications in Research
The primary documented use of this compound is as a synthetic precursor for the preparation of 3-Hydroxydibenz[a,h]anthracene. This hydroxy metabolite is of significant interest in toxicology and cancer research as it is a product of the metabolic activation of Dibenz[a,h]anthracene in vivo.[2][3] By using a stable, synthetically accessible precursor like the 3-acetoxy derivative, researchers can generate the metabolite in sufficient quantities for further studies, such as its interaction with DNA and its role in carcinogenesis.
Conclusion
This compound is a commercially available research chemical that can be sourced from a variety of specialized suppliers. Due to the hazardous nature of its parent compound, it must be handled with extreme caution in a controlled laboratory environment. Researchers should prioritize obtaining comprehensive safety and quality documentation from their chosen supplier before commencing any experimental work. While the primary application of this compound is in the synthesis of a key metabolite of Dibenz[a,h]anthracene, its availability opens avenues for further investigation into the complex metabolic pathways of polycyclic aromatic hydrocarbons.
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Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. .
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Research Chemicals Catalog - Synquest Labs. .
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Bioremediation of a pentacyclic PAH, Dibenz(a,h)Anthracene- A long road to trip with bacteria, fungi, autotrophic eukaryotes and surprises - PubMed. .
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DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem. .
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The Synthetic Gateway to a Potent Carcinogen: A Technical Guide to 3-Acetoxydibenz[a,h]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of a Key Precursor
Dibenz[a,h]anthracene (DBA) is a formidable member of the polycyclic aromatic hydrocarbon (PAH) family. Comprised of five fused benzene rings, it is a widespread environmental pollutant resulting from the incomplete combustion of organic materials, from industrial emissions to tobacco smoke and high-temperature cooking.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), DBA's potent genotoxicity and tumorigenicity make it a subject of intense research.[3][4] The toxicity of DBA is not inherent to the parent molecule but arises from its metabolic activation within the body into highly reactive intermediates that can bind to DNA, leading to mutations and initiating carcinogenesis.[5][6]
This guide focuses on a specific and crucial derivative in the study of DBA's biological effects: 3-Acetoxydibenz[a,h]anthracene . This compound's primary application is not in direct biological assays but as a stable, synthetic precursor to 3-Hydroxydibenz[a,h]anthracene , a key metabolite in the activation pathway of DBA.[7] The introduction of the acetyl group serves as a protective measure, allowing for the controlled generation and study of the hydroxylated metabolite. Understanding the synthesis and application of this compound is therefore fundamental for researchers investigating the mechanisms of PAH-induced cancer.
Chemical Properties and Synthesis
This compound is a solid powder, soluble in organic solvents such as chloroform, dichloromethane, and DMSO.[7] Its synthesis is a multi-step process that begins with the construction of the core dibenz[a,h]anthracene structure, which can be achieved through various methods, including the photocyclization of divinylterphenyl derivatives or the palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives.[8]
The synthesis of 3-Hydroxydibenz[a,h]anthracene and its acetylated precursor was notably described by Lee and Harvey in 1982. The general strategy involves the regioselective introduction of a hydroxyl group onto the dibenz[a,h]anthracene backbone, followed by acetylation to yield the more stable this compound. This acetylated form can then be easily hydrolyzed to provide the desired 3-Hydroxydibenz[a,h]anthracene for experimental use.
Caption: Generalized synthetic workflow for this compound.
Metabolic Activation and Mechanism of Carcinogenicity
The carcinogenicity of Dibenz[a,h]anthracene is a direct consequence of its metabolic activation by the cytochrome P450 monooxygenase system.[9] This enzymatic process transforms the chemically inert parent hydrocarbon into highly reactive electrophiles that can form covalent adducts with cellular macromolecules, most critically, DNA.[10][11]
The metabolic cascade begins with the oxidation of DBA to form various dihydrodiols.[5] A key metabolite in this pathway is the trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene (DBA-3,4-diol).[12] This dihydrodiol is then further epoxidized to form a "bay-region" diol-epoxide, specifically the dibenz[a,h]anthracene-3,4-diol-1,2-epoxide.[9] This diol-epoxide is considered the ultimate carcinogenic metabolite of DBA. Its electrophilic nature allows it to attack nucleophilic sites on DNA bases, primarily guanine and adenine, forming bulky DNA adducts.[7] These adducts can disrupt DNA replication and repair, leading to mutations that can activate proto-oncogenes or inactivate tumor suppressor genes, thereby initiating cancer.[6]
The application of this compound is to provide a stable source of 3-Hydroxydibenz[a,h]anthracene, which is a phenolic metabolite that can also be further metabolized. Studying the biological effects of these specific metabolites is crucial for dissecting the overall carcinogenic process of the parent compound.
Caption: Metabolic activation and mechanism of carcinogenicity of DBA.
Application in Research: A Tool for Studying Metabolite-Specific Effects
The primary application of this compound is as a synthetic intermediate to generate 3-Hydroxydibenz[a,h]anthracene. This allows researchers to bypass the initial metabolic steps of the parent compound and directly study the biological activities of a specific phenolic metabolite.
Rationale for Use:
-
Stability: Phenolic PAHs can be sensitive to oxidation. The acetyl group protects the hydroxyl functionality, increasing the shelf-life and stability of the compound.
-
Controlled Dosing: By starting with the acetylated precursor, a known quantity of the hydroxylated metabolite can be generated in situ or just prior to an experiment, ensuring accurate dosing.
-
Metabolite-Specific Studies: It allows for the investigation of the specific toxicological, mutagenic, or carcinogenic properties of 3-Hydroxydibenz[a,h]anthracene, isolating its effects from those of other DBA metabolites.
Experimental Protocol: Generation of 3-Hydroxydibenz[a,h]anthracene from its Acetate Precursor
The following is a general protocol for the hydrolysis of this compound to yield 3-Hydroxydibenz[a,h]anthracene. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, given the presumed toxicity of these compounds.
Materials:
-
This compound
-
Methanol (or another suitable alcohol)
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for chromatography (if further purification is needed)
-
Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring the reaction
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of a suitable solvent mixture, such as THF and methanol.
-
Hydrolysis: Add the aqueous base solution to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot (3-Hydroxydibenz[a,h]anthracene).
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture with the acid solution to a pH of ~7.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude 3-Hydroxydibenz[a,h]anthracene can be purified by column chromatography on silica gel if needed.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Toxicological Data Summary
| Compound | Species/System | Route of Administration | Observed Effect | Reference |
| Dibenz[a,h]anthracene | Mouse | Skin Painting | Papillomas and Carcinomas | [3] |
| Dibenz[a,h]anthracene | Mouse | Oral | Forestomach Tumors | [3] |
| DBA-3,4-diol | C3H10T1/2 cells | In vitro | Morphological Transformation | [12] |
| DBA-3,4-diol-1,2-epoxide | C3H10T1/2 cells | In vitro | Strong Morphological Transformation | [12] |
| Dibenz[a,h]anthracene | Rat | Intratracheal | Lung Tumors | [3] |
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxic effects of many PAHs, including DBA, are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by DBA.
Workflow:
-
Ligand Binding: DBA enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.
-
Activation and Translocation: Ligand binding causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.
-
Dimerization: In the nucleus, the AhR-ligand complex forms a heterodimer with the AhR nuclear translocator (ARNT).
-
DNA Binding and Gene Expression: This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including Phase I metabolizing enzymes like CYP1A1 and CYP1B1.
-
Bioactivation: The upregulation of these enzymes leads to the increased metabolism of DBA itself, creating a feedback loop that enhances the production of the reactive diol-epoxide metabolites responsible for its carcinogenicity.
Conclusion
This compound is a vital tool for the scientific community investigating the mechanisms of chemical carcinogenesis. While not biologically active in its own right, its role as a stable and reliable precursor to the key metabolite, 3-Hydroxydibenz[a,h]anthracene, is indispensable. By providing a means to study the effects of individual metabolites, this compound allows for a more nuanced and detailed understanding of the complex pathway from environmental exposure to DBA to the initiation of cancer. The careful and controlled use of this and similar synthetic derivatives will continue to be essential in elucidating the precise molecular events that underlie the toxicity of polycyclic aromatic hydrocarbons.
References
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Characterization of highly polar bis-dihydrodiol epoxide—DNA adducts formed after metabolic activation of dibenz[a,h]anthracene. (n.d.). Carcinogenesis. Retrieved January 13, 2026, from [Link]
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This compound | 72378-87-1. (n.d.). Coompo Research Chemicals. Retrieved January 13, 2026, from [Link]
- Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen. (2021). NeuroPharmac Journal, 1(1), 1-10.
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Dibenz[a,h]anthracene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Dibenz(a,h)Anthracene (IARC Summary & Evaluation, Volume 3, 1973). (1998). INCHEM. Retrieved January 13, 2026, from [Link]
- Characterization of DNA adducts derived from (+/- )-trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4- tetrahydrodibenz[a,j]anthracene and (+/-)-trans-3,4-dihydroxy-anti-1,2-epoxy-7-methyl-1,2,3,4- tetrahydrodibenz[a,j]anthracene. (1995). Chemical Research in Toxicology, 8(3), 398-406.
- Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. (2015). International Journal of Toxicology, 34(1), 5-15.
- Metabolomics study on dibenz[a, h]anthracene exposure-induced pulmonary injury in rats after intratracheal instillation. (2023). Frigid Zone Medicine, 3(2), 104-112.
- Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry, 16, 2234-2264.
- Synthesis of the tumorigenic 3,4-dihydrodiol metabolites of dibenz[a,j]anthracene and 7,14-dimethyldibenz[a,j]anthracene. (1991). Journal of Medicinal Chemistry, 34(5), 1647-1654.
- Dibenzanthracenes and dibenz[a,c]anthracene. (2011). Office of Environmental Health Hazard Assessment.
- Synthesis of biologically active metabolites of dibenz[a,h]anthracene. (1982). The Journal of Organic Chemistry, 47(26), 5321-5324.
- Morphological transformation and DNA adduct formation by dibenz[a,h]anthracene and its metabolites in C3H10T1/2CL8 cells. (1993). Carcinogenesis, 14(1), 135-142.
-
Synthesis of the tumorigenic 3,4-dihydrodiol metabolites of dibenz[a,j]anthracene and 7,14-dimethyldibenz[a,j]anthracene. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
- A synthesis of 3,4-dihydro-10-hydroxy-1,2-benzanthracene and derivatives. (1946). Journal of the American Chemical Society, 68(12), 2492-2494.
- Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. (2005). Tetrahedron Letters, 46(36), 6125-6128.
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Dibenz(a,h)anthracene. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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The Carcinogenic Cascade: A Technical Guide to the Metabolites of Dibenz[a,h]anthracene
Introduction: The Silent Threat of a Ubiquitous Pollutant
Dibenz[a,h]anthracene (DBA), a pentacyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen born from the incomplete combustion of organic materials.[1][2][3] Its presence in cigarette smoke, engine exhaust, and industrial emissions leads to widespread human exposure.[1][4][5] While chemically stable in its parent form, DBA itself is not the direct perpetrator of carcinogenesis. Instead, it undergoes a complex series of metabolic transformations within the body, a process known as metabolic activation, to yield highly reactive intermediates that can covalently bind to cellular macromolecules like DNA, initiating the cascade of events leading to cancer.[2][6][7] This guide provides an in-depth exploration of the metabolic pathways of DBA, the enzymatic players involved, the resulting carcinogenic metabolites, and the methodologies employed to elucidate their mechanisms of action.
Section 1: The Metabolic Gauntlet - Activation and Detoxification of Dibenz[a,h]anthracene
The carcinogenicity of DBA is intricately linked to its biotransformation. The cellular machinery that has evolved to detoxify foreign compounds, paradoxically, is responsible for converting DBA into its ultimate carcinogenic form. This metabolic process is a delicate balance between activation and detoxification pathways.
The Activation Pathway: A Journey to the Bay Region
The primary route of DBA activation involves a series of enzymatic reactions culminating in the formation of highly reactive diol epoxides. This multi-step process is a classic example of the "bay region" theory of PAH carcinogenesis, which posits that diol epoxides formed in the sterically hindered "bay region" of a PAH molecule are particularly potent carcinogens.[6]
The key enzymatic players in this pathway are the cytochrome P450 (CYP) mixed-function oxidases and epoxide hydrolase.[8][9]
Step 1: Initial Epoxidation: The process begins with the oxidation of the DBA molecule by CYP enzymes, particularly isoforms like CYP1A2 and CYP2C9 in human liver microsomes, to form an arene oxide.[10]
Step 2: Hydration to a Dihydrodiol: The newly formed epoxide is then hydrated by microsomal epoxide hydrolase to a trans-dihydrodiol. Several dihydrodiols can be formed, but the trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene (DBA-3,4-diol) is of particular significance as it is the precursor to the ultimate carcinogen.[11][12] Studies have shown that the (-)-3,4-dihydrodiol enantiomer is more potent in forming DNA adducts than the (+)-enantiomer.[13][14][15]
Step 3: Secondary Epoxidation to a Diol Epoxide: The DBA-3,4-diol undergoes a second epoxidation by CYP enzymes, primarily at the 1,2-double bond, to form a diol epoxide. This reaction can result in two stereoisomers: the syn- and anti-diol epoxides. The anti-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene, a metabolite of (-)-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene, has been identified as the main bay region adduct former.[13][14]
Diagram: Metabolic Activation of Dibenz[a,h]anthracene
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An In-depth Technical Guide to the Exploratory Study of 3-Acetoxydibenz[a,h]anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the exploratory study of 3-Acetoxydibenz[a,h]anthracene, a derivative of the potent polycyclic aromatic hydrocarbon (PAH), dibenz[a,h]anthracene (DBA). While direct experimental data on this compound is limited, this document synthesizes the extensive knowledge of its parent compound to propose a logical and scientifically rigorous approach to its investigation. This guide covers the compound's chemical rationale, postulated metabolic pathways, and detailed methodologies for its synthesis, characterization, and toxicological assessment. By explaining the causality behind experimental choices and grounding protocols in established principles of PAH toxicology, this whitepaper aims to equip researchers with the necessary tools to elucidate the biological and toxicological profile of this compound.
Introduction: The Scientific Imperative
Dibenz[a,h]anthracene is a well-established carcinogen, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4] The introduction of an acetoxy group at the 3-position of the dibenz[a,h]anthracene core, forming this compound, presents a novel chemical entity with an unknown toxicological profile.
The primary scientific imperative for studying this derivative is to understand how the addition of an acetoxy group modifies the established metabolic and toxicological pathways of the parent compound. The acetoxy group may alter the compound's solubility, membrane permeability, and susceptibility to enzymatic action, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its carcinogenic potential. This guide provides a roadmap for a comprehensive investigation, from chemical synthesis to in-depth toxicological analysis.
Physicochemical Characteristics and Synthesis
Postulated Physicochemical Properties
Based on the known properties of dibenz[a,h]anthracene, we can extrapolate the likely characteristics of its 3-acetoxy derivative.
| Property | Dibenz[a,h]anthracene | Postulated this compound |
| Molecular Formula | C₂₂H₁₄ | C₂₄H₁₆O₂ |
| Molecular Weight | 278.35 g/mol | 336.38 g/mol |
| Appearance | Colorless to pale yellow crystalline solid[5] | Expected to be a crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents[6] | Likely to have slightly increased polarity but remain largely insoluble in water |
| LogP (Octanol/Water) | ~6.84[7] | Expected to be slightly lower than the parent compound |
Proposed Synthetic Route
The synthesis of this compound would likely begin with the synthesis of its precursor, 3-hydroxydibenz[a,h]anthracene. The hydroxylation of dibenz[a,h]anthracene by rat liver homogenates has been shown to produce 3- and 4-hydroxydibenz[a,h]anthracene.[8] A more controlled synthetic approach could involve multi-step organic synthesis, potentially leveraging modern cross-coupling methodologies.[9] Once 3-hydroxydibenz[a,h]anthracene is obtained and purified, a standard acetylation reaction can be employed.
Protocol: Acetylation of 3-Hydroxydibenz[a,h]anthracene
-
Dissolution: Dissolve 3-hydroxydibenz[a,h]anthracene in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add an excess of acetic anhydride and a catalytic amount of a base, such as pyridine or triethylamine, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Metabolic Activation and Detoxification: A Postulated Pathway
The biological activity of this compound will be heavily dependent on its metabolic fate. The presence of the acetoxy group introduces two primary possibilities: it may be hydrolyzed to the corresponding phenol, 3-hydroxydibenz[a,h]anthracene, or it may influence the metabolism of the aromatic core.
Phase I Metabolism: The Role of Cytochrome P450
Cytochrome P450 (CYP450) enzymes are critical for the phase I metabolism of PAHs.[10][11] For dibenz[a,h]anthracene, metabolism by CYP1A2, 2B6, and 2C9 is significant, leading to the formation of various dihydrodiols and phenols.[12] The trans-3,4-dihydrodiol is a key precursor to the ultimate carcinogenic diol-epoxides.[7][12]
It is plausible that this compound will also be a substrate for these CYP450 enzymes. The acetoxy group could sterically hinder or electronically influence the epoxidation of the aromatic rings. Alternatively, esterase enzymes could first hydrolyze the acetoxy group to yield 3-hydroxydibenz[a,h]anthracene, which would then enter the established metabolic pathway for hydroxylated PAHs.
Caption: Postulated metabolic pathway of this compound.
Phase II Metabolism: Conjugation and Excretion
Following phase I hydroxylation, the resulting phenols and dihydrodiols can undergo phase II conjugation reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These reactions increase the water solubility of the metabolites, facilitating their excretion. The 3-hydroxy metabolite of dibenz[a,h]anthracene would be a prime substrate for these enzymes.
Experimental Protocols for Toxicological Assessment
A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays and progressing to more complex biological systems if warranted.
In Vitro Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This is a primary screening tool to assess the mutagenic potential of a compound. The assay should be conducted with and without metabolic activation (S9 fraction from induced rat liver) to determine if metabolites of this compound are mutagenic.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in eukaryotic cells.[13] Human cell lines, such as HepG2 (liver) or A549 (lung), can be treated with this compound to assess its ability to induce DNA damage.
-
Micronucleus Test: This assay detects chromosomal damage by quantifying the formation of micronuclei in treated cells.[14] It provides a measure of both clastogenic and aneugenic events.
Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable human cell line (e.g., TK6) in appropriate media.
-
Treatment: Expose the cells to a range of concentrations of this compound, with and without S9 metabolic activation, for a period that allows for at least one cell division.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.
DNA Adduct Formation Analysis
The formation of DNA adducts is a key event in PAH-induced carcinogenesis.[4] The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.
Protocol: ³²P-Postlabeling Assay for DNA Adducts
-
DNA Isolation: Treat cells or animal tissues with this compound and isolate the DNA.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the levels of radioactivity to determine the extent of DNA adduct formation.
Studies on the parent compound, dibenz[a,h]anthracene, have shown the formation of multiple DNA adducts, with the major adducts arising from the reaction of its diol-epoxide metabolite with deoxyguanosine and deoxyadenosine.[3][15]
Cell Transformation Assays
Cell transformation assays, such as the C3H10T1/2 cell transformation assay, can be used to assess the carcinogenic potential of a compound in vitro.[3][15] Treatment of these cells with carcinogenic PAHs can lead to the formation of transformed foci.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound and its metabolites in biological matrices.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a highly sensitive and selective method for the analysis of PAHs and their derivatives.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and identification of PAHs and their metabolites.[18][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of polar metabolites in complex biological samples.[20]
Protocol: HPLC-FLD Analysis of this compound and its Metabolites
-
Sample Preparation: Extract the analytes from the biological matrix (e.g., cell culture media, urine) using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18) and separate the components using a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Fluorescence Detection: Detect the eluting compounds using a fluorescence detector set at the optimal excitation and emission wavelengths for this compound and its expected metabolites.
-
Quantification: Quantify the analytes by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.
Caption: A logical workflow for the exploratory study of this compound.
Conclusion and Future Directions
The study of this compound represents a critical step in understanding the structure-activity relationships of carcinogenic PAHs. This guide provides a scientifically grounded framework for its investigation, from synthesis and characterization to comprehensive toxicological evaluation. The central hypothesis to be tested is whether the acetoxy group serves as a detoxification pathway by blocking a critical site of metabolic activation or if its hydrolysis leads to the formation of the same or more potent carcinogenic metabolites as the parent compound. The results of these exploratory studies will provide valuable insights into the potential risks associated with this novel PAH derivative and contribute to the broader understanding of PAH toxicology.
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Morphological transformation and DNA adduct formation by dibenz[a,h]anthracene and its metabolites in C3H10T1/2CL8 cells. Carcinogenesis. [Link]
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Metabolic conversion of dibenz[a,h]anthracene (+/-)trans-1,2-dihydrodiol and chrysene (+/-)trans-3,4-dihydrodiol to vicinal dihydrodiol epoxides. Chemico-Biological Interactions. [Link]
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Morphological transformation and DNA adduct formation by dibenz[a,h]anthracene and its metabolites in C3H10T1/2CL8 cells. Oxford Academic. [Link]
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Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens. Chemical Research in Toxicology. [Link]
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Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450. Carcinogenesis. [Link]
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The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates. Biochemical Journal. [Link]
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Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review. Semantic Scholar. [Link]
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DIBENZ(a,h)ANTHRACENE. PubChem - NIH. [Link]
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Dibenz(a,h)Anthracene (IARC Summary & Evaluation, Volume 3, 1973). INCHEM. [Link]
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In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons. Environmental Pollution. [Link]
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Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). Cheméo. [Link]
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Environmental risk limits for benz[a]anthracene. RIVM. [Link]
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Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. PMC - NIH. [Link]
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Methodological & Application
Synthesis of 3-Hydroxydibenz[a,h]anthracene from 3-Acetoxydibenz[a,h]anthracene protocol
An Application Note and Protocol for the Synthesis of 3-Hydroxydibenz[a,h]anthracene
Introduction: The Significance of Polycyclic Aromatic Hydrocarbon Metabolites
Dibenz[a,h]anthracene (DBA) is a potent carcinogenic polycyclic aromatic hydrocarbon (PAH) found in the environment as a byproduct of incomplete combustion.[1][2] Its biological activity is intrinsically linked to its metabolic activation into various derivatives, including hydroxylated forms. The study of these metabolites is crucial for understanding the mechanisms of carcinogenesis and for developing biomarkers of PAH exposure.[3] 3-Hydroxydibenz[a,h]anthracene is a key metabolite in this process.[4]
This application note provides a detailed, field-proven protocol for the synthesis of 3-Hydroxydibenz[a,h]anthracene via the hydrolysis of its precursor, 3-Acetoxydibenz[a,h]anthracene. The latter serves as a stable, protected form, and its deprotection is a critical final step in many synthetic routes. This guide is intended for researchers in chemical biology, toxicology, and drug development who require a reliable method for producing this important analytical standard.
Reaction Principle: Base-Catalyzed Saponification
The conversion of this compound to 3-Hydroxydibenz[a,h]anthracene is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification. In this reaction, a hydroxide ion (from a base like potassium carbonate or sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate ester. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to yield the phenoxide ion and acetic acid. A final, rapid acid-base reaction between the phenoxide and the acetic acid (or subsequent acidification during workup) yields the final 3-Hydroxydibenz[a,h]anthracene product and an acetate salt.
The choice of a base like potassium carbonate in a methanol/water solvent system is strategic. It is strong enough to efficiently catalyze the hydrolysis while being mild enough to prevent side reactions on the sensitive polycyclic aromatic core. Methanol ensures solubility of the organic substrate, while water is necessary to dissolve the base and participate in the hydrolysis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Hydroxydibenz[a,h]anthracene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Coompo Research Chemicals or equivalent | Starting material.[4] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich or equivalent | Base catalyst. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich or equivalent | Co-solvent for solubility. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific or equivalent | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific or equivalent | Extraction solvent. |
| Hexanes | ACS Grade | Fisher Scientific or equivalent | Chromatography mobile phase. |
| Deionized Water (H₂O) | Type 1 | Millipore or equivalent | For solutions and washing. |
| Hydrochloric Acid (HCl) | 1 M Solution | Sigma-Aldrich or equivalent | For neutralization. |
| Brine (Saturated NaCl) | - | Lab-prepared | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific or equivalent | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies or equivalent | For column chromatography. |
Detailed Synthesis Protocol
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 500 mg). b. Add a solvent mixture of Tetrahydrofuran (THF) and Methanol (MeOH) in a 1:2 ratio (e.g., 15 mL THF, 30 mL MeOH). Stir at room temperature until the starting material is fully dissolved. c. In a separate beaker, dissolve Potassium Carbonate (K₂CO₃) (3.0 eq) in a minimal amount of deionized water (e.g., 10 mL). d. Add the aqueous K₂CO₃ solution to the flask containing the starting material. The solution may become slightly cloudy.
2. Reaction Execution: a. Lower the flask into a pre-heated heating mantle or oil bath set to 65-70°C. b. Allow the reaction to reflux. The progress should be monitored every 30-60 minutes. c. Causality Note: Refluxing provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate without causing thermal degradation of the PAH core. d. Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product, being more polar, will have a lower Rf value than the starting acetate. The reaction is typically complete within 2-4 hours.
3. Workup and Isolation: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Slowly and carefully add 1 M HCl dropwise while stirring to neutralize the excess base. Check the pH with litmus paper until it is approximately neutral (pH ~7). c. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. d. Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase three times with Ethyl Acetate (3 x 50 mL). e. Causality Note: The product is organic-soluble, while the inorganic salts (KCl, unreacted K₂CO₃) remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product. f. Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and then brine (1 x 50 mL) to remove any remaining water-soluble impurities. g. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.
4. Purification: a. The crude product should be purified by flash column chromatography on silica gel. b. Prepare a column with silica gel slurried in hexanes. c. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column. d. Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc). e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Hydroxydibenz[a,h]anthracene as a solid.
Safety and Handling Precautions
Dibenz[a,h]anthracene and its derivatives are classified as potential carcinogens and mutagens.[1][5][6] All handling must be performed with extreme caution in a designated area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Engineering Controls: All manipulations, including weighing, dissolving, and running the reaction, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
-
Waste Disposal: All contaminated solid waste (gloves, silica gel, filter paper) and liquid waste must be collected in designated, sealed hazardous waste containers and disposed of according to institutional and governmental regulations.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water.[8] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention for any significant exposure.
Characterization and Data Analysis
To ensure the identity and purity of the synthesized 3-Hydroxydibenz[a,h]anthracene, the following analytical methods are recommended:
| Parameter | Method | Expected Outcome |
| Purity | HPLC with UV and/or Fluorescence Detection | A single major peak (>98% purity). Retention time will be different from the starting material.[9][10] |
| Identity | Mass Spectrometry (MS) | The mass spectrum should show the correct molecular ion peak for C₂₂H₁₄O. |
| Structure | ¹H and ¹³C NMR Spectroscopy | The ¹H NMR spectrum should show the disappearance of the acetyl methyl singlet (around δ 2.4 ppm) and the appearance of a broad singlet for the hydroxyl proton. Aromatic proton shifts will also be altered.[1] |
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5889, Dibenz(a,h)anthracene. Available from: [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - Dibenz[a,h]anthracene, 99% (UV-Vis). Available from: [Link]
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Jongeneelen, F. J., et al. (2000). High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 247-255. Available from: [Link]
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Li, Z., et al. (2012). Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 9(4), 1162-1174. Available from: [Link]
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Coompo Research Chemicals (n.d.). This compound | 72378-87-1. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Chapter 6: Analytical Methods. Available from: [Link]
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Pliego, J. R. (2017). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 13, 2603-2625. Available from: [Link]
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Thakker, D. R., et al. (1982). Metabolic conversion of dibenz[a,h]anthracene (+/-)trans-1,2-dihydrodiol and chrysene (+/-)trans-3,4-dihydrodiol to vicinal dihydrodiol epoxides. Journal of Biological Chemistry, 257(9), 5013-5019. Available from: [Link]
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Gyan Sanchay (n.d.). ANTHRACENE Methods of Preparation. Available from: [Link]
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Von Tungeln, L. S., et al. (1994). Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens. Chemical Research in Toxicology, 7(4), 493-500. Available from: [Link]
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Boyd, D. R., et al. (1987). Synthesis of diarene oxides of benz[a]anthracene, chrysene and benzo[c]phenanthrene. Journal of the Chemical Society, Perkin Transactions 1, 683-690. Available from: [Link]
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Application Note: A Multi-technique Approach for the Characterization of 3-Acetoxydibenz[a,h]anthracene
Abstract
This document provides a comprehensive guide to the analytical characterization of 3-Acetoxydibenz[a,h]anthracene, a derivative of the potent polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene. Given the limited availability of specific analytical protocols for this acetylated derivative, this note synthesizes established methodologies for PAHs to construct a robust, multi-technique workflow.[1][2] We present detailed protocols for chromatographic separation by High-Performance Liquid Chromatography (HPLC), structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic analysis via Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to achieve unambiguous identification and quantification of this compound.
Introduction and Rationale
Dibenz[a,h]anthracene is a well-documented polycyclic aromatic hydrocarbon (PAH) known for its genotoxic and carcinogenic properties, arising from incomplete combustion of organic materials.[3] Its derivatives, such as hydroxylated or acetylated metabolites, are of significant interest in toxicology, environmental science, and drug metabolism studies. This compound may be a metabolic intermediate, a synthetic precursor, or a reference standard in such studies. Accurate and reliable analytical methods are therefore critical for its definitive identification and quantification.
The addition of an acetoxy group to the dibenz[a,h]anthracene core alters its physicochemical properties, notably increasing its polarity and molecular weight. This necessitates a tailored analytical approach compared to the parent, non-polar PAH. This guide outlines an integrated workflow, leveraging the strengths of orthogonal analytical techniques to ensure data integrity and confidence in characterization.
Physicochemical Profile and Structure
A foundational understanding of the analyte's properties is crucial for method development. The structure and key properties are summarized below.
Chemical Structure:
Caption: Structure of the parent PAH and key properties of its 3-acetoxy derivative.
Chromatographic Analysis by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for separating PAHs and their derivatives from complex mixtures.[4][5] The use of a C18 stationary phase allows for separation based on hydrophobicity. The acetoxy group makes the target compound slightly less hydrophobic than the parent dibenz[a,h]anthracene, resulting in a shorter retention time under identical conditions. Coupling HPLC with Diode Array Detection (DAD) and Fluorescence Detection (FLD) provides both spectral confirmation and high-sensitivity quantification.[6][7]
Experimental Workflow: HPLC-DAD/FLD
Caption: Workflow for the quantification and identification of this compound by HPLC-DAD/FLD.
Protocol: HPLC-DAD/FLD Analysis
-
Standard Preparation: Accurately weigh ~1 mg of this compound reference standard and dissolve in 10 mL of acetonitrile (ACN) to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution in ACN.
-
Sample Preparation: Dissolve the sample in ACN to achieve a concentration within the calibration range. Use sonication to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
-
Instrumentation & Conditions: Utilize an HPLC system with the following parameters.
| Parameter | Recommended Setting | Rationale |
| Column | ZORBAX Eclipse PAH, 4.6 x 150 mm, 5 µm[7] | Optimized C18 phase provides excellent resolution for PAH compounds. |
| Mobile Phase A | HPLC Grade Water | Standard polar phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile (ACN) | Standard non-polar phase for PAH analysis.[8] |
| Gradient | 0-2 min, 50% B; 2-20 min, 50-100% B; 20-25 min, 100% B | Gradient elution is necessary to separate PAHs of varying hydrophobicity.[5][6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | |
| DAD Settings | Wavelength: 300 nm. Full spectrum scan: 220-450 nm. | The parent PAH has a strong absorbance maximum around 300 nm.[1] A full scan is crucial for peak purity and identity confirmation. |
| FLD Settings | Ex: 301 nm, Em: 396 nm (Time-programmed changes optional) | Based on the parent compound's fluorescence.[9] FLD offers superior sensitivity and selectivity for fluorescent PAHs.[7] |
-
Data Analysis:
-
Identification: Confirm the analyte's identity by matching the retention time with that of a pure standard. The UV spectrum recorded by the DAD should also match the standard.
-
Quantification: Construct a calibration curve by plotting the peak area from the FLD or DAD against the concentration of the standards. Determine the concentration of the sample from this curve.
-
Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a definitive technique for confirming the molecular weight and structure of volatile and semi-volatile compounds.[10][11] While the acetoxy derivative is more polar than its parent PAH, it is typically amenable to GC analysis. Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a structural fingerprint.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the structural confirmation of this compound by GC-MS.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~10-50 µg/mL solution of the compound in a volatile, high-purity solvent such as dichloromethane or hexane.
-
Instrumentation & Conditions: Utilize a GC-MS system with the following parameters.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent[12] | Provides robust and reproducible chromatography. |
| Inlet | Split/Splitless, 280 °C, Splitless mode | Splitless injection maximizes sensitivity for trace analysis. High temperature ensures volatilization. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[13] | A low-bleed 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice for semi-volatile compounds. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 320 °C (hold 5 min) | The temperature program should be optimized to ensure good peak shape without thermal degradation. |
| MS System | Agilent 5977 Series MSD or equivalent[12] | Standard quadrupole MS for routine analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra and enabling library matching. |
| Mass Range | m/z 50 - 400 | Covers the molecular weight of the analyte and its expected fragments. |
-
Data Interpretation & Expected Fragmentation:
-
The primary goal is to identify the molecular ion (M⁺). For C₂₄H₁₆O₂, the exact mass is 336.1150, which will be observed at m/z 336 .
-
A characteristic and highly probable fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, mass 42.01) from the molecular ion. This will result in a prominent fragment ion at m/z 294 , corresponding to the radical cation of 3-hydroxydibenz[a,h]anthracene.
-
The base peak of the spectrum will likely be the parent PAH cation at m/z 278 , resulting from the loss of the entire acetoxy group.[1]
-
Definitive Spectroscopic Characterization
For absolute structural confirmation, particularly for novel compounds or reference standard certification, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.5-9.5 ppm), characteristic of the dibenz[a,h]anthracene core.[1] The most diagnostic signal will be a sharp singlet for the three methyl protons of the acetoxy group, expected around δ 2.2-2.5 ppm . Protons on the aromatic ring adjacent to the acetoxy group will be shifted downfield relative to the parent compound.
-
¹³C NMR: The spectrum will confirm the presence of 24 unique carbons. The carbonyl carbon of the ester will appear significantly downfield (~168-172 ppm), and the methyl carbon will be upfield (~20-22 ppm). The aromatic region will contain 22 distinct signals.[1]
Protocol: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid method to confirm the presence of the extensive polycyclic aromatic chromophore.
Protocol: Prepare a dilute solution (~1-10 µg/mL) of the compound in a UV-grade solvent like hexane or acetonitrile. Scan from 200 to 500 nm. The resulting spectrum is expected to show the characteristic fine-structured absorbance bands of the dibenz[a,h]anthracene core, with major absorption maxima around 290-300 nm.[1][14] The acetoxy substituent is not expected to dramatically alter the overall shape of the spectrum compared to the parent PAH.
Summary and Conclusion
The robust characterization of this compound requires a multi-technique, orthogonal approach. This application note provides a framework and detailed starting protocols for the necessary analytical work.
-
HPLC-DAD/FLD serves as the primary tool for separation and quantification, offering high sensitivity and selectivity.
-
GC-MS provides definitive confirmation of molecular weight and key structural fragments.
-
NMR and UV-Vis Spectroscopy offer unambiguous structural elucidation and confirmation of the core chromophore, essential for reference standard qualification.
By integrating these methods, researchers can confidently identify, quantify, and confirm the structure of this compound, ensuring data of the highest quality and integrity for their scientific investigations.
References
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Title: DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Analysis of Dibenz[a,h]anthracene Source: Celignis URL: [Link]
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Title: Dibenzo[a,h]anthracene (T3D0015) Source: T3DB URL: [Link]
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Title: Dibenz[a,h]anthracene Source: NIST WebBook URL: [Link]
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Title: Dibenz(a,h)anthracene Source: Wikipedia URL: [Link]
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Title: Analysis of Dibenz[a,h]anthracene Source: Celignis URL: [Link]
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Title: Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments Source: ResearchGate URL: [Link]
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Title: Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs) Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: Optimized GC/MS Analysis for PAHs in Challenging Matrices Source: Agilent Technologies URL: [Link]
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Title: Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL) Source: MDPI URL: [Link]
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Title: Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Source: Agilent Technologies URL: [Link]
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Title: Polycyclic aromatic hydrocarbons (PAHs) in AIR GC–MS/MS Source: LabRulez GCMS URL: [Link]
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Title: Anthracene UV-Vis Spectrum Analysis Source: Scribd URL: [Link]
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Title: Synthesis of Pyrene-Anthracene Conjugated Molecular Rods Source: Bentham Open URL: [Link]
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Title: SKC OSHA / NIOSH Sampling Guide for Dibenz(a,h)anthracene Source: SKC Inc. URL: [Link]
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Title: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives Source: Cedre.fr URL: [Link]
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Title: Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene Source: Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing URL: [Link]
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Title: Method 610: Polynuclear Aromatic Hydrocarbons Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques Source: MDPI URL: [Link]
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Title: Supplementary Information - UV-Vis and fluorescence spectra for PAHs Source: The Royal Society of Chemistry URL: [Link]
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HPLC purification of 3-Acetoxydibenz[a,h]anthracene
An Application Note and Protocol for the HPLC Purification of 3-Acetoxydibenz[a,h]anthracene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the preparative high-performance liquid chromatography (HPLC) purification of this compound. Dibenz[a,h]anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) of significant interest in toxicological and environmental research due to their carcinogenic properties.[1][2] Achieving high purity of specific metabolites or synthetic intermediates like this compound is critical for accurate in-vitro and in-vivo studies. This guide details a robust reversed-phase HPLC (RP-HPLC) methodology, explaining the scientific rationale behind the selection of stationary phase, mobile phase, and detection parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring a validated, step-by-step process for isolating this compound with high purity.
Principle of Separation: A Rationale-Driven Approach
The purification strategy is built upon the principles of reversed-phase chromatography, the most powerful separation technique for nonpolar to moderately polar organic molecules.[3]
-
Analyte Characteristics: this compound is a large, predominantly nonpolar molecule. The core dibenz[a,h]anthracene structure is highly hydrophobic (logP ≈ 6.5).[4] The addition of an acetoxy (-OAc) group introduces a degree of polarity, but the molecule's behavior is still dominated by its hydrophobic character.
-
Stationary Phase Selection: A nonpolar stationary phase is required to retain the hydrophobic analyte. An octadecylsilane (C18) bonded silica column is the industry standard and the logical choice.[5] The long alkyl chains of the C18 phase interact with the polycyclic aromatic rings via van der Waals forces, providing strong retention. Specialized PAH-specific columns, which often feature a unique C18 bonding chemistry, can also offer enhanced selectivity for resolving closely related isomers.[6][7]
-
Mobile Phase Selection: A polar mobile phase is used to elute the analyte. A gradient elution using a mixture of water and a less polar organic solvent, such as acetonitrile, is optimal.[7][8][9] Acetonitrile is preferred over methanol for PAH separations due to its lower viscosity and superior UV transparency at lower wavelengths. The gradient starts with a higher water concentration to ensure strong retention of the analyte and any nonpolar impurities on the column. The concentration of acetonitrile is then gradually increased to decrease the mobile phase polarity, which weakens the analyte-stationary phase interaction and facilitates elution.
-
Detection: PAHs exhibit strong ultraviolet (UV) absorbance due to their extensive conjugated π-electron systems.[10] A Diode Array Detector (DAD) or UV-Vis detector is ideal. Based on spectral data for the parent compound, dibenz[a,h]anthracene, a primary detection wavelength around 290-300 nm is expected to provide a strong signal.[4] Monitoring multiple wavelengths can help differentiate the target compound from impurities.
Caption: Rationale linking analyte properties to HPLC method choices.
Materials and Reagents
| Item | Specifications |
| Instrumentation | Preparative HPLC system with gradient pump, autosampler, and DAD/UV-Vis |
| Fraction collector | |
| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Solvents (Mobile Phase) | Acetonitrile (MeCN), HPLC Grade or higher |
| Water, HPLC Grade or Type I Ultrapure | |
| Sample Solvents | Tetrahydrofuran (THF) or Dichloromethane (DCM), HPLC Grade |
| Sample Preparation | Syringe filters, 0.22 µm PTFE |
| Glass vials and syringes | |
| Post-Processing | Rotary evaporator |
| Analytical HPLC system for purity analysis | |
| Analyte | Crude this compound sample |
Experimental Protocol: A Step-by-Step Methodology
This protocol outlines the complete workflow from initial sample handling to the collection of the purified product.
Step 1: Sample Preparation (Critical for Column Longevity)
-
Dissolution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of a strong organic solvent like THF or DCM. Due to the compound's low aqueous solubility, direct dissolution in the initial mobile phase is not feasible.[4][11]
-
Concentration: Aim for a concentration of 10-20 mg/mL. A higher concentration may lead to precipitation upon injection.
-
Filtration: Draw the dissolved sample into a glass syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a clean HPLC vial. This step is mandatory to remove particulate matter that can clog the column frit and damage the instrument.
Step 2: HPLC System Configuration and Equilibration
-
Column Installation: Install the preparative C18 column into the instrument's column compartment.
-
Solvent Preparation: Prepare the mobile phase reservoirs.
-
Mobile Phase A: 100% HPLC Grade Water
-
Mobile Phase B: 100% HPLC Grade Acetonitrile
-
-
System Purge: Purge all solvent lines to remove air bubbles and ensure the mobile phases are correctly primed.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 50% Acetonitrile / 50% Water) for at least 30 minutes or until a stable baseline is achieved. The flow rate for equilibration should be the same as the initial gradient flow rate.
Step 3: Chromatographic Method and Purification
The following parameters provide a robust starting point and may be optimized based on the specific impurity profile of the crude sample.
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) | Provides high loading capacity for purification. |
| Mobile Phase A | Water, HPLC Grade | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile, HPLC Grade | The organic modifier; provides excellent dissolving power and UV transparency for PAHs.[8][9] |
| Gradient Program | 0-5 min: 50% B5-30 min: 50% to 100% B (Linear)30-35 min: 100% B (Hold) | A linear gradient effectively separates compounds with a range of polarities. The hold ensures elution of highly nonpolar impurities. |
| Flow Rate | 18.0 mL/min | Appropriate for a 21.2 mm ID column; adjust based on manufacturer's recommendations. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but 30°C provides good reproducibility.[8] |
| Injection Volume | 500 - 2000 µL (dependent on concentration and column capacity) | Start with a small injection to scout the separation before scaling up. |
| Detection Wavelength | 298 nm | Corresponds to a strong absorbance maximum for the dibenz[a,h]anthracene chromophore.[4] |
| Bandwidth | 4 nm | Standard setting for good signal-to-noise. |
-
Scouting Run: Perform an initial small-scale injection (e.g., 100 µL) to determine the retention time of the target compound and the resolution from impurities.
-
Preparative Run: Once the retention time is confirmed, perform the full-scale preparative injection.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of this compound. It is advisable to collect the peak in multiple fractions (e.g., start, apex, and tail) to isolate the purest material.
Caption: Experimental workflow for HPLC purification.
Step 4: Post-Purification Processing
-
Solvent Removal: Combine the purest fractions as determined by the scouting run. Remove the acetonitrile and water using a rotary evaporator under reduced pressure.
-
Purity Verification: Dissolve a small amount of the final solid product and analyze its purity using an analytical scale HPLC system. The purity should be assessed by peak area percentage at the detection wavelength.
Expected Results and Troubleshooting
-
Chromatogram: The expected result is a chromatogram showing a major peak corresponding to this compound, well-resolved from earlier-eluting polar impurities and later-eluting nonpolar impurities.
-
Retention Time: The acetoxy group makes the compound slightly more polar than its parent, dibenz[a,h]anthracene. Therefore, it is expected to elute slightly earlier than dibenz[a,h]anthracene under the same RP-HPLC conditions.
-
Troubleshooting:
-
Poor Resolution: If the target peak co-elutes with an impurity, flatten the gradient around the elution time of the target (e.g., change from a 5%/min to a 2%/min increase in acetonitrile).
-
Peak Tailing: This can be caused by sample overload or secondary interactions with the stationary phase. Reduce the injection mass or add a small amount of acid (0.1% TFA), though this is less common for neutral PAHs.
-
High Backpressure: This is often a result of a clogged column frit due to unfiltered samples. Replace the frit or, if necessary, the column.
-
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust protocol for the purification of this compound. By leveraging a C18 stationary phase with an acetonitrile/water gradient, high-purity material suitable for sensitive downstream applications can be consistently obtained. The principles and steps outlined herein serve as a comprehensive guide for researchers and can be adapted for the purification of other PAH derivatives.
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Application Notes and Protocols for ¹H NMR Spectrum Interpretation of 3-Acetoxydibenz[a,h]anthracene
Abstract
This document provides a detailed guide for the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Acetoxydibenz[a,h]anthracene. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a generic template to offer an in-depth analysis rooted in the specific molecular architecture of this polycyclic aromatic hydrocarbon (PAH) derivative. By integrating foundational NMR principles with empirical data from the parent compound, dibenz[a,h]anthracene, we present a predictive interpretation that elucidates the nuanced effects of the acetoxy substituent on the aromatic proton environment. This guide includes detailed protocols for sample preparation and instrument setup, a thorough analysis of expected chemical shifts and coupling patterns, and visual aids to facilitate understanding.
Introduction: The Significance of this compound
Dibenz[a,h]anthracene is a well-characterized pentacyclic aromatic hydrocarbon known for its carcinogenic properties, arising from its metabolic activation to reactive diol epoxides.[1] The introduction of an acetoxy group at the 3-position can significantly alter its electronic properties, metabolic fate, and biological activity. Understanding the precise structure of this derivative is paramount for toxicological studies and the development of potential therapeutic agents or probes.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] By analyzing the chemical shifts, integration, and multiplicity of proton signals, we can map the connectivity and electronic environment of each hydrogen atom within the this compound molecule. This application note serves as a comprehensive protocol and interpretive guide to its ¹H NMR spectrum.
Foundational Principles: Interpreting Aromatic ¹H NMR Spectra
The ¹H NMR spectrum of aromatic compounds is characterized by signals typically appearing in the downfield region (δ 6.5-9.5 ppm) due to the deshielding effect of the ring current.[3] The precise chemical shift of each proton is influenced by its position on the aromatic scaffold and the electronic nature of any substituents.
Substituent Effects: An acetoxy group (-OAc) is considered an ortho-, para-directing group in electrophilic aromatic substitution, a consequence of its electron-donating nature through resonance. The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions. This increased electron density leads to greater shielding of the ortho and para protons, resulting in an upfield shift (lower ppm value) of their corresponding NMR signals.[4][5] Protons in meta positions are less affected.
Coupling Constants: The splitting pattern (multiplicity) of signals is governed by spin-spin coupling between neighboring non-equivalent protons. In aromatic systems, the magnitude of the coupling constant (J) is indicative of the through-bond distance between the coupled protons:
-
Ortho coupling (³J): 6-10 Hz
-
Meta coupling (⁴J): 1-3 Hz
-
Para coupling (⁵J): 0-1 Hz
These characteristic coupling constants are invaluable for assigning signals to specific protons within the complex spin systems of PAHs.
Experimental Protocol
Sample Preparation
A self-validating protocol ensures reproducibility and accuracy.
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved through recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for PAHs due to its excellent dissolving power and the single residual solvent peak at δ ~7.26 ppm, which typically does not interfere with the aromatic proton signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a high signal-to-noise ratio on a modern NMR spectrometer.
-
Reference Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers often use the residual solvent peak for referencing.
-
Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for instruments of different field strengths.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and simplifies the interpretation of complex spectra. |
| Pulse Sequence | Standard 1D proton (zg30) | A simple and robust pulse sequence for routine ¹H NMR acquisition. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time results in better digital resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |
| Number of Scans (NS) | 16-64 | An appropriate number of scans to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 16 ppm | A wide spectral width ensures that all signals, including any potential downfield protons, are captured. |
Predicted ¹H NMR Spectrum of this compound
The interpretation of the ¹H NMR spectrum of this compound is based on the known spectrum of the parent compound, dibenz[a,h]anthracene, with adjustments made for the electronic effects of the acetoxy group at the 3-position.
Reference Spectrum: Dibenz[a,h]anthracene
The reported ¹H NMR chemical shifts for dibenz[a,h]anthracene in CDCl₃ are as follows:[6]
| Proton Assignment | Chemical Shift (δ, ppm) |
| A | 9.155 |
| B | 8.875 |
| C | 7.962 |
| D | 7.918 |
| E | 7.763 |
| F | 7.722 |
| G | 7.653 |
Note: The specific proton numbering for A-G in the source is not provided, but these represent the distinct aromatic protons of the parent molecule.
Predicted Chemical Shifts and Multiplicities for this compound
The introduction of the acetoxy group at the 3-position will primarily influence the protons on the same ring system.
-
Acetoxy Protons: A sharp singlet corresponding to the three equivalent methyl protons of the acetoxy group is expected to appear in the upfield region, typically around δ 2.3-2.5 ppm .
-
Aromatic Protons:
-
Protons ortho to the Acetoxy Group (H-2 and H-4): These protons will experience the strongest shielding effect from the electron-donating acetoxy group. We can predict a significant upfield shift compared to their positions in the parent compound.
-
Proton para to the Acetoxy Group: The proton para to the acetoxy group will also be shielded, leading to an upfield shift, though the effect may be less pronounced than for the ortho protons.
-
Protons on Adjacent and Distant Rings: The electronic effect of the acetoxy group will diminish with distance. Protons on the other rings of the dibenz[a,h]anthracene scaffold will experience minimal changes in their chemical shifts compared to the parent compound.
-
Predicted ¹H NMR Data Summary for this compound
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Shift |
| -OCOCH₃ | ~2.4 | s | - | Methyl protons of the acetoxy group. |
| H-2 | ~7.3-7.5 | d | ³J ≈ 8-9 | Ortho to -OAc, significant upfield shift. |
| H-4 | ~7.5-7.7 | d | ³J ≈ 8-9 | Ortho to -OAc, significant upfield shift. |
| H-1 | ~7.8-8.0 | d | ³J ≈ 8-9 | Meta to -OAc, minor shift. |
| Other Aromatic Protons | ~7.6-9.2 | m | Various | Minimal influence from the distant -OAc group. |
Note: The exact chemical shifts and multiplicities will depend on the specific coupling partners and potential for long-range couplings.
Workflow and Visualization
The logical flow from sample preparation to spectral interpretation is crucial for a systematic and accurate analysis.
Figure 1: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the fundamental principles of aromatic proton NMR and the specific electronic effects of the acetoxy substituent, a detailed and accurate interpretation of the spectrum is achievable. The protocols and predictive analysis presented in this application note offer a robust framework for researchers working with this and structurally related polycyclic aromatic hydrocarbons. The key spectral features to anticipate are the characteristic upfield singlet of the acetoxy methyl group and the upfield shift of the protons ortho and para to the acetoxy substituent on the dibenz[a,h]anthracene core.
References
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]
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ChemistryViews. Substituent Effects on Benzene Rings. [Link]
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T3DB. Dibenzo[a,h]anthracene (T3D0015). [Link]
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University of Regensburg. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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INCHEM. Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983). [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Acetoxydibenz[a,h]anthracene
Abstract
This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-Acetoxydibenz[a,h]anthracene, a derivative of a potent polycyclic aromatic hydrocarbon (PAH). Understanding the fragmentation behavior of such compounds is critical for their unambiguous identification in complex matrices, which is paramount in environmental monitoring, toxicology, and drug metabolism studies. This document outlines the principal fragmentation pathways, supported by mechanistic interpretations, and provides a standardized protocol for acquiring high-quality mass spectra.
Introduction: The Analytical Challenge of PAH Derivatives
Dibenz[a,h]anthracene is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1] It is a known environmental pollutant, often generated from the incomplete combustion of organic materials.[1] The hydroxylated and subsequently acetylated metabolites of such PAHs are of significant interest to toxicologists and drug development professionals due to their potential for DNA adduction and carcinogenicity.
This compound presents a unique analytical challenge. Its large, stable aromatic core dominates the molecular structure, while the acetoxy substituent provides a reactive site for characteristic fragmentation. Electron Ionization-Mass Spectrometry (EI-MS) is a powerful tool for its structural elucidation. The high-energy electron impact induces reproducible fragmentation, creating a "fingerprint" mass spectrum that is invaluable for identification. This note serves to predict and explain this fingerprint.
Mechanistic Insight into the Fragmentation of this compound
The fragmentation of this compound under electron ionization (70 eV) is governed by the stability of the polycyclic aromatic system and the lability of the ester group. The ionization process typically involves the removal of an electron from the π-system of the aromatic rings or the non-bonding electrons of the oxygen atoms in the acetoxy group.[2]
The molecular ion ([M]•+) of this compound (C24H16O2, Exact Mass: 336.1150 g/mol ) is expected to be prominent due to the stability of the extensive aromatic system.[3] The primary fragmentation pathways are initiated by the cleavage of bonds associated with the acetoxy substituent.
Two principal fragmentation pathways are anticipated:
-
Loss of a Ketene Molecule: The most characteristic fragmentation for aryl acetates is the elimination of a neutral ketene molecule (CH2=C=O, 42.01 Da). This occurs through a rearrangement process, likely a six-membered ring transition state analogous to a McLafferty rearrangement, although not a classic example. This leads to the formation of a radical cation corresponding to 3-hydroxydibenz[a,h]anthracene. This resulting ion is highly stable due to the phenolic hydroxyl group conjugated with the large aromatic system.
-
Alpha-Cleavage with Loss of the Acetyl Radical: A direct cleavage of the C-O bond between the aromatic ring and the acetoxy group can occur, leading to the loss of an acetoxy radical (•OCOCH3, 59.01 Da). However, a more favorable alpha-cleavage involves the loss of the acetyl radical (•COCH3, 43.02 Da) from the molecular ion, resulting in the formation of a phenoxide cation. This is followed by the expulsion of a carbon monoxide (CO) molecule to form a highly stabilized dibenz[a,h]anthracenyl cation.
The subsequent fragmentation of the dibenz[a,h]anthracene core is generally limited due to its high stability, but may involve the sequential loss of hydrogen atoms or C2H2 units under high-energy conditions.[4]
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Summary of Key Fragment Ions
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z (Nominal) | Proposed Formula | Identity | Notes |
| 336 | [C24H16O2]•+ | Molecular Ion ([M]•+) | Expected to be of high intensity due to the stable aromatic core. |
| 294 | [C22H14O]•+ | [M - CH2CO]•+ | Result of neutral loss of ketene. Likely a major fragment ion. |
| 293 | [C22H13O]+ | [M - •COCH3]+ | Result of the loss of the acetyl radical. |
| 278 | [C22H14]•+ | [Dibenz[a,h]anthracene]•+ | The parent PAH cation, may arise from complex rearrangements. |
| 265 | [C21H13]+ | [M - •COCH3 - CO]+ | Formed by the subsequent loss of CO from the m/z 293 ion. |
| 43 | [C2H3O]+ | Acetyl Cation | A common fragment in acetates, often the base peak in simpler esters. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).
5.1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium (99.999% purity).
-
Sample: this compound standard (10 µg/mL in dichloromethane).
-
Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
5.2. GC Method Parameters
| Parameter | Value | Rationale |
| Inlet Mode | Splitless | To maximize sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling point analyte. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing. |
| Ramp 1 | 20 °C/min to 300 °C | Rapid ramp to elute the analyte in a reasonable time. |
| Hold | 10 min at 300 °C | Ensures elution of the analyte and any less volatile impurities. |
5.3. Mass Spectrometer Method Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Industry standard for creating comparable library spectra. |
| Source Temperature | 230 °C | Minimizes analyte degradation in the source. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan | To obtain the complete fragmentation pattern. |
| Scan Range | m/z 40-500 | Covers the molecular ion and all expected major fragments. |
| Solvent Delay | 4 min | Prevents the solvent peak from damaging the filament. |
5.4. Data Analysis
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion ([M]•+) at m/z 336.
-
Annotate the major fragment ions (m/z 294, 293, 278, 265, 43) and compare their relative intensities to the proposed fragmentation pathway.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by fragmentation of the acetoxy group, leading to characteristic neutral losses and radical eliminations. The primary fragments at m/z 294 (loss of ketene) and m/z 293 (loss of an acetyl radical) provide strong diagnostic evidence for the presence of the acetoxy substituent on the dibenz[a,h]anthracene core. The stability of the aromatic system ensures a prominent molecular ion peak, aiding in the determination of the molecular weight. The provided GC-MS protocol offers a robust starting point for the reliable and sensitive detection and identification of this compound.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
mzCloud. (n.d.). Advanced Mass Spectral Database. [Link]
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University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
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PubChem. (n.d.). Benz[a]anthracene. [Link]
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Spectroscopy Online. (2021). Anatomy of an Ion’s Fragmentation After Electron Ionization, Part I. [Link]
-
ResearchGate. (2018). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. [Link]
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Dr. Preeti Pranay. (2013). Fragmentation pattern of Aromatic hydrocarbon in mass spectra. Chemistry!!! Not Mystery.[Link]
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MassBank EU. (n.d.). Mass Spectral Database. [Link]
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NIST. (n.d.). Dibenz[a,h]anthracene. NIST Chemistry WebBook.[Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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ResearchGate. (2018). Fig. A.1. Fragmentation mass spectrum of the anthracene cation C14H10+. [Link]
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MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]
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YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
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RSC Publishing. (2015). Fragmentation of anthracene C14H10, acridine C13H9N and phenazine C12H8N2 ions in collisions with atoms. [Link]
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Application Notes and Protocols for the Use of 3-Acetoxydibenz[a,h]anthracene in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Acetoxydibenz[a,h]anthracene in cell culture experiments. This document outlines the scientific background, key considerations for experimental design, and detailed protocols for handling and application of this compound.
Scientific Background: Understanding the Role of this compound
This compound is a derivative of dibenz[a,h]anthracene (DB[a,h]A), a potent polycyclic aromatic hydrocarbon (PAH) and a known pro-carcinogen.[1][2][3][4] PAHs are widespread environmental pollutants resulting from the incomplete combustion of organic materials.[4][5] In a research setting, DB[a,h]A and its derivatives are invaluable tools for studying the mechanisms of chemical carcinogenesis, metabolism-mediated toxicity, and DNA damage responses.
It is hypothesized that upon introduction into a cellular environment, the acetyl group of this compound is cleaved by intracellular esterases, yielding 3-hydroxydibenz[a,h]anthracene. This hydroxylated metabolite can then undergo further metabolic activation, mirroring the well-established bioactivation pathway of the parent compound, DB[a,h]A.
The carcinogenicity of DB[a,h]A is not inherent to the molecule itself but is a consequence of its metabolic activation by cytochrome P450 (CYP) enzymes.[6][7][8] This process, primarily occurring in the liver and other tissues, converts the inert parent compound into highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most notably DNA.[9][10][11]
The metabolic activation of DB[a,h]A is a multi-step process. Initially, CYP enzymes, particularly isoforms such as CYP1A1, CYP1A2, CYP1B1, and CYP2C9, introduce an epoxide group across one of the aromatic double bonds.[6][8][12] This is followed by enzymatic hydration by epoxide hydrolase to form a trans-dihydrodiol.[13][14] A second epoxidation of the dihydrodiol by CYP enzymes in the "bay region" of the molecule results in the formation of a highly reactive diol-epoxide.[3] This ultimate carcinogen can then intercalate into DNA and form stable adducts, leading to mutations and potentially initiating carcinogenesis.[9][10][11]
Key Considerations for Experimental Design
When designing experiments using this compound, several factors must be carefully considered to ensure reproducible and meaningful results.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.
-
Metabolically Competent Cells: Cell lines expressing relevant CYP enzymes (e.g., HepG2, MCF-7) are essential for studying the metabolic activation of this compound. The expression levels of specific CYP isoforms can vary significantly between cell lines.[6]
-
Target Tissue/Organ Models: Select cell lines that are representative of the target tissue or organ of interest for the toxicological or cancer study.
-
DNA Repair Capacity: The DNA repair capacity of the chosen cell line will influence its sensitivity to the genotoxic effects of the activated metabolites.
Dosage and Exposure Time
Determining the appropriate concentration range and exposure duration is crucial for observing the desired biological effects without inducing overwhelming cytotoxicity.
-
Dose-Response Studies: It is imperative to perform a dose-response study to identify the optimal concentration range for your specific cell line and endpoint.
-
Time-Course Experiments: The kinetics of metabolic activation and subsequent cellular responses can vary. Time-course experiments will help determine the optimal time points for analysis.
Controls
Appropriate controls are essential for the interpretation of experimental data.
-
Vehicle Control: A vehicle control (e.g., DMSO-treated cells) is necessary to account for any effects of the solvent used to dissolve the this compound.
-
Positive Control: A well-characterized pro-carcinogen, such as benzo[a]pyrene, can be used as a positive control for metabolic activation and genotoxicity assays.[15]
-
Negative Control: An untreated cell population should always be included.
Experimental Protocols
Safety Precaution: this compound, as a derivative of a potent carcinogen, should be handled with extreme caution in a certified chemical fume hood.[16][17] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
In a chemical fume hood, weigh out the desired amount of this compound.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Treatment of Cultured Cells
-
Cell Seeding:
-
Seed the chosen cell line in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solutions containing this compound to the respective wells.
-
Include vehicle control wells treated with a medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired exposure time.
-
Protocol 3: Assessment of Cytotoxicity (MTT Assay)
-
Reagent Preparation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Following the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation and Visualization
Table 1: Recommended Concentration Ranges for Initial Screening
| Cell Line Type | Example | Suggested Starting Concentration Range (µM) |
| Metabolically Competent (e.g., Liver) | HepG2 | 0.1 - 50 |
| Metabolically Competent (e.g., Breast) | MCF-7 | 0.1 - 50 |
| Low Metabolic Activity | HEK293 | 1 - 100 |
Note: These are suggested ranges and should be optimized for each specific cell line and experimental endpoint.
Visualization of Metabolic Activation and Experimental Workflow
The following diagrams illustrate the key pathways and processes involved in the use of this compound in cell culture experiments.
Caption: Metabolic activation of this compound.
Caption: General experimental workflow for cell culture studies.
References
- Shou, M., Krausz, K. W., Gonzalez, F. J., & Gelboin, H. V. (1998). Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450. Archives of Biochemistry and Biophysics, 358(1), 137-145.
-
Seidel, A., Soballa, V., Raab, G., Greim, H., & Jacob, J. (1995). Characterization of highly polar bis-dihydrodiol epoxide--DNA adducts formed after metabolic activation of dibenz[a,h]anthracene. Carcinogenesis, 16(10), 2459-2465. [Link]
- Seidel, A., Soballa, V., Raab, G., Greim, H., & Jacob, J. (1995).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5889, Dibenz(a,h)anthracene. PubChem.
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- Sigma-Aldrich. (2024).
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- Sims, P. (1970).
- Biosynth. (2025).
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- 7. Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450. | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of highly polar bis-dihydrodiol epoxide--DNA adducts formed after metabolic activation of dibenz[a,h]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of DNA adducts at the bay region of dibenz[a,h]anthracene formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benz[a]anthracene-induced alterations in the metabolic activation of benzo[a]pyrene by hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. cpachem.com [cpachem.com]
Application Note & Protocol: In Vitro Metabolism of 3-Acetoxydibenz[a,h]anthracene
For: Researchers, scientists, and drug development professionals investigating the metabolic fate of polycyclic aromatic hydrocarbons.
Introduction: Unraveling the Metabolic Activation of a Potent Carcinogen Derivative
Dibenz[a,h]anthracene (DBA) is a well-established and potent polycyclic aromatic hydrocarbon (PAH) carcinogen found in the environment.[1] Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations and potentially initiating cancer.[2][3] The primary enzymatic machinery responsible for this activation is the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[4][5] This application note focuses on a specific derivative, 3-Acetoxydibenz[a,h]anthracene, providing a detailed protocol for investigating its metabolism in vitro.
Understanding the metabolism of acetylated PAHs is crucial. The acetyl group may alter the compound's lipophilicity, cell permeability, and interaction with metabolic enzymes. It is hypothesized that this compound may undergo initial de-acetylation by esterases to yield the parent DBA, which then proceeds through the known metabolic pathways of DBA. The primary route of DBA metabolism involves oxidation by CYP enzymes to form various dihydrodiols and phenols.[4] Of particular importance is the formation of the trans-3,4-dihydrodiol, a precursor to the highly reactive and ultimate carcinogenic bay-region 3,4-diol-1,2-epoxides.[2][4]
This document provides a comprehensive guide for researchers to conduct in vitro metabolism studies of this compound using human liver microsomes. The protocols herein are designed to be robust and self-validating, with explanations for key experimental choices to ensure scientific integrity.
Proposed Metabolic Pathway of this compound
The metabolic journey of this compound is likely a multi-step process. The initial phase is the hydrolysis of the acetyl group, followed by the well-documented oxidative metabolism of the parent dibenz[a,h]anthracene.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Part 1: In Vitro Incubation with Human Liver Microsomes
This protocol outlines the incubation of this compound with human liver microsomes to generate metabolites.
Rationale: Human liver microsomes are a rich source of Phase I (CYP450s) and Phase II (e.g., UGTs) drug-metabolizing enzymes, making them a standard and reliable system for in vitro metabolism studies.[6] The inclusion of NADPH is essential as it is a required cofactor for CYP450-mediated oxidation.[6]
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Control compounds (e.g., a known substrate for CYP1A2 or CYP3A4)
-
Heat-inactivated microsomes (for control reactions)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the 0.5 M potassium phosphate buffer and adjust the pH to 7.4.
-
-
Incubation Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
Reagent Volume (µL) Final Concentration 0.5 M Phosphate Buffer (pH 7.4) 20 50 mM Human Liver Microsomes (20 mg/mL) 10 1.0 mg/mL 3-Acetoxy-DBA (from 10 mM stock) 1 50 µM | HPLC-grade Water | to 180 µL | - |
-
Prepare control reactions:
-
No NADPH control: Replace the NADPH regenerating system with water.
-
Heat-inactivated control: Use heat-inactivated microsomes in place of active microsomes.
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath to allow the substrate to partition into the microsomal membranes.[6]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.
-
The final incubation volume is 200 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). The optimal incubation time should be determined empirically to ensure detection of metabolites while maintaining linearity of the reaction rate.[6]
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for subsequent LC-MS/MS analysis.
-
Caption: Workflow for the in vitro incubation of this compound.
Part 2: Analytical Methodology - LC-MS/MS for Metabolite Identification
This section details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation and identification of potential metabolites.
Rationale: LC-MS/MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is essential for identifying and quantifying metabolites, which are often present at low concentrations in a complex biological matrix.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Chromatographic Column: A reverse-phase C18 column is typically used for the separation of PAHs and their metabolites.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from low to high organic content (acetonitrile) is used to elute compounds with varying polarities. An example gradient is provided in the table below.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for PAHs and their metabolites.
Example HPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 95 | 5 | 0.4 |
| 20.0 | 5 | 95 | 0.4 |
| 25.0 | 5 | 95 | 0.4 |
| 25.1 | 95 | 5 | 0.4 |
| 30.0 | 95 | 5 | 0.4 |
Mass Spectrometry Parameters:
-
Scan Mode: Full scan for initial metabolite screening and product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Optimized for each potential metabolite to achieve characteristic fragmentation patterns.
-
Data Analysis: Metabolite identification is based on retention time, accurate mass measurements, and fragmentation patterns compared to the parent compound and known PAH metabolites.
Expected Metabolites:
Based on the metabolism of the parent dibenz[a,h]anthracene, the following metabolites should be monitored. The exact masses will need to be calculated for this compound and its derivatives.
| Metabolite | Expected Mass Change from Parent |
| Dibenz[a,h]anthracene (from de-acetylation) | -42 Da |
| Monohydroxylated metabolites | +16 Da |
| Dihydrodiol metabolites | +34 Da |
| Dihydrodiol-epoxide metabolites | +50 Da |
Data Interpretation and Validation
Trustworthiness of the Protocol:
The robustness of this protocol is ensured by the inclusion of multiple control experiments:
-
Time-zero control: Establishes the baseline and accounts for any non-enzymatic degradation.
-
No NADPH control: Differentiates between CYP450-mediated metabolism and metabolism by other enzymes that do not require NADPH.
-
Heat-inactivated microsome control: Confirms that the observed metabolism is enzymatic and not due to chemical degradation in the incubation matrix.
By comparing the results from the active incubations with these controls, researchers can confidently attribute the formation of metabolites to the enzymatic activity within the human liver microsomes.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for investigating the in vitro metabolism of this compound. By following these detailed protocols, researchers can elucidate the metabolic pathways, identify key metabolites, and gain valuable insights into the potential bioactivation and detoxification of this compound. This knowledge is fundamental for assessing its toxicological and carcinogenic risk.
References
-
Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450. PubMed. Available at: [Link]
-
Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens. National Institutes of Health. Available at: [Link]
-
Origin of the metabolic site selectivity of 7,12-dimethylbenz[ a]anthracene catalysed by the P450 1B1 cytochrome: an in silico protocol. PubMed. Available at: [Link]
-
Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site. National Institutes of Health. Available at: [Link]
-
DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889. PubChem. Available at: [Link]
-
The in vitro metabolic activation of dibenz[a,h]anthracene, catalyzed by by rat liver microsomes and examined by 32P-postlabelling. PubMed. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
-
An In Vitro Study on the Effects of Aromatic Hydrocarbons 1- Naphthol and Dibenz[a,h]anthracene in HepG2 Cells. ResearchGate. Available at: [https://www.researchgate.net/publication/362590203_An_In_Vitro_Study_on_the_Effects_of_Aromatic_Hydrocarbons_1-_Naphthol_and_Dibenzah anthracene_in_HepG2_Cells]([Link] anthracene_in_HepG2_Cells)
-
The in vitro metabolic activation of dibenz[a,h]anthracene, catalyzed by by rat liver microsomes and examined by 32P-postlabelling. King's College London Research Portal. Available at: [Link]
-
Metabolism of benz[alpha]anthracene by human bone marrow in vitro. PubMed. Available at: [Link]
-
Three Pathways of metabolic activation of PAH and interception by phase II enzymes. ResearchGate. Available at: [Link]
Sources
- 1. Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro metabolic activation of dibenz[a,h]anthracene, catalyzed by by rat liver microsomes and examined by 32P-postlabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 6. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating DNA Adduct Formation by Dibenz[a,h]anthracene and its Derivatives
Introduction and Scientific Context
Dibenz[a,h]anthracene (DBA) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) recognized for its potent carcinogenic activity.[1][2] Like most PAHs, DBA is chemically inert and requires metabolic activation to exert its genotoxic effects.[2][3] The study of its covalent binding to DNA, forming structures known as DNA adducts, is fundamental to understanding the molecular mechanisms of chemical carcinogenesis.[4][5] The formation of these bulky adducts can distort the DNA helix, leading to mutations during replication if not repaired, which is a critical initiating event in cancer development.[3][6]
While DBA is the primary compound of toxicological interest, synthetic derivatives such as 3-Acetoxydibenz[a,h]anthracene serve as crucial tools in this research. Such derivatives can be used as standards for analytical methods or as model compounds that may mimic certain metabolic intermediates. However, the vast body of research focuses on the metabolic activation of the parent compound, DBA. This guide will therefore focus on the established pathways of DBA-induced DNA adduct formation and provide detailed protocols applicable to the study of DBA and its relevant metabolites.
The "Diol Epoxide" Pathway: Mechanism of DBA Metabolic Activation
The primary route through which DBA becomes genotoxic is the "bay-region diol epoxide" pathway.[7][8][9] This multi-step enzymatic process converts the inert hydrocarbon into a highly electrophilic ultimate carcinogen that readily attacks nucleophilic sites on DNA bases.
Key Steps in Activation:
-
Initial Oxidation: Cytochrome P450 enzymes (specifically isozymes like CYP1A1 and CYP1B1) introduce an epoxide across one of the double bonds of DBA.[3]
-
Hydration: The enzyme epoxide hydrolase (EH) stereospecifically hydrolyzes the epoxide to form a trans-dihydrodiol. For DBA, the formation of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene (DBA-3,4-diol) is a critical step.[1][10][11]
-
Second Epoxidation: The same CYP enzymes then epoxidize the remaining double bond in the sterically hindered "bay-region" of the DBA-3,4-diol. This creates the ultimate carcinogenic metabolite: a dibenz[a,h]anthracene-3,4-diol-1,2-epoxide (DBADE) .[10][12] This diol epoxide is highly unstable and electrophilic.
-
DNA Adduction: The highly reactive DBADE covalently binds to the exocyclic amino groups of purine bases in DNA, primarily deoxyguanosine (dG) and to a lesser extent, deoxyadenosine (dA).[13][14] Studies have identified the main adduct as arising from the reaction of (+)-anti-DBADE with the N² position of guanine.[14]
-
Alternative Pathways: Evidence also suggests that in some biological systems, such as mouse skin, further metabolism of the DBA-3,4-diol can occur to form a bis-diol, which is then activated to a bis-diol-epoxide, representing a major pathway for DNA binding in that model.[10][15]
Protocol 1: In Vitro Generation of DBA-DNA Adducts
This protocol describes the formation of DNA adducts in a cell-free system using calf thymus DNA and a metabolic activation system derived from rat liver (S9 fraction). This in vitro approach is essential for generating adduct standards and for studying the metabolic pathways without the complexity of a cellular environment.[4]
Principle: The S9 fraction contains a mixture of microsomal (CYP450s) and cytosolic enzymes. In the presence of an NADPH-generating system (cofactor for CYPs), the S9 enzymes metabolize DBA to its reactive diol epoxide, which then covalently binds to the co-incubated DNA.
Materials and Reagents
| Reagent/Material | Specification | Typical Supplier |
| Dibenz[a,h]anthracene (DBA) | ≥98% purity | Sigma-Aldrich, Santa Cruz |
| Calf Thymus DNA | Highly polymerized, sodium salt | Sigma-Aldrich, Thermo Fisher |
| Aroclor 1254-induced Rat Liver S9 | Lyophilized or frozen | Moltox, Thermo Fisher |
| NADPH-Generating System | Solution A (NADP+, G6P) & B (G6PD) | Corning, Sigma-Aldrich |
| Tris-HCl Buffer | 1 M, pH 7.4, sterile | In-house preparation |
| MgCl₂/KCl Solution | Sterile | In-house preparation |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Proteinase K | Molecular biology grade | QIAGEN, Promega |
| RNase A | DNase-free | Thermo Fisher |
| Phenol:Chloroform:Isoamyl Alcohol | 25:24:1, buffered | Thermo Fisher |
| Ethanol | 100% and 70%, molecular grade | In-house preparation |
| Sodium Acetate (NaOAc) | 3 M, pH 5.2, sterile | In-house preparation |
Step-by-Step Methodology
A. Reaction Incubation
-
Prepare DNA Solution: Dissolve calf thymus DNA in sterile 10 mM Tris-HCl, pH 7.4 to a final concentration of 2 mg/mL. Allow it to dissolve overnight at 4°C with gentle rocking.
-
Prepare S9 Mix: On ice, prepare a master mix. For a final reaction volume of 1 mL, combine:
-
500 µL 0.1 M Tris-HCl, pH 7.4
-
100 µL S9 Fraction (reconstituted as per supplier, typically 20 mg protein/mL)
-
50 µL MgCl₂/KCl solution (e.g., 0.4 M MgCl₂, 1.65 M KCl)
-
100 µL NADPH-generating system (prepared as per supplier)
-
~240 µL Nuclease-free water
-
-
Set Up Reactions: In a sterile tube, add 100 µL of the 2 mg/mL DNA solution (200 µg total).
-
Initiate Reaction: Add 10 µL of DBA stock solution (e.g., 2 mM in DMSO) to the reaction tube for a final concentration of 20 µM. For the negative control, add 10 µL of DMSO only.
-
Incubate: Gently mix and incubate at 37°C for 2-4 hours in a shaking water bath.
B. DNA Purification Causality Insight: This purification is critical to remove unbound DBA, its metabolites, proteins, and RNA, which would otherwise interfere with downstream adduct analysis.
-
Stop Reaction: Add 20 µL of 0.5 M EDTA to chelate Mg²⁺ and inhibit nuclease activity.
-
Enzymatic Digestion: Add 10 µL of RNase A (10 mg/mL) and incubate for 1 hour at 37°C. Then, add 20 µL of Proteinase K (20 mg/mL) and incubate for an additional 2 hours at 50°C to digest S9 proteins.
-
Phenol-Chloroform Extraction: Add an equal volume (~1 mL) of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 1 minute and centrifuge at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube. Repeat this step.
-
DNA Precipitation: To the aqueous phase, add 1/10th volume (e.g., 100 µL) of 3 M NaOAc, pH 5.2, and 2.5 volumes (e.g., 2.5 mL) of ice-cold 100% ethanol. Invert gently to precipitate the DNA.
-
Pellet and Wash: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the DNA pellet with 1 mL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Resuspend: Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Resuspend the purified, adducted DNA in 100 µL of nuclease-free water.
-
Quantify: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is desired.
Protocol 2: Detection of DBA-DNA Adducts by ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting bulky aromatic DNA adducts, capable of identifying as few as one adduct in 10⁹-10¹⁰ normal nucleotides.[16][17][18]
Principle: The adducted DNA is enzymatically digested into individual 3'-monophosphate deoxynucleosides. Normal nucleotides are then removed or dephosphorylated (enrichment step), and the remaining adducted nucleotides are radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase using high-activity [γ-³²P]ATP. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC).[18][19][20]
Step-by-Step Methodology
A. DNA Digestion and Adduct Enrichment
-
Digestion: In a microfuge tube, mix 10 µg of purified DNA with a solution containing Micrococcal Nuclease (MNase) and Spleen Phosphodiesterase (SPD) in a calcium-containing buffer. Incubate at 37°C for 3-5 hours. This yields deoxynucleoside 3'-monophosphates.
-
Enrichment (Nuclease P1 Method): Add a solution containing Nuclease P1 and zinc acetate to the digest. Incubate at 37°C for 1 hour. Nuclease P1 dephosphorylates the normal deoxynucleoside 3'-monophosphates to nucleosides, but the bulky DBA adducts sterically hinder the enzyme, leaving the adducted nucleotides intact. This step is crucial for the assay's high sensitivity.[19]
B. Radiolabeling and TLC Safety Note: All subsequent steps involve handling high-energy ³²P radioisotopes and must be performed behind appropriate shielding with proper personal protective equipment (PPE) and radiation monitoring.
-
Labeling Reaction: To the enriched adduct mixture, add a labeling buffer containing T4 Polynucleotide Kinase (PNK) and high-specific-activity [γ-³²P]ATP. Incubate at 37°C for 30-60 minutes. PNK transfers the ³²P-phosphate to the 5'-OH group of the adducted nucleotides.
-
TLC Application: Spot the entire labeling reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Chromatography: Develop the TLC plate in a series of four different directions (D1-D4) using specific, typically ammonium formate or urea-based, buffer systems. A paper wick is used to transfer solvent for D1, which separates the bulk of unincorporated [γ-³²P]ATP. Subsequent dimensions (D2, D3, D4) resolve the different adducts.[19]
-
Detection: After chromatography, air-dry the plate and wrap it in plastic film. Expose the plate to a phosphor storage screen for several hours to overnight.
-
Analysis: Scan the screen using a PhosphorImager system. Adducts will appear as distinct spots. The intensity of these spots is proportional to the amount of adduct present.[10]
Data Quantification
The level of DNA damage is expressed as the Relative Adduct Level (RAL).
-
Quantify the counts per minute (CPM) in the adduct spots using imaging software.
-
Determine the total amount of normal nucleotides by labeling a small, unenriched aliquot of the initial DNA digest.
-
Calculate RAL using the formula: RAL = (CPM in Adduct Spots / Specific Activity of ATP) / (Total Nucleotides) This value is typically reported as adducts per 10⁸ nucleotides.
Alternative Method: LC-MS/MS Analysis
While ³²P-postlabeling is highly sensitive, it lacks structural specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its ability to both quantify and structurally identify specific adducts.[6][21][22]
Workflow:
-
DNA Hydrolysis: DNA is enzymatically digested to deoxynucleosides.
-
Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]dG-DBADE) is added for precise quantification.[21]
-
LC Separation: The digest is injected into an HPLC system, typically with a reverse-phase C18 column, to separate the adducts from normal nucleosides.[23]
-
MS/MS Detection: The eluent is directed into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of the parent adduct ion and its characteristic fragment ions, providing high confidence in identification and quantification.
References
-
(PDF) Morphological transformation and DNA adduct formation by dibenz[a,h]anthracene and its metabolites in C3H10T1/2CL8 cells - ResearchGate. Available from: [Link]
-
³²P-postlabeling analysis of DNA adducts - PubMed. Available from: [Link]
-
The 32P-postlabeling assay for DNA adducts - PubMed. Available from: [Link]
-
The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments. Available from: [Link]
-
32P-Postlabeling Analysis of DNA Adducts - PubMed. Available from: [Link]
-
Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed. Available from: [Link]
-
Analysis of benzo[a]pyrene DNA-adducts by liquid chromatography/mass spectrometry. Available from: [Link]
-
32 P-Postlabeling Analysis of DNA Adducts - Springer Nature Experiments. Available from: [Link]
-
Mutagenicity and cytotoxicity of benz[a]anthracene diol epoxides and tetrahydro-epoxides: Exceptional activity of the bay region 1,2-epoxides - PMC - NIH. Available from: [Link]
-
Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis. Available from: [Link]
-
Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin - PubMed. Available from: [Link]
-
Mutagenicity and tumorigenicity of the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene - ResearchGate. Available from: [Link]
-
Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC - NIH. Available from: [Link]
-
metabolic activation of dibenz[a,c]anthracene | Carcinogenesis - Oxford Academic. Available from: [Link]
-
Analysis of serum PAH`s and PAH adducts by LC/MS (Conference) | OSTI.GOV. Available from: [Link]
-
Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PMC - NIH. Available from: [Link]
-
The in vitro metabolic activation of dibenz[a,h]anthracene, catalyzed by by rat liver microsomes and examined by 32P-postlabelling - King's College London Research Portal. Available from: [Link]
-
DNA Adductomic Analysis by Data-Independent Mass Spectrometry | LCGC International. Available from: [Link]
- Structures of the highly tumorigenic diol epoxide-2 isomers of benzo[ a... - ResearchGate. Available from: https://www.researchgate.net/publication/322849540_Structures_of_the_highly_tumorigenic_diol_epoxide-2_isomers_of_benzoa_pyrene_chrysene_and_dibenzah_anthracene_with_R_S_S_R_stereochemistry_in_their_bay-region_diol_epoxide_moieties
-
Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens. Available from: [Link]
-
The Use of in Vitro DNA Adduct Formation to Estimate the Genotoxicity of Residues at Contaminated Sites - PubMed. Available from: [Link]
-
Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Available from: [Link]
-
Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses. Available from: [Link]
-
Characterization of DNA adducts at the bay region of dibenz[a,h]anthracene formed in vitro - PubMed. Available from: [Link]
-
Simplified scheme for the induction of DNA damage by polycyclic aromatic hydrocarbons via multiple metabolic pathways, as exemplified for B[a]P. Left side - ResearchGate. Available from: [Link]
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Metabolic activation and DNA adduct formation by benzo[a]pyrene. The... - ResearchGate. Available from: [Link]
-
DNA adducts – Knowledge and References - Taylor & Francis. Available from: [Link]
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- 9. [PDF] Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens. | Semantic Scholar [semanticscholar.org]
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- 11. Morphological transformation and DNA adduct formation by dibenz[a,h]anthracene and its metabolites in C3H10T1/2CL8 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Characterization of DNA adducts at the bay region of dibenz[a,h]anthracene formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 20. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 21. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxydibenz[a,h]anthracene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxydibenz[a,h]anthracene. Recognizing the intricate nature of polycyclic aromatic hydrocarbon (PAH) synthesis, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific multi-step synthesis. The protocols and guidance provided herein are grounded in established chemical principles and aim to empower researchers to optimize their synthetic outcomes.
Diagram of Proposed Synthetic Pathway
The following diagram outlines the proposed multi-step synthesis for 3-Hydroxydibenz[a,h]anthracene, commencing with a Friedel-Crafts acylation, followed by cyclization to form the core structure, and concluding with demethylation to yield the target phenol.
Caption: Proposed synthetic route to 3-Hydroxydibenz[a,h]anthracene.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the dibenz[a,h]anthracene core?
A1: A common and effective strategy is to build the pentacyclic system from smaller, readily available aromatic precursors. The Haworth synthesis, a classical method for PAH construction, involves the Friedel-Crafts acylation of an aromatic compound (like naphthalene) with an anhydride, followed by reduction and cyclization steps.[1] For substituted derivatives, a convergent synthesis using methods like the Suzuki cross-coupling can also be employed to connect smaller, functionalized aromatic fragments.[2][3][4][5][6]
Q2: Why is a methoxy group often used as a precursor to the hydroxyl group in PAH synthesis?
A2: The methoxy group serves as a robust protecting group for the hydroxyl functionality. Phenols are often reactive under the conditions required for building the polycyclic core, such as strongly acidic or organometallic reaction environments. The methoxy group is generally stable under these conditions and can be selectively cleaved at a later stage to reveal the desired hydroxyl group.[7][8]
Q3: What are the most common reagents for the demethylation of aryl methyl ethers?
A3: Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers to the corresponding phenols.[2][9][10][11][12] Other reagents such as hydrobromic acid (HBr) can also be used, but often require harsher conditions.[8]
Q4: How can I purify the final 3-Hydroxydibenz[a,h]anthracene product?
A4: Purification of hydroxylated PAHs often requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is particularly effective for separating isomeric impurities.[10][13][14][15][16] Column chromatography on silica gel can also be used, though it may be less effective at separating closely related isomers. Recrystallization can be a final purification step if a suitable solvent system is identified.
Troubleshooting Guide
This guide is structured to address potential issues that may arise during the proposed synthesis of 3-Hydroxydibenz[a,h]anthracene.
Part 1: Friedel-Crafts Acylation of Naphthalene with p-Anisoyl Chloride
Issue 1.1: Low Yield of Acylated Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Lewis acids like AlCl₃ are highly hygroscopic and react with moisture, which deactivates them. |
| Poor Solubility of Reagents/Complexes | Consider using a solvent in which the acyl chloride-AlCl₃ complex is more soluble, such as methylene chloride or ethylene chloride, instead of carbon disulfide.[7] | The formation of an insoluble complex can hinder the reaction by preventing effective mixing and interaction of the reactants.[7] |
| Suboptimal Reaction Temperature | Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions and then allow it to slowly warm to room temperature. | Friedel-Crafts acylations can be exothermic. Controlling the temperature helps to prevent side reactions like demethylation of the methoxy group or polysubstitution. |
| Incorrect Stoichiometry | Use a slight excess of the Lewis acid catalyst to ensure complete activation of the acyl chloride. | The catalyst can complex with the product, so a stoichiometric amount or slight excess is often required. |
Issue 1.2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction Conditions Favoring Thermodynamic Product | Use a non-polar solvent like carbon disulfide or dichloromethane and maintain a low reaction temperature. | In the Friedel-Crafts acylation of naphthalene, substitution at the α-position is kinetically favored, while the β-position is the thermodynamically more stable product.[8] Non-polar solvents and lower temperatures tend to favor the kinetic product. |
| Isomerization of the Product | Minimize reaction time. Quench the reaction as soon as the starting material is consumed (monitored by TLC or GC). | Prolonged reaction times, especially at higher temperatures, can lead to isomerization of the initially formed product. |
Part 2: Cyclization to form 3-Methoxydibenz[a,h]anthracene
Issue 2.1: Incomplete Cyclization
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficiently Strong Acid Catalyst | If using polyphosphoric acid (PPA), ensure it is fresh and viscous. Consider using a stronger acid catalyst like triflic acid, but with caution due to its highly corrosive nature. | The intramolecular cyclization requires a strong acid to protonate the carbonyl group and facilitate the electrophilic attack on the adjacent aromatic ring. |
| Steric Hindrance | This is an inherent property of the substrate. Increasing the reaction temperature and time may help to overcome the activation energy barrier, but this must be balanced against the risk of decomposition. | The formation of the pentacyclic ring system can be sterically demanding. |
Issue 2.2: Charring or Decomposition of the Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Excessively High Reaction Temperature | Carefully control the temperature of the cyclization reaction. If using PPA, a steam bath is often a good way to maintain a consistent temperature. | Polycyclic aromatic hydrocarbons can be susceptible to decomposition and charring under harsh acidic conditions and high temperatures. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed. | Extended exposure to strong acids at elevated temperatures can lead to unwanted side reactions and degradation of the desired product. |
Part 3: Demethylation of 3-Methoxydibenz[a,h]anthracene
Issue 3.1: Incomplete Demethylation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient BBr₃ | Use at least one equivalent of BBr₃ per methoxy group. An excess may be necessary to drive the reaction to completion.[11] | BBr₃ forms a complex with the ether oxygen, and a stoichiometric amount is required for the cleavage reaction.[9][10][12] |
| Low Reaction Temperature or Short Reaction Time | Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC. If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature. | The rate of ether cleavage is dependent on both temperature and time. |
Issue 3.2: Formation of Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction with Other Functional Groups | If other acid-sensitive functional groups are present, they should be protected prior to the demethylation step. | BBr₃ is a strong Lewis acid and can react with other functional groups in the molecule. |
| Hydrolysis of BBr₃ | Ensure the reaction is carried out under strictly anhydrous conditions. | BBr₃ reacts vigorously with water, which will quench the reagent and prevent it from reacting with the methoxy group. |
Experimental Protocols
Note: The following protocols are proposed based on established methodologies for similar transformations and should be optimized for the specific substrate.
Protocol 1: Proposed Synthesis of 3-Methoxydibenz[a,h]anthracene
-
Step 1: Friedel-Crafts Acylation.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalene (1.0 eq) and p-anisoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cyclization.
-
Add the acylated naphthalene intermediate from Step 1 to polyphosphoric acid (PPA) in a round-bottom flask.
-
Heat the mixture on a steam bath with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the hot mixture into a large beaker of ice water with stirring.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product and purify by column chromatography or recrystallization to yield 3-methoxydibenz[a,h]anthracene.
-
Protocol 2: Demethylation to 3-Hydroxydibenz[a,h]anthracene
-
Step 1: Ether Cleavage.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3-methoxydibenz[a,h]anthracene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise via a syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Purification.
Characterization Data
-
¹H NMR: The appearance of a phenolic -OH proton, which is typically a broad singlet and may be exchangeable with D₂O. The aromatic region will show a complex splitting pattern consistent with the dibenz[a,h]anthracene core.
-
¹³C NMR: The appearance of a carbon signal in the range of 150-160 ppm corresponding to the carbon atom attached to the hydroxyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₂₂H₁₄O.
Researchers are advised to consult spectral databases such as the NIST WebBook or PubChem for data on the parent dibenz[a,h]anthracene to aid in the interpretation of their results.[12][17][18][19][20][21][22]
References
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S20.
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
-
PubChem. (n.d.). 3-Hydroxybenz(a)anthracene. Retrieved from [Link]
- Storr, H. E. (n.d.). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene.
- University of Wisconsin-Madison. (n.d.).
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
- Jia, C., et al. (2018). Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Visualized Experiments, (132), 56977.
- Rogowska, D., et al. (2023). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Urine. Environmental Science and Pollution Research, 30(44), 100348-100359.
- Separation Methods Technologies Inc. (1996).
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- von der Hude, W., et al. (1986). Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens. Carcinogenesis, 7(5), 771-777.
-
ResearchGate. (n.d.). Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Retrieved from [Link]
- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (40), 1658.
-
ResearchGate. (n.d.). 1 H NMR spectra of Anthracene (a) and of the.... Retrieved from [Link]
-
PubChem. (n.d.). Dibenz(a,h)anthracene. Retrieved from [Link]
-
NIST. (n.d.). Dibenz[a,h]anthracene. In NIST Chemistry WebBook. Retrieved from [Link]
- Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)
-
Regenesis. (n.d.). Dibenzo(a,h)anthracene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenz(a,h)anthracene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
OEHHA. (n.d.). Dibenz[a,h]anthracene. Retrieved from [https://oehha.ca.gov/proposition-65/chemicals/dibenzah anthracene]([Link] anthracene)
-
Royal Society of Chemistry. (n.d.). 366. A new synthesis of dibenz[a,c]anthracene, benzo[k]fluoranthene, and benzo[b]fuoranthene. Retrieved from [Link]
- Gyan Sanchay. (n.d.).
Sources
- 1. Synthesis of Higher Oxidized Metabolites of Dibenz[a,j]anthracene Implicated in the Mechanism of Carcinogenesis | Semantic Scholar [semanticscholar.org]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myttex.net [myttex.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
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- 12. Dibenz[a,h]anthracene [webbook.nist.gov]
- 13. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxybenz(a)anthracene | C18H12O | CID 115265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Dibenz[a,h]anthracene(53-70-3) 1H NMR spectrum [chemicalbook.com]
- 20. Dibenz[a,h]anthracene (CAS 53-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]
- 22. Dibenz[a,h]anthracene - OEHHA [oehha.ca.gov]
Troubleshooting 3-Acetoxydibenz[a,h]anthracene synthesis side reactions
Answering the user's request.## Technical Support Center: Synthesis of 3-Acetoxydibenz[a,h]anthracene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a complex polycyclic aromatic hydrocarbon (PAH) derivative, its synthesis via the acetylation of 3-hydroxydibenz[a,h]anthracene presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the potential underlying chemical issues and offers validated protocols for resolution.
Q1: Why is my yield of this compound unexpectedly low or non-existent?
A low or zero yield in this esterification is a common but solvable issue, typically stemming from one of four areas: reagent integrity, competing side reactions, reaction equilibrium, or product loss during workup.
Pillar 1: Reagent and Catalyst Integrity
-
Cause: The primary reagents, acetic anhydride or acetyl chloride, are highly susceptible to hydrolysis. If they have been improperly stored, they will decompose to acetic acid, which is significantly less reactive in this context. Similarly, catalysts, whether acidic or basic, can lose their activity.
-
Validation Protocol:
-
Reagent Check: Use freshly opened or recently distilled acetylating agents. To test an old bottle of acetic anhydride, carefully add a small amount to cold water; vigorous heat evolution indicates it is still active.
-
Catalyst Check: If using a base like pyridine or DMAP, ensure it is colorless and free of dark polymers. If using an acid catalyst, ensure it is not hydrated.
-
Control Reaction: Run the reaction with a simple phenol, like 4-phenylphenol, which is less sterically hindered and electronically complex. Success with the control substrate points to issues specific to the PAH starting material.
-
Pillar 2: Competing Side Reactions (O- vs. C-Acylation)
-
Cause: Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) to form the desired ester, or the electron-rich aromatic ring (C-acylation) to form an acetylated PAH ketone, a type of Friedel-Crafts reaction. C-acylation is particularly favored under thermodynamic control, often promoted by strong Lewis acids (like AlCl₃) and higher temperatures.[1]
-
Solution Protocol: To favor kinetic control and promote O-acylation, utilize a base-catalyzed method. The base deprotonates the phenol, dramatically increasing the nucleophilicity of the oxygen atom.
-
Dissolve 3-hydroxydibenz[a,h]anthracene in a suitable solvent (e.g., dichloromethane or THF).
-
Add 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of acetic anhydride or acetyl chloride.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.
-
Pillar 3: Reaction Equilibrium and Product Hydrolysis
-
Cause: Esterification is a reversible reaction.[2] If water is present, it can drive the equilibrium backward. Furthermore, the acetate ester product can be hydrolyzed back to the starting phenol during aqueous workup, especially if conditions become acidic or basic and are prolonged.[3]
-
Solution Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Optimized Workup: When the reaction is complete, quench it by pouring it into cold, saturated sodium bicarbonate solution. This neutralizes the acidic byproducts. Do not stir for an extended period. Immediately extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent promptly.[4][5]
-
Q2: My final product shows multiple spots on TLC and/or extra peaks in my NMR/HPLC analysis. What are these impurities?
The presence of multiple products indicates that side reactions have occurred or the initial reaction was incomplete. The identity of these impurities can often be deduced from their characteristics.
Common Impurities and Their Identification:
| Impurity | TLC Characteristics | 1H NMR Signature | Identification & Removal |
| Starting Material | More polar (lower Rf) than the product due to the free -OH group. | Absence of the acetyl methyl singlet (~2.4 ppm); presence of the phenolic -OH peak. | Drive the reaction to completion with slightly more acetylating agent or longer reaction time. Easily removed by column chromatography. |
| C-Acylation Byproduct | Polarity can be similar to the desired product, making separation difficult. | Presence of two acetyl methyl singlets. Aromatic region will be complex due to different substitution patterns. | Optimize reaction for O-acylation (see Q1). Separation requires careful column chromatography, possibly with a less polar solvent system, or preparative HPLC. |
| Oxidation Products | Often colored (yellow/orange) and can be highly polar.[6] The dibenz[a,h]anthracene core is susceptible to oxidation.[7] | May result in a loss of aromatic proton signals and the appearance of signals in the quinone region. | Use degassed solvents and maintain an inert atmosphere. Purify via column chromatography; activated carbon can sometimes be used to remove colored impurities. |
| Acetic Acid | Very polar, may streak on TLC. | A broad singlet around 10-12 ppm (if not exchanged with D₂O). | Removed during aqueous workup with sodium bicarbonate wash. |
Troubleshooting Workflow for Impurity Identification:
Sources
Technical Support Center: Purification of 3-Acetoxydibenz[a,h]anthracene
Welcome to the technical support guide for navigating the challenges associated with the purification of 3-Acetoxydibenz[a,h]anthracene. This resource is designed for researchers, medicinal chemists, and process development scientists who handle complex polycyclic aromatic hydrocarbons (PAHs). We will address common issues encountered during synthesis and purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Core Challenge
This compound is a key synthetic intermediate, often used in the preparation of metabolites of Dibenz[a,h]anthracene (DBA) for toxicological and pharmacological studies.[1][2] The primary purification challenges stem from three main sources: the inherent properties of the large, non-polar dibenz[a,h]anthracene backbone, the chemical lability of the acetate (ester) functional group, and the potential for closely related impurities from the synthesis process. This guide provides a logical framework for overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has a broad melting point, significantly lower than the expected 247-248°C. What are the likely impurities?
This is a classic symptom of contamination. The most common impurities are:
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Unreacted Starting Material: Typically 3-hydroxydibenz[a,h]anthracene. The presence of a polar hydroxyl group makes it distinct from the target molecule but requires a well-designed chromatographic system to separate.
-
Hydrolysis Product: The acetate ester can be hydrolyzed back to 3-hydroxydibenz[a,h]anthracene during aqueous workups or if exposed to acidic/basic conditions, even on silica gel. This is a very common issue.
-
Parent PAH: Residual Dibenz[a,h]anthracene or other isomeric PAHs from the initial synthesis of the backbone. These are typically less polar than your target compound.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction can be trapped in the solid matrix.
The first step in troubleshooting is always analytical. We recommend obtaining a High-Performance Liquid Chromatography (HPLC) trace and a mass spectrum (LC-MS) of your crude material to identify the number and mass of the contaminants.
Q2: My NMR analysis shows signals corresponding to 3-hydroxydibenz[a,h]anthracene. How can I prevent its formation and remove it?
Causality: The formation of 3-hydroxydibenz[a,h]anthracene post-synthesis is almost always due to the hydrolysis of the ester linkage. This can be catalyzed by:
-
Acidic or Basic Residues: Incomplete quenching of reagents.
-
Protic Solvents: Using solvents like methanol or ethanol during workup or chromatography can promote transesterification or hydrolysis.
-
Active Chromatographic Media: Standard silica gel is slightly acidic (pH ~6.5-7.0) and has surface silanol groups that can catalyze hydrolysis during a long column run.
Prevention & Removal Strategy:
-
Neutral Workup: Ensure your aqueous workup is performed under neutral pH conditions. Use a saturated sodium bicarbonate wash followed by a water wash to remove any acid catalyst.
-
Aprotic Solvents: Use aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene for extraction.
-
Chromatography Choice:
-
Deactivated Silica: If hydrolysis on the column is suspected, use silica gel that has been pre-treated with a base, such as triethylamine (typically 0.5-1% in the eluent system).
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a less aggressive alternative to silica gel for separating PAHs.[3]
-
-
Removal: Flash column chromatography is the most effective method for removal. The hydroxylated impurity is significantly more polar than the desired acetylated product. A carefully selected solvent gradient will provide excellent separation (see Protocol 1).
Q3: What is the most reliable method for purifying crude this compound to >99% purity?
A multi-step approach is most robust. Relying on a single technique is often insufficient for achieving high purity with complex PAHs.
Caption: General workflow for the purification of this compound.
Q4: My compound appears yellow or brown even after chromatography. How do I remove colored impurities?
Colored impurities are common in PAH synthesis and are often highly conjugated, polar byproducts.[4]
-
Activated Charcoal: The traditional method is to treat a solution of your compound with a small amount of activated charcoal (1-2% by weight), heat briefly, and then filter the charcoal away through Celite®.
-
Trustworthiness Advisory: This method is effective but can lead to significant product loss. The large surface area of charcoal can adsorb your target compound, especially if it has aromatic character. Always perform this on a small test scale first.
-
-
Recrystallization: Often, the best way to remove colored impurities is through recrystallization.[4] These impurities may remain in the mother liquor, yielding pure, colorless crystals. This is often preferable to charcoal treatment.
Q5: What precautions are necessary for handling and storing the purified compound?
Expertise-Driven Insight: The stability of your final product is as important as its initial purity. PAHs are susceptible to photo-oxidation, and esters can hydrolyze over time.[5][6]
-
Light Protection: Always handle and store the compound in amber vials or flasks wrapped in aluminum foil. Exposure to direct sunlight or even strong lab lighting can cause degradation.[5]
-
Inert Atmosphere: For long-term storage, flush the storage vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Temperature: Store at low temperatures (-20°C is recommended) to slow down any potential degradation pathways.[7]
-
Moisture: Ensure the compound is perfectly dry and stored in a desiccated environment to prevent hydrolysis.
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to separate the target compound from less polar starting materials (e.g., parent DBA) and more polar byproducts (e.g., 3-hydroxydibenz[a,h]anthracene).
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Solvent System Selection:
-
Develop a TLC system. Start with 10% EtOAc in Hexane or 20% DCM in Hexane.
-
The target compound should have an Rf value of ~0.3. The less polar impurities should be higher, and the more polar hydroxy-impurity should be near the baseline.
-
-
Column Packing:
-
Prepare a slurry of silica gel in 100% Hexane.
-
Pour the slurry into the column and allow it to pack under light pressure. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to form a slurry with your dissolved product.
-
Gently evaporate the solvent until a dry, free-flowing powder is obtained. This "dry loading" method prevents band broadening and improves resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with 100% Hexane to elute any very non-polar impurities (like the parent DBA).
-
Gradually increase the polarity. A typical gradient might be:
-
Hexane (5 column volumes)
-
2-10% DCM in Hexane (gradient, 10-15 column volumes)
-
10-30% DCM in Hexane (gradient, 10-15 column volumes)
-
-
Your target compound, this compound, will elute as the polarity increases.
-
Finally, flush the column with a high polarity solvent (e.g., 50% EtOAc in Hexane) to elute the highly polar 3-hydroxydibenz[a,h]anthracene and other baseline impurities.
-
-
Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Verify purity using HPLC-MS or NMR before proceeding.
-
Protocol 2: Recrystallization for Final Polishing
Recrystallization is a powerful technique for removing trace impurities and obtaining a high-purity crystalline solid.[4]
Procedure:
-
Solvent Screening:
-
Place a few milligrams of your compound into several test tubes.
-
Add a small amount (~0.5 mL) of different solvents (see table below) to each tube.
-
Ideal "Single Solvent": The compound should be poorly soluble at room temperature but completely soluble at the solvent's boiling point.
-
Ideal "Solvent Pair": The compound should be highly soluble in a "soluble" solvent and poorly soluble in an "anti-solvent." The two solvents must be miscible. Common pairs for PAHs include Toluene/Heptane or DCM/Methanol.[8]
-
-
Dissolution:
-
Place the compound from chromatography into an Erlenmeyer flask.
-
Add the chosen "soluble" solvent (or single solvent) dropwise while heating and stirring until the compound just dissolves. Avoid adding a large excess of solvent.
-
-
Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "soluble" solvent to redissolve the precipitate, then remove from heat.
-
Allow the solution to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold anti-solvent (or the single recrystallization solvent).
-
Dry the crystals under high vacuum, protecting them from light.
-
Data & Reference Tables
Table 1: Key Compound Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Relative Polarity |
| Dibenz[a,h]anthracene (Parent) | 278.35 | ~262 | Very Low |
| This compound | 336.38 | 247-248 | Medium |
| 3-Hydroxydibenz[a,h]anthracene | 294.34 | >250 (Decomposes) | High |
Data sourced from PubChem and commercial supplier data.[1][5][9]
Table 2: Recrystallization Solvent Suggestions
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Low | Good solvent for dissolving PAHs when hot.[10] |
| Heptane/Hexane | 98 / 69 | Very Low | Excellent anti-solvents when paired with Toluene or DCM. |
| Dichloromethane (DCM) | 40 | Medium | Good dissolving solvent, but low boiling point can be tricky. |
| Ethyl Acetate | 77 | Medium | Can be a good single solvent or paired with hexane. |
| Acetonitrile | 82 | High | May work as a single solvent for large aromatic systems.[8] |
| Methanol | 65 | Very High | Good anti-solvent when paired with DCM. |
Diagram: Chemical Relationships & Impurity Formation
Caption: Key chemical species and the critical hydrolysis pathway leading to impurity.
References
-
SIELC Technologies. (2018). Dibenz(a,h)anthracene. Available at: [Link] anthracene.html
-
Restek Corporation. (n.d.). Dibenz(a,h)anthracene. EZGC & EZLC Online Software Suite. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5889, Dibenz(a,h)anthracene. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2024). Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors. Available at: [Link]
-
Wikipedia. (n.d.). Plastic degradation by marine bacteria. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PAHs. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
Seidel, A., et al. (2000). Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens. PMC, NIH. Available at: [Link]
-
Midwest Research Institute. (1973). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. U.S. Environmental Protection Agency. Available at: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. Available at: [Link]
-
ACS Publications. (n.d.). Analytical Chemistry Vol. 95 No. 46. Available at: [Link]
-
Celignis. (n.d.). Analysis of Dibenz[a,h]anthracene. Available at: [Link]
-
Wikipedia. (n.d.). Mutagenesis. Available at: [Link]
-
PubMed. (n.d.). Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. Available at: [Link]
-
SlideShare. (n.d.). Anthracene. Available at: [Link]
-
Wikipedia. (n.d.). Dibenz(a,h)anthracene. Available at: [Link]
-
LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. Available at: [Link]
-
PubMed. (2018). Bioremediation of a pentacyclic PAH, Dibenz(a,h)Anthracene- A long road to trip with bacteria, fungi, autotrophic eukaryotes and surprises. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5954, Benz(a)anthracene. PubChem. Available at: [Link]
-
Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Available at: [Link]
-
DTU Research Database. (n.d.). Stability of PAHs standards. Available at: [Link]
-
PubMed. (2014). Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. Available at: [Link]
-
De Gruyter. (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Available at: [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Available at: [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in the syntheses of anthracene derivatives. Available at: [Link]
-
MDPI. (2021). Reduction of Polycyclic Aromatic Hydrocarbons (PAHs) in Sesame Oil Using Cellulosic Aerogel. Available at: [Link]
-
Bentham Open. (2009). Synthesis of Pyrene-Anthracene Conjugated Molecular Rods. Available at: [Link]
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Technical Support Center: Optimizing HPLC for 3-Acetoxydibenz[a,h]anthracene
Welcome to the technical support center for the chromatographic analysis of 3-Acetoxydibenz[a,h]anthracene. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar polycyclic aromatic hydrocarbons (PAHs). Here, we will address common challenges and provide in-depth, scientifically grounded solutions to help you develop and optimize a robust HPLC separation method.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that often arise during the initial stages of method development.
Q1: What are the key chemical properties of this compound that I should consider for HPLC method development?
A1: Understanding the analyte's physicochemical properties is the foundation of any good HPLC method. This compound is a derivative of dibenz[a,h]anthracene, a large, pentacyclic aromatic hydrocarbon.[1] Key properties to consider are:
-
High Hydrophobicity: The core structure is a large, non-polar, planar molecule, leading to very strong retention in reversed-phase (RP) chromatography. The experimental log Kow (octanol-water partition coefficient) for the parent dibenz[a,h]anthracene is approximately 6.5, indicating extreme hydrophobicity.[2] The acetoxy group adds a small degree of polarity but does not fundamentally change its hydrophobic nature.
-
Strong π-π Interactions: The extensive aromatic ring system allows for strong π-π stacking interactions with certain stationary phases, such as those with phenyl ligands.
-
UV Absorbance and Fluorescence: Like most PAHs, it strongly absorbs UV light and is highly fluorescent. The parent compound, dibenz[a,h]anthracene, has a UV absorbance maximum around 290-300 nm and fluorescence excitation/emission maxima around 301 nm and 396 nm, respectively.[2][3] This makes both UV/DAD and Fluorescence detectors suitable, with fluorescence often providing superior sensitivity and selectivity.[4][5][6]
-
Poor Aqueous Solubility: It is practically insoluble in water but soluble in organic solvents like acetonitrile, methanol, and dichloromethane.[7][8] This dictates the choice of sample diluent and mobile phase composition.
Q2: Which HPLC column should I choose as a starting point?
A2: For a highly hydrophobic compound like this compound, a reversed-phase C18 column specifically designed for PAH analysis is the recommended starting point.[9][10] These columns are engineered to provide the necessary retention and selectivity for structurally similar isomers.[10]
| Stationary Phase | Key Characteristics & Rationale | Typical Dimensions |
| PAH-Specific C18 | High carbon load, dense bonding, and proprietary surface modifications to enhance shape selectivity for planar PAH molecules.[10] This is crucial for resolving isomers.[9][10] | 4.6 x 150 mm, 3.5 µm or 4.6 x 100 mm, 1.8 µm for faster analysis.[11] |
| C30 (Polymeric) | Offers unique selectivity for hydrophobic, long-chain, and structurally rigid isomers. Can provide alternative selectivity if C18 fails to resolve critical pairs. | 4.6 x 150 mm, 3 or 5 µm |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions between the phenyl ligands and the analyte's aromatic rings. Useful if aromatic impurities are present. | 4.6 x 150 mm, 3 or 5 µm |
Recommendation: Start with a column like an Agilent ZORBAX Eclipse PAH[9][12] or a similar specialized PAH column. These are quality controlled for PAH separations, ensuring batch-to-batch reproducibility.
Q3: What is the best mobile phase combination to start with?
A3: An acetonitrile/water gradient is the standard and most effective mobile phase for separating large PAHs.[7][8]
-
Why Acetonitrile? Acetonitrile is generally preferred over methanol for PAH analysis because it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks and better resolution for these compounds.[12][13]
-
Why a Gradient? Due to the high hydrophobicity of this compound, an isocratic mobile phase strong enough to elute it in a reasonable time would cause earlier-eluting, less retained impurities to be completely unresolved from the solvent front. A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, is essential for resolving a wide range of components and achieving good peak shape.[14][15]
Starting Gradient Protocol: For a standard 4.6 x 150 mm column:
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient: Start at 50% B, ramp to 100% B over 20-25 minutes, hold for 5 minutes, and return to initial conditions.[10] This is a generic starting point and must be optimized.
Q4: What detection settings should I use?
A4: Your choice depends on the required sensitivity and the complexity of your sample matrix.
-
Diode Array Detector (DAD/PDA): Set the detector to monitor at 254 nm or 297 nm .[2][16] The advantage of a DAD is the ability to acquire the full UV spectrum, which is invaluable for peak purity assessment and identification.
-
Fluorescence Detector (FLD): For maximum sensitivity and selectivity, an FLD is superior.[5][6] Since many matrix components do not fluoresce, this can significantly clean up the baseline. Use a programmed wavelength approach based on the parent compound's properties:
-
Excitation: 301 nm
-
Emission: 396 nm
-
It is highly recommended to run excitation/emission scans on your purified compound to determine the optimal wavelengths for your specific instrument.
-
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific chromatographic problems.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing PAHs. It is often caused by secondary interactions with the stationary phase or issues with the sample solvent.
Causality & Diagnosis
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with any polar moieties on the analyte (like the acetyl group), causing peak tailing.[17]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (more organic) than the initial mobile phase can cause the analyte to move through the top of the column too quickly, leading to distorted or fronting peaks.
-
Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.[18][19]
-
Column Contamination/Voiding: An accumulation of strongly retained matrix components or a physical void at the column inlet can create alternative flow paths, leading to peak distortion.[20][21]
Solutions & Protocols
-
Optimize Sample Diluent: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions. Ideally, dissolve the sample directly in the starting mobile phase (e.g., 50:50 acetonitrile:water). If solubility is an issue, use the minimum amount of a stronger solvent (like pure acetonitrile) and keep the injection volume small (e.g., < 5 µL).
-
Introduce a Mobile Phase Additive: To mitigate silanol interactions, add a small amount of a weak acid to the mobile phase.
-
Protocol: Prepare the aqueous mobile phase (A) with 0.1% formic acid. This will protonate the silanol groups, minimizing unwanted secondary interactions.
-
-
Perform an Injection Load Study:
-
Protocol: Prepare a series of dilutions of your sample (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Inject a constant volume of each and observe the peak shape. The concentration at which peak tailing begins is the approximate loading limit for your column under those conditions. Reduce your sample concentration accordingly.
-
-
Column Wash & Regeneration: If the problem persists, the column may be contaminated.
-
Protocol: Disconnect the column from the detector. Flush with 20-30 column volumes of progressively stronger solvents (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol -> Hexane -> Isopropanol -> Acetonitrile -> Water). Always ensure miscibility between solvents. If this fails, reverse-flush the column (if permitted by the manufacturer) at a low flow rate.[18]
-
Problem 2: Unstable or Drifting Retention Times
Inconsistent retention times undermine the reliability of any analytical method. The cause is almost always related to the mobile phase or the hardware.[17]
Causality & Diagnosis
-
Mobile Phase Composition: Even a 1% change in the organic-to-aqueous ratio can shift retention times by 5-15%.[17] This can be caused by improper mixing, evaporation of the more volatile component (acetonitrile), or errors in preparation.
-
Insufficient Equilibration: After a gradient run, the column must be fully re-equilibrated to the initial conditions. If the equilibration time is too short, the stationary phase will be more organic-rich at the start of the next run, causing retention times to decrease with each injection.
-
Pump/Hardware Issues: Leaks in the system, faulty check valves, or inconsistent pump proportioning can lead to fluctuations in the mobile phase composition being delivered to the column.[19][20]
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and separation kinetics. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.[19]
Solutions & Protocols
-
Improve Mobile Phase Preparation:
-
Determine Adequate Equilibration Time:
-
Protocol: After your gradient analysis, monitor the baseline pressure. The equilibration period should be long enough for the pressure to return to its initial value and remain stable for several minutes. A good rule of thumb is to use an equilibration time equivalent to 10-15 column volumes.
-
-
System Check & Maintenance:
-
Protocol: Systematically check all fittings for leaks, from the pump to the detector waste line.[20] Perform a pump pressure test (as described in your instrument manual) to check for leaks and seal integrity. If retention times are still unstable, the issue may be with the pump's proportioning valves.[19]
-
-
Utilize a Column Oven: Always use a thermostatted column compartment. A temperature of 30-35°C is a good starting point to ensure stable and reproducible chromatography.[15]
Problem 3: Poor Resolution of this compound from Impurities or Isomers
Achieving baseline separation from closely related compounds is the ultimate goal. Poor resolution requires a systematic optimization of the method's selectivity.
Workflow for Optimizing Resolution
The following diagram outlines a logical workflow for improving the resolution between your target analyte and a critical impurity.
Caption: A workflow for optimizing chromatographic resolution.
Explanation of the Workflow:
-
Modify the Gradient: The first and easiest parameter to change is the gradient slope.[14] If your peaks are poorly resolved and elute early, a shallower gradient (slower increase in organic solvent) will increase retention and provide more time for separation.
-
Adjust Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can improve efficiency and resolution, albeit at the cost of a longer analysis time.[15]
-
Change Selectivity: If the above steps do not provide baseline resolution, the fundamental selectivity of the system must be altered.[22]
-
Solvent: Switching from acetonitrile to methanol as the organic modifier will change the solvent-analyte interactions and can dramatically alter the elution order and spacing of peaks.[12]
-
Stationary Phase: If a solvent change is insufficient, changing the column chemistry is the next logical step. Moving from a C18 to a Phenyl-Hexyl column, for example, introduces different separation mechanisms (π-π interactions) that can resolve compounds that co-elute on a C18 phase.
-
References
-
MDPI. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Retrieved from [Link]
-
Kumar, B., et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Advances in Applied Science Research, 5(4), 213-221. Retrieved from [Link]
-
Advanced Materials Technology. Separation of PAH Compounds using UV and Fluorescence Detection. Retrieved from [Link]
-
ResearchGate. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
MicroSolv Technology Corporation. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Retrieved from [Link]
-
Singh, R., et al. (2018). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2009, November 1). High Throughput Method Development for PAHs using the Agilent 1290 Infinity LC system and a ZORBAX Eclipse PAH column. Retrieved from [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved from [Link]
-
Chromedia. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Varian, Inc. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Orbit Pharma. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]
-
MAC-MOD Analytical. PAH Compounds Using UV and Fluorescence Detection. Retrieved from [Link]
-
KNAUER. Rapid analysis of 17 polycyclic aromatic hydrocarbons with UV- and FL-detection. Retrieved from [Link]
-
Separation Methods Technologies. HPLC SEPARATION GUIDE: Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
University of California, Irvine. (2014, June 17). High Performance Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5889, Dibenz(a,h)anthracene. Retrieved from [Link]
-
Cheméo. Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). Retrieved from [Link]
-
T3DB. Dibenzo[a,h]anthracene (T3D0015). Retrieved from [Link]
-
ResearchGate. Dibenz[a,h]anthracene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (US). (1995, August). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Degradation of 3-Acetoxydibenz[a,h]anthracene During Storage
Welcome to the technical support guide for 3-Acetoxydibenz[a,h]anthracene. As a valued researcher, your experimental success hinges on the integrity of your reagents. This compound, a critical polycyclic aromatic hydrocarbon (PAH) derivative, is susceptible to environmental factors that can compromise its purity and, consequently, your results. This guide is designed to provide you with a comprehensive understanding of the compound's stability, offering field-proven protocols and troubleshooting advice to ensure its long-term viability in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the primary causes of this compound degradation?
There are three primary degradation pathways you must mitigate:
-
Photodegradation: Like its parent PAH, Dibenz[a,h]anthracene, the compound is highly sensitive to light, particularly UV radiation. Exposure can induce photo-oxidation, leading to the formation of quinones and other unwanted byproducts.[1][2][3] Many PAHs undergo rapid transformation when exposed to light, even in pure solvents.[2]
-
Oxidation: The aromatic ring system is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and elevated temperatures, leading to a loss of purity.[4][5]
-
Hydrolysis: The acetoxy (ester) group introduces a vulnerability not present in the parent PAH. In the presence of moisture, especially under acidic or basic conditions, the ester can hydrolyze to form 3-hydroxydibenz[a,h]anthracene and acetic acid.
Q2: What is the single most important factor for long-term storage?
Protection from light. While temperature and atmosphere are crucial, photodegradation is often the most rapid and significant degradation pathway for PAHs.[2] Always store the compound, whether in solid form or in solution, in amber-colored glass vials or containers that are placed inside a dark storage unit like a freezer or a light-proof cabinet.[6][7]
Q3: What is the recommended storage temperature for the solid compound and its solutions?
Lower temperatures are unequivocally better as they slow down all chemical degradation processes.[1][7]
| Storage Condition | Temperature | Suitability & Rationale |
| Optimal (Long-Term) | -20°C to -80°C | Ideal for preserving the integrity of both solid compound and solutions for months to years. Drastically reduces the rates of oxidation and hydrolysis. |
| Acceptable (Short-Term) | 2°C to 8°C | Suitable for solids and working solutions for short periods (days to weeks). Significantly better than room temperature but will not halt degradation entirely.[1][4] |
| Not Recommended | Room Temperature | Should be avoided for anything other than immediate use during an experiment. Significant degradation can occur, especially with prolonged light exposure.[7] |
Q4: How should I handle this compound safely?
The parent compound, Dibenz[a,h]anthracene, is classified as a probable human carcinogen (IARC Group 2A).[8][9] Therefore, its derivatives must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[6]
-
Ventilation: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood to prevent inhalation of fine particulates or vapors.[6][10]
-
Waste Disposal: Dispose of contaminated materials and waste solutions according to your institution's hazardous waste protocols.[11]
Section 2: Troubleshooting Guide - Diagnosing Degradation
This section provides answers to specific issues that may indicate compound degradation.
Q5: My analytical results are inconsistent, showing lower-than-expected concentrations. Could my stock solution have degraded?
Yes, this is a classic symptom of degradation. If a stock solution is old, has been stored improperly (e.g., at room temperature or in a clear vial), or has been subjected to multiple freeze-thaw cycles, its concentration has likely decreased. It is recommended to prepare fresh stock solutions from the solid compound periodically, for instance, every 12 months for solutions stored at -18°C.[7] Always run a quality control check with a freshly prepared standard if you suspect degradation.
Q6: I'm analyzing my sample via reverse-phase HPLC and I see a new, more polar peak that appears over time. What is it?
This is a strong indicator of hydrolysis . The degradation product, 3-hydroxydibenz[a,h]anthracene, is more polar than the parent acetoxy compound due to the free hydroxyl group. In a reverse-phase HPLC system, more polar compounds have shorter retention times. The appearance of an earlier-eluting peak is therefore a tell-tale sign of hydrolysis.
Q7: I ran out of amber vials. Can I store my stock solution in a clear glass vial wrapped in aluminum foil?
While wrapping a clear vial in foil is a temporary fix to block light, it is not a reliable long-term solution. The foil can tear or be removed, leading to accidental exposure. Furthermore, it does not protect the solution from ambient light each time you unwrap it for use. It is critical to procure and use proper amber glass vials designed for chemical storage to ensure consistent protection.[6][7]
Q8: I accidentally left the solid compound on my bench for a day. Is it still usable?
The viability depends on the specific conditions. If it was in a tightly sealed, amber vial and away from direct sunlight, the degradation is likely minimal. However, if it was exposed to bright laboratory light or left open to the atmosphere, both photodegradation and oxidation could have been initiated. For highly sensitive quantitative experiments, it would be prudent to use a fresh, properly stored aliquot. For less sensitive applications, you may proceed, but be aware of the potential for compromised purity.
Section 3: Protocols and Best Practices
Follow these validated protocols to maximize the shelf-life of your this compound.
Protocol 1: Recommended Storage Protocol for Solid Compound
This protocol is designed to prevent degradation from the moment the compound is received.
-
Initial Receipt: Upon receiving the compound, immediately transfer it to a dark, cold storage location (<-18°C is recommended).[7] Do not leave it at room temperature.
-
Aliquotting: In a chemical fume hood, carefully weigh out smaller, single-use aliquots into individual amber glass vials with Teflon-lined caps. This practice minimizes the need to repeatedly access and expose the main stock to ambient conditions, thereby preventing contamination, moisture absorption, and temperature cycling.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the vial's headspace with an inert gas like argon or nitrogen. This displaces atmospheric oxygen and moisture, providing an excellent defense against oxidation and hydrolysis.
-
Sealing and Labeling: Tightly seal the vials. Use a cryo-resistant label to clearly mark the vial with the compound name, concentration (if applicable), date of aliquoting, and your initials.
-
Final Storage: Place the labeled, sealed aliquots in a secondary container (e.g., a freezer box) and return them to the designated dark, long-term storage freezer (<-18°C).
Experimental Workflow: Solid Compound Handling
Caption: Workflow for receiving and aliquoting solid compound.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only high-purity, spectroscopy-grade, or HPLC-grade solvents to minimize contaminants that could react with the compound.[6] Common solvents include dichloromethane, acetonitrile, and toluene.[6] Consult the Certificate of Analysis for any specific recommendations.
-
Preparation: In a fume hood, bring the required solid aliquot vial to room temperature in a desiccator before opening to prevent moisture condensation. Prepare your stock solution by dissolving the solid in the chosen solvent within a volumetric flask.
-
Transfer and Storage: Immediately transfer the solution into a clean, amber glass vial with a Teflon-lined screw cap.[6]
-
Inert Atmosphere: As with the solid, flushing the vial's headspace with argon or nitrogen before sealing is highly recommended to prolong stability.
-
Storage: Store the sealed stock solution in the dark at ≤ -18°C.[7] For daily use, you may prepare a smaller working solution and store it at 2-8°C for a limited time.
Section 4: Technical Deep Dive - The Science of Degradation
Understanding the mechanisms of degradation is key to preventing them. This compound faces a multi-pronged attack from its environment.
Degradation Pathways
The primary environmental stressors—light, oxygen, and water—initiate distinct degradation pathways. Photodegradation and oxidation attack the stable aromatic core, while hydrolysis targets the more labile acetoxy side chain.
Caption: Key degradation pathways for this compound.
This visualization underscores the necessity of a multi-faceted storage strategy. By controlling the atmosphere (inert gas), temperature (freezing), and light exposure (amber vials in the dark), you effectively block all major routes of degradation.
References
-
Douglas, G. S., Burns, W. A., Bence, A. E., & Mudge, S. M. (2018). Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. Environmental toxicology and chemistry, 37(3), 796–804. [Link]
-
Chemistry Matters Inc. (2018). Preserve your PAH samples for extended hold times. Chemistry Matters' Blog. [Link]
-
Meckenstock, R. U., Mouttaki, H., & Lueders, T. (2015). Anaerobic degradation of polycyclic aromatic hydrocarbons. Environmental microbiology, 17(4), 905–917. [Link]
-
ResearchGate. (2019). Effect of storage time and temperature on parent and oxygenated polycyclic aromatic hydrocarbons in crude and refined vegetable oils. Request PDF. [Link]
-
Fromberg, A., & Duedahl-Olesen, L. (n.d.). Stability of PAHs standards. DTU Research Database. [Link]
-
Al-Hawash, A. B., Dragh, M. A., Li, S., Alhujaily, A., Abbood, H. A., Zhang, X., & Ma, F. (2018). Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. Biotechnology and applied biochemistry, 65(4), 534–547. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR. [Link]
-
Haritash, A. K., & Kaushik, C. P. (2009). Biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs): a review. Journal of hazardous materials, 169(1-3), 1–15. [Link]
-
Li, Y., Tian, Y., Wang, L., Li, J., & Zhang, Y. (2018). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and environmental microbiology, 84(14), e00332-18. [Link]
-
ResearchGate. (2016). Proposed degradation pathways of PAHs. Download Scientific Diagram. [Link]
-
Wikipedia. (n.d.). Dibenz(a,h)anthracene. Wikipedia. [Link]
-
T3DB. (n.d.). Material Safety Data Sheet Dibenz[a,h]anthracene, 99% (UV-Vis). T3DB. [Link]
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Inchem.org. (n.d.). ICSC 0431 - DIBENZO(a,h)ANTHRACENE. Inchem.org. [Link]
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Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(1), 17-26. [Link]
-
PubChem. (n.d.). Dibenz(a,h)anthracene. PubChem. [Link]
-
ResearchGate. (2019). Degradation of fluoranthene, pyrene, benz[a]anthracene and dibenz[a,h]anthracene by Burkholderia cepacia. Request PDF. [Link]
-
ResearchGate. (n.d.). Dibenz[a,h]anthracene. ResearchGate. [Link]
-
Chromatography Online. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. ResearchGate. [Link]
-
Wang, Y., et al. (2012). Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry. International Journal of Analytical Chemistry. [Link]
-
Cheméo. (n.d.). Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). Cheméo. [Link]
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Technical Support Center: 3-Acetoxydibenz[a,h]anthracene Synthesis
Introduction
Welcome to the technical support guide for the synthesis and purification of 3-Acetoxydibenz[a,h]anthracene. This molecule is a critical derivative of Dibenz[a,h]anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and environmental research due to its carcinogenic properties.[1][2][3] The introduction of the 3-acetoxy group often serves as a step in creating standards for metabolic studies or in the development of functionalized PAH derivatives.
This guide is structured as a series of troubleshooting questions and answers to address the common challenges encountered during the final acetylation step of 3-hydroxydibenz[a,h]anthracene and the subsequent purification. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your own laboratory setting.
Section 1: The Acetylation Pathway: An Overview
The target transformation is the O-acetylation of 3-hydroxydibenz[a,h]anthracene. This is typically achieved by reacting the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine or a tertiary amine.
Caption: Core reaction for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues observed during the synthesis.
Q1: My post-reaction analysis (TLC/HPLC) shows a large amount of unreacted 3-hydroxydibenz[a,h]anthracene. What is the cause and how can I improve the conversion rate?
A: This is the most frequent issue and typically points to an incomplete reaction. Several factors could be at play:
-
Insufficient Reagent: The molar ratio of the acetylating agent to the starting material may be too low. The large, sterically hindered nature of the dibenz[a,h]anthracene backbone can slow down the reaction kinetics.
-
Catalyst Inactivity: The base catalyst (e.g., pyridine) may be of poor quality or contain water, which would consume the acetylating agent. Ensure you are using an anhydrous grade of solvent and catalyst.
-
Suboptimal Reaction Conditions: The reaction may require more forcing conditions than typical phenol acetylations due to the electronic and steric properties of the PAH system.
Troubleshooting Steps & Recommendations:
-
Increase Reagent Stoichiometry: Instead of the typical 1.1-1.5 equivalents, try increasing the amount of acetic anhydride or acetyl chloride to 2-3 equivalents.
-
Verify Reagent Quality: Use freshly opened, anhydrous reagents. Pyridine is hygroscopic and should be handled accordingly.
-
Optimize Temperature and Time: While many acetylations proceed at room temperature, gently heating the reaction mixture to 40-50 °C can significantly increase the rate. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Equivalents of Ac₂O | 1.2 eq. | 2.5 eq. | Overcomes steric hindrance and potential side reactions. |
| Catalyst | Pyridine | DMAP (cat.), Pyridine | DMAP is a more potent acylation catalyst. |
| Temperature | 25 °C (RT) | 45 °C | Provides activation energy to increase reaction rate. |
| Reaction Time | 2 hours | 4-6 hours (or TLC) | Ensures the reaction proceeds to completion. |
Q2: My final product is contaminated with a highly polar, colored impurity. What is it and how did it form?
A: A common issue with PAHs, especially those bearing electron-donating groups like hydroxyls, is their susceptibility to oxidation. The likely culprits are quinone-type structures . Dibenz[a,h]anthracene and its derivatives can be oxidized to form dibenz[a,h]anthracene-7,14-dione or other related quinones, which are often highly colored (yellow to orange).
Causality: This oxidation can occur through exposure to atmospheric oxygen, especially when heated in the presence of trace metal impurities or under light. The phenolic starting material is particularly sensitive to oxidation.
Prevention and Removal:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Purification: These oxidized impurities are typically much more polar than the desired product. They can be effectively removed using column chromatography.[4] A plug of silica gel or alumina during filtration can also retain a significant portion of these colored byproducts.
Q3: After aqueous workup, I isolated a product that looks like my starting material again. What happened?
A: You have likely experienced hydrolysis of the acetate ester back to the parent phenol. The acetoxy group is an ester, which is susceptible to cleavage under either acidic or basic conditions, particularly in the presence of water and heat.
Mechanism of Hydrolysis: During the workup, if you use an overly strong acid or base wash (e.g., concentrated HCl or NaOH) or prolong the exposure to aqueous conditions, the ester linkage can be cleaved. The workup for Friedel-Crafts reactions, a common method for building PAH frameworks, often involves an acidic quench, which can be a source of this issue if not carefully controlled.[5][6]
Preventative Measures:
-
Mild Workup Conditions: Use dilute acid (e.g., 1M HCl) for quenching and neutralizing, and perform washes quickly and at cool temperatures.
-
Use Saturated Bicarbonate: Employ a saturated sodium bicarbonate solution to neutralize the reaction. It is basic enough to neutralize acids but generally not strong enough to cause rapid ester hydrolysis at room temperature.
-
Anhydrous Workup: If possible, consider a non-aqueous workup where the catalyst is removed by filtration of its salt or by other means that avoid water.
Section 3: Impurity Profile Summary
The following table summarizes the common impurities, their origin, and key identifiers to aid in their characterization.
| Impurity | Probable Source | TLC/HPLC Characteristics | Confirmation Method |
| 3-Hydroxydibenz[a,h]anthracene | Incomplete Reaction / Hydrolysis | More polar than product (lower Rf on silica) | MS (lower MW), 1H NMR (presence of phenolic -OH) |
| Dibenz[a,h]anthracene Quinones | Oxidation | Significantly more polar, often colored (yellow/orange) | UV-Vis (characteristic absorption), MS (higher MW, +2O) |
| Di-acetylated Species | Over-acylation / Side Reaction | Less polar than product (higher Rf) | MS (higher MW, +C₂H₂O), 1H NMR (additional acetyl signal) |
| Acetic Acid / Anhydride | Excess Reagent | Very polar, streaks on TLC | Removed during aqueous workup and solvent evaporation. |
Section 4: Purification Protocols
Given the non-volatile, crystalline nature of the product, column chromatography followed by recrystallization is the most effective purification strategy.
Protocol 4.1: High-Resolution Column Chromatography
This protocol is designed to separate the target compound from both more polar and less polar impurities.
-
Column Preparation:
-
Select a glass column with a diameter-to-height ratio appropriate for your sample size (e.g., 40:1 silica-to-crude product mass ratio).
-
Slurry-pack the column with silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure a flat, stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:EtOAc) to elute any non-polar impurities like over-acylated products.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10). This gradient will separate the target compound from the unreacted phenol and oxidized byproducts.
-
Collect fractions and monitor by TLC using a suitable stain (e.g., UV light, permanganate dip).
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 4.2: Final Recrystallization
Recrystallization is excellent for removing trace impurities and obtaining a high-purity, crystalline final product.
-
Solvent Selection: Choose a solvent system in which the product is soluble when hot but poorly soluble when cold. A binary solvent system like Toluene/Heptane or Ethanol/Water often works well for PAHs.
-
Procedure:
-
Dissolve the purified solid from the column in a minimum amount of the hot, more-soluble solvent (e.g., Toluene).
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Slowly add the less-soluble solvent (e.g., Heptane) until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the hot, more-soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, less-soluble solvent.
-
Dry the crystals under vacuum to obtain the final, high-purity product.
-
Section 5: Visualizing Impurity Formation Pathways
The following diagram illustrates the desired reaction pathway and the potential side reactions that lead to common impurities. Understanding these relationships is key to troubleshooting and optimizing your synthesis.
Caption: Synthetic pathways leading to the desired product and common impurities.
References
- BAV Institut. (n.d.). Analysis of polycyclic aromatic hydrocarbons (PAHs) in cosmetics and raw materials.
-
Laskin, J., Laskin, A., & Nizkorodov, S. A. (2022). Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. Journal of Mass Spectrometry, 57(2), e4804. Retrieved from [Link]
- Poster, D. L., Schantz, M. M., Sander, L. C., & Wise, S. A. (2006). Analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples: A critical review of gas chromatographic (GC) methods. Journal of Environmental Science and Health, Part A, 41(4), 621-649.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Mahgoub, H. A., & Abas, M. R. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences, 6(1), 1-10.
-
Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. Retrieved from [Link]
- Harvey, R. G., & Fu, P. P. (1978). Benz[a]anthracene. Organic Syntheses, 58, 12.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Riente, P. A., & Estévez, J. C. (2017). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 13, 2514-2537. Retrieved from [Link]
- Eisenbraun, E. J. (1974). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. U.S. Environmental Protection Agency.
-
Wikipedia. (n.d.). Dibenz[a,h]anthracene. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenz[a,h]anthracene. PubChem Compound Summary for CID 5889. Retrieved from [Link].
- Platt, K. L., & Setiabudi, F. (1992). Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Journal of the Chemical Society, Perkin Transactions 1, (15), 2005-2009.
-
J, J., & E, R. (2018). Bioremediation of a pentacyclic PAH, Dibenz(a,h)Anthracene- A long road to trip with bacteria, fungi, autotrophic eukaryotes and surprises. Chemosphere, 202, 387-399. Retrieved from [Link]
- Riente, P. A., & Estévez, J. C. (2017). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 13, 2514–2537.
-
Public Services and Procurement Canada. (n.d.). Fact sheet: Dibenzo anthracene. Retrieved from [Link]
- Gore, P. H. (1959). Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent. Journal of Organic Chemistry, 24(9), 1336-1341.
- Gore, P. H. (1957). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Journal of Organic Chemistry, 22(2), 135-139.
- Gore, P. H. (1959). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. Journal of Organic Chemistry, 24(9), 1336-1341.
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
- Stolar, T., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1416-1424.
- Boyd, D. R., Sharma, N. D., & Agarwal, S. K. (1987). Synthesis of diarene oxides of benz[a]anthracene, chrysene and benzo[c]phenanthrene. Journal of the Chemical Society, Perkin Transactions 1, 2773-2777.
Sources
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- 3. Bioremediation of a pentacyclic PAH, Dibenz(a,h)Anthracene- A long road to trip with bacteria, fungi, autotrophic eukaryotes and surprises - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of 3-Acetoxydibenz[a,h]anthracene
Welcome to the technical support center for 3-Acetoxydibenz[a,h]anthracene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this hydrophobic polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-proven insights to help you make informed decisions in your experiments. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in the laboratory.
Understanding the Challenge: Why is this compound So Difficult to Dissolve?
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs). The parent compound, dibenz[a,h]anthracene, is a large, non-polar molecule consisting of five fused benzene rings, which results in very low aqueous solubility.[1][2] The addition of an acetoxy group introduces a slight polarity, but the molecule remains predominantly hydrophobic. This inherent low water solubility is a significant hurdle for its use in many biological and pharmaceutical applications, which often require at least partial aqueous solubility for administration and interaction with biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the best initial organic solvents for dissolving this compound to create a stock solution?
For creating a concentrated stock solution, it is advisable to start with aprotic polar solvents or aromatic hydrocarbons. Based on the behavior of similar PAHs, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Toluene
-
Acetonitrile (ACN)
-
Methanol or Ethanol
It is crucial to note that while these solvents can dissolve the compound, they may not be suitable for all downstream applications, especially cell-based assays where they can exhibit cytotoxicity at higher concentrations.[3] A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer or cell culture medium.[4][5]
Q2: My compound precipitates when I add my DMSO stock solution to my aqueous buffer. What should I do?
This is a very common problem when working with highly hydrophobic compounds. The key principle to remember is that you should not attempt to create an aqueous solution with a concentration that exceeds the compound's aqueous solubility limit.[5] Here are several strategies to overcome this issue:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock to the buffer, try adding the stock solution to a smaller volume of the buffer first, while vortexing, and then bring it up to the final volume.
-
Use a Co-solvent System: A mixture of solvents can often provide better solubility than a single solvent. A combination of water, ethanol, and polyethylene glycol (PEG 400), for example, can improve the solubility of hydrophobic compounds.[4]
-
Employ a Solubilizing Agent: For aqueous applications, using surfactants or cyclodextrins is often the most effective approach. These are discussed in detail in the troubleshooting guides below.
Q3: What are the main techniques to significantly improve the aqueous solubility of this compound?
There are three primary methods to enhance the aqueous solubility of PAHs:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water to increase the solubility.
-
Micellar Solubilization: Employing surfactants that form micelles in water. The hydrophobic core of the micelle can encapsulate the PAH, increasing its apparent solubility in the aqueous phase.[6]
-
Inclusion Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The PAH can become encapsulated within the cyclodextrin's cavity, forming a water-soluble inclusion complex.[7][8]
The choice of method will depend on the required final concentration, the experimental system (e.g., in vitro, in vivo), and the tolerance of the system to the solubilizing agent.
Q4: How can I determine the solubility of this compound in a specific solvent system?
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of your chosen solvent system (e.g., a specific buffer, co-solvent mixture, or surfactant solution) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation and subsequent filtration through a 0.22 µm PTFE filter can be used for clear separation.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[7][9]
Troubleshooting Guides
Guide 1: Using Co-solvents
Principle: Co-solvents increase the solubility of a non-polar solute by reducing the polarity of the aqueous solvent system.
Workflow:
Caption: Workflow for co-solvent selection.
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon further dilution | The final concentration of the organic co-solvent is too low to maintain solubility. | Re-evaluate the co-solvent ratios. It may be necessary to use a higher percentage of the organic solvent in the final solution. |
| Cell toxicity or assay interference | The organic co-solvent is affecting the biological system. | Test the effect of the co-solvent alone on your assay as a negative control. If interference is observed, consider alternative co-solvents or switch to a different solubilization method (surfactants or cyclodextrins).[3] |
Guide 2: Surfactant-Mediated Solubilization
Principle: Surfactants, above their critical micelle concentration (CMC), form micelles that encapsulate hydrophobic molecules, increasing their apparent water solubility.
Recommended Surfactants:
| Surfactant Type | Examples | Key Considerations |
| Non-ionic | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Triton™ X-100 | Generally less harsh on biological systems than ionic surfactants. Tween® 80 is often a good starting point for in vitro studies.[10] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can be denaturing to proteins and more disruptive to cell membranes. |
Workflow:
Caption: Workflow for surfactant-mediated solubilization.
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Low solubilization efficiency | The surfactant concentration is too low, or the chosen surfactant is not effective for this specific PAH. | Increase the surfactant concentration. If that fails, try a different type of surfactant. The solubilization capacity can vary significantly between different surfactants for different PAHs.[6] |
| Interference with downstream assays | The surfactant itself is affecting the assay readout (e.g., by interacting with assay reagents or causing cell stress). | Run a vehicle control with the surfactant alone at the same concentration used to dissolve the compound. For cell viability assays like the MTT assay, be aware that surfactants can have their own cytotoxic effects at higher concentrations. |
Guide 3: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are toroidal molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules like this compound, forming a water-soluble host-guest complex.[7][8]
Recommended Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it suitable for many biological applications. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is often used in pharmaceutical formulations. |
Workflow:
Caption: Workflow for cyclodextrin inclusion complexation.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying [8]
-
Dissolution: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in purified water with stirring to create a concentrated solution.
-
Addition of Compound: Add this compound to the cyclodextrin solution. The molar ratio of cyclodextrin to the compound is typically 1:1, but may need optimization.
-
Complexation: Stir the mixture vigorously at a controlled temperature for an extended period (e.g., 24-72 hours) to facilitate the formation of the inclusion complex.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution and then lyophilize it to remove the water, leaving a solid powder of the inclusion complex.
-
Reconstitution: The resulting powder can be readily dissolved in an aqueous buffer for your experiments.
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Incomplete solubilization | The molar ratio of cyclodextrin to the compound is too low, or the complexation time is insufficient. | Increase the molar ratio of cyclodextrin to the compound. Extend the stirring time to allow for complete complex formation. |
| Interference with cell viability assays | Cyclodextrins can interact with components of cell membranes or with assay reagents. | Studies have shown that cyclodextrins can interfere with resazurin-based viability assays by inhibiting the cellular uptake of the dye and enhancing the fluorescence of the product.[4][5] It is essential to run appropriate controls with the cyclodextrin alone. |
References
-
Bársony, E., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Molecules, 23(2), 405. Available from: [Link]
-
Bársony, E., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. PubMed, 29439498. Available from: [Link]
-
Bársony, E., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Semantic Scholar. Available from: [Link]
-
Chitra, S. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. Available from: [Link]
-
Gupta, H. (2013). How can PAHs be spiked in water?. ResearchGate. Available from: [Link]
-
Hussein, M. A., & Ismail, N. (2013). Solubilization of PAH mixtures by three different anionic surfactants. ResearchGate. Available from: [Link]
- Kopec, S. E., et al. (2008). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
L-Lactate Dehydrogenase / metabolism*. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed, 10440939. Available from: [Link]
-
Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available from: [Link]
-
Pérez-Martínez, J. I., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLoS One, 7(9), e44105. Available from: [Link]
- Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents, EP1748759B1.
-
PubChem. DIBENZ(a,h)ANTHRACENE. National Institutes of Health. Available from: [Link]
- S. Vandhana, et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
-
Somu, C. (2017). How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type pf alcohols or with a tiny amount of ethanol not exceed 1%?. ResearchGate. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Available from: [Link]
-
Wikipedia. Dibenz(a,h)anthracene. Available from: [Link]
-
de la Rosa-García, S. C., et al. (2021). A Full Set of In Vitro Assays in Chitosan/Tween 80 Microspheres Loaded with Magnetite Nanoparticles. PMC - PubMed Central. Available from: [Link]
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- 3. [PDF] Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? | Semantic Scholar [semanticscholar.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated DeoxyArbutin [mdpi.com]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: NMR Analysis of 3-Acetoxydibenz[a,h]anthracene
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the Nuclear Magnetic Resonance (NMR) analysis of 3-Acetoxydibenz[a,h]anthracene. This guide is structured to provide practical, in-depth solutions to common issues, particularly the prevalent problem of poor signal-to-noise (S/N) ratios. My aim is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying principles, ensuring the acquisition of high-quality, reproducible data.
Introduction: The Challenge of this compound NMR
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene, presents unique challenges in NMR spectroscopy.[1] Like many PAHs, it suffers from inherently low solubility in common NMR solvents. This, coupled with the potential for sample aggregation, often leads to low effective concentrations and, consequently, poor signal-to-noise ratios. This guide will walk you through a systematic approach to diagnosing and resolving these issues, from fundamental sample preparation to advanced NMR techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the NMR analysis of this compound.
Q1: What is the primary cause of poor signal-to-noise in the NMR spectrum of this compound?
A1: The most common culprit is low sample concentration in the NMR tube.[2][3][4] this compound, being a large, planar aromatic system, has limited solubility.[1] Even if the sample appears dissolved to the naked eye, it may be below the optimal concentration required for a strong NMR signal. Other contributing factors can include suboptimal instrument parameters, poor shimming, and the presence of paramagnetic impurities.
Q2: Which deuterated solvent is best for this compound?
A2: The ideal solvent must balance maximizing solubility with minimizing interference from residual solvent peaks.[5][6]
-
Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules due to its good dissolving power for a range of compounds. However, for a large PAH like this compound, its polarity might be insufficient. The residual peak at ~7.26 ppm can also overlap with the aromatic signals of your compound.[5]
-
Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for poorly soluble compounds due to its high polarity.[5] It is particularly useful for dissolving polar and large aromatic systems. Its residual peak is around 2.5 ppm, which is unlikely to interfere with the aromatic region of your analyte.
-
Deuterated benzene (C₆D₆) or toluene-d₈ can be beneficial for high-resolution aromatic analysis.[5] These aromatic solvents can induce different chemical shifts (Aromatic Solvent Induced Shifts or ASIS) compared to less interactive solvents like CDCl₃, which can help in resolving overlapping signals in the aromatic region.[7]
It is advisable to first test the solubility of your compound in the non-deuterated versions of these solvents to avoid wasting expensive deuterated solvents.[5]
Q3: How much sample do I need for a good ¹H NMR spectrum?
A3: For a standard ¹H NMR spectrum of a small molecule, 5-25 mg is typically sufficient.[3] However, due to the low sensitivity of this compound, aiming for the higher end of this range, or even more if solubility permits, is recommended. For ¹³C NMR, which is inherently much less sensitive, a significantly higher concentration is necessary, often requiring as much sample as can be dissolved to achieve a saturated solution.[4]
Q4: My baseline is wavy and distorted. What could be the cause?
A4: A distorted baseline can arise from several factors. One common cause is receiver overload due to a very concentrated sample or a very strong solvent signal.[8] It can also be a result of poor shimming, where the magnetic field homogeneity across the sample is not optimized. Additionally, acoustic ringing, an artifact that can occur on high-field spectrometers, can contribute to baseline distortions.
Part 2: Troubleshooting Guide for Poor Signal-to-Noise
This section provides a systematic, step-by-step approach to diagnosing and resolving poor S/N in your NMR experiments.
Workflow for Diagnosing Poor S/N
Caption: A workflow for implementing advanced signal enhancement techniques.
References
- Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet.
- How to Choose Deuterated NMR Solvents.Isotope Science / Alfa Chemistry.
- NMR D
- Latest Advancements in NMR Technology.
- Advanced NMR Techniques and Applic
- Sensitivity of NMR spectroscopy and how signal-to-noise r
- How to reduce noisey NMR signal?Reddit.
- How to get the most out of your NMR system.Oxford Instruments.
- Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning.University of Ottawa NMR Facility Blog.
- Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis.
- How does solvent choice effect chemical shift in NMR experiments?Reddit.
- A Simple Method for NMR t1 Noise Suppression.PMC - NIH.
- Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis.
- Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment.PMC - PubMed Central.
- NMR Sample Prepar
- Noise Reduction of Nuclear Magnetic Resonance Spectroscopy Using Lightweight Deep Neural Network.Acta Physico-Chimica Sinica.
- Sensitivity in NMR.University of Wisconsin-Madison.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
- Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers.PMC - NIH.
- Signal Enhancement in SSNMR.University of Regina.
- Two solvents, two different spectra - Arom
- Band-selective NMR experiments for suppression of unwanted signals in complex mixtures.RSC Advances.
- Avance Beginners Guide - Solvent Selection.Bruker.
- Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm.PMC - PubMed Central.
- NMR Solvents.MilliporeSigma.
- NMR Sample Preparation.
- NMR Education: How to Choose Your Acquisition Parameters?Anasazi Instruments.
- Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment.arXiv.
- NMR Sample Preparation: The Complete Guide.
- Sample Prepar
- Introduction to NMR part 2.MIT Department of Chemistry.
- Signal to Noise Ratio in NMR.Basics of NMR Spectroscopy - YouTube.
- Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar.
- Analysis of Polycyclic Aromatic Hydrocarbon (PAH)
- Dibenz(a,h)anthracene.Wikipedia.
Sources
- 1. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 8. chemistry.mit.edu [chemistry.mit.edu]
Refining experimental protocols involving 3-Acetoxydibenz[a,h]anthracene
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving 3-Acetoxydibenz[a,h]anthracene. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is a derivative of the potent polycyclic aromatic hydrocarbon (PAH), dibenz[a,h]anthracene (DBA). The addition of an acetate group at the 3-position modifies its physicochemical properties, which can influence its stability, solubility, and metabolic activation. In many experimental contexts, it serves as a precursor to 3-Hydroxydibenz[a,h]anthracene, a known metabolite of DBA. Understanding the unique characteristics of this acetylated form is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is primarily used in the synthesis of 3-Hydroxydibenz[a,h]anthracene, a metabolite of the carcinogenic PAH, dibenz[a,h]anthracene (DBA).[1] In experimental biology, it can be used as a more stable precursor to generate this metabolite in situ, allowing for the study of its specific biological effects.
Q2: What is the rationale for using the acetylated form over the parent compound, dibenz[a,h]anthracene?
A2: The acetyl group can alter the compound's properties, potentially offering advantages such as improved stability in solution and controlled release of the active hydroxylated metabolite upon cellular uptake and metabolism. This can provide a more consistent and reproducible exposure in in vitro systems.
Q3: What are the known biological effects of the parent compound, dibenz[a,h]anthracene?
A3: Dibenz[a,h]anthracene is a well-documented carcinogen and mutagen.[2][3] It exerts its effects after metabolic activation to reactive intermediates, such as dihydrodiols and diol epoxides, which can form DNA adducts, leading to genetic mutations and the initiation of cancer.[4] It is known to bind to the aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes involved in its own metabolism.[5][6]
Q4: What safety precautions should be taken when handling this compound?
A4: As a derivative of a known carcinogen, this compound should be handled with extreme caution in a certified chemical fume hood.[7] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.[8] All waste materials must be disposed of as hazardous waste according to institutional and national regulations.[9]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Problem: Users frequently report that this compound, like many PAHs, precipitates when diluted from a DMSO stock into aqueous cell culture media.[9] This leads to inconsistent and poorly defined exposure concentrations.
Root Cause: this compound has very low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the compound crashes out of solution.
Solution Workflow:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced artifacts.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the final volume of media.
-
Increase Serum Concentration: If compatible with the experimental design, a higher serum concentration in the media can help to solubilize hydrophobic compounds through binding to albumin.
-
Sonication: In some instances, brief sonication of the final solution can help to disperse the compound. However, this should be used with caution as it can also introduce energy that may affect the compound's stability.
Issue 2: Inconsistent Experimental Results
Problem: Significant variability is observed between replicate experiments, even when the same protocol is followed.
Root Cause: Inconsistent results can stem from several factors, including the stability of the compound in solution, its hydrolysis to the hydroxylated form, and cellular metabolism.
Solution Workflow:
-
Freshly Prepare Solutions: Always prepare working solutions of this compound immediately before use. Do not store diluted aqueous solutions.
-
Monitor Compound Stability: The stability of PAHs in solution can be influenced by light and temperature. Protect solutions from light by using amber vials and covering plates with foil.
-
Consider Hydrolysis: The acetyl group may be hydrolyzed by esterases present in serum-containing media, converting this compound to 3-Hydroxydibenz[a,h]anthracene. The rate of this hydrolysis can vary depending on the serum batch and incubation time.
-
Characterize Metabolism: The cell line used can have varying levels of metabolic enzymes (e.g., cytochrome P450s) that can further metabolize the compound.[2] It is advisable to characterize the metabolic profile of your specific cell line.
Issue 3: Low or No Observable Biological Effect
Problem: No significant biological response is observed even at high concentrations of the compound.
Root Cause: This could be due to low bioavailability, rapid metabolism to inactive forms, or the specific cell line being non-responsive.
Solution Workflow:
-
Confirm Cellular Uptake: If possible, use analytical methods such as HPLC to measure the intracellular concentration of the compound and its metabolites.
-
Assess Metabolic Activation: The biological activity of many PAHs is dependent on their metabolic activation. If the chosen cell line has low expression of necessary metabolic enzymes, co-culture with metabolically active cells (e.g., primary hepatocytes) or the addition of an exogenous metabolic activation system (e.g., S9 fraction) may be necessary.
-
Positive Controls: Always include a positive control, such as the parent compound dibenz[a,h]anthracene, to ensure the experimental system is responsive to this class of compounds.
Experimental Protocols
Preparation of Stock and Working Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | Provides good solubility for this compound. |
| Stock Concentration | 10-20 mM | A high concentration minimizes the volume of DMSO added to the final culture. |
| Storage | Store at -20°C in small aliquots to avoid freeze-thaw cycles. | Protects from degradation. |
| Working Solution | Prepare fresh for each experiment by diluting the stock solution in cell culture media. | Ensures consistency and avoids degradation or precipitation. |
Step-by-Step Protocol for Preparing a 100 µM Working Solution:
-
Thaw a vial of 10 mM stock solution at room temperature.
-
Warm the desired volume of cell culture medium to 37°C.
-
In a sterile tube, add 990 µL of the pre-warmed medium.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Immediately vortex the solution gently for 5-10 seconds to ensure thorough mixing and prevent precipitation.
-
Use this working solution to treat your cells immediately.
In Vitro Cell-Based Assay Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of PAHs and their derivatives.
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column | Provides good separation of hydrophobic compounds like PAHs. |
| Mobile Phase | A gradient of acetonitrile and water is typically used. | Allows for the elution of a wide range of compounds with varying polarities. |
| Detection | UV-Vis or Fluorescence detector | PAHs have characteristic UV absorbance spectra. Fluorescence detection offers higher sensitivity and selectivity for many PAHs. |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) for complex matrices. | To remove interfering substances and concentrate the analyte. |
HPLC Analysis Workflow:
Sources
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Binding of benzo(a)pyrene and dibenz(a,h)anthracene to the Ah receptor in mouse and rat hepatic cytosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
Validation & Comparative
A Comparative Guide to the Definitive Identification of Synthesized 3-Hydroxydibenz[a,h]anthracene
This guide provides an in-depth, multi-faceted analytical strategy for the unambiguous structural confirmation of synthesized 3-Hydroxydibenz[a,h]anthracene. As a hydroxylated metabolite of the potent polycyclic aromatic hydrocarbon (PAH) Dibenz[a,h]anthracene (DBA), this molecule is of significant interest to researchers in toxicology, environmental science, and drug development.[1] The accurate identification of such metabolites is critical for understanding metabolic pathways, assessing carcinogenic risk, and developing potential biomarkers of exposure.[2][3]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-tested workflow that integrates multiple analytical techniques. Each method is chosen for the unique and complementary information it provides, ensuring a self-validating system for identity confirmation from the molecular formula down to the precise atomic arrangement.
The Analytical Imperative: A Multi-Technique Approach
Relying on a single analytical technique for the identification of a complex molecule like 3-Hydroxydibenz[a,h]anthracene is fraught with peril. Isomeric similarity, in particular, presents a significant challenge. Therefore, a robust confirmation strategy leverages the strengths of several orthogonal techniques. We will compare and contrast the utility of mass spectrometry, nuclear magnetic resonance, chromatography, and spectroscopy, providing the causality behind our experimental choices and detailed protocols for each.
Figure 1: High-level workflow for the definitive identification of synthesized 3-Hydroxydibenz[a,h]anthracene.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Experience: Mass spectrometry is the foundational first step post-synthesis. Its primary role is to confirm the elemental composition. For this molecule, we are looking for the exact mass of C₂₂H₁₄O. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here, as it provides the necessary mass accuracy to distinguish our target from other potential impurities or byproducts with the same nominal mass.
Trustworthiness: The protocol's validity is ensured by running an instrument calibration standard immediately prior to the sample analysis, guaranteeing mass accuracy typically within 5 ppm.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Analyze in both positive and negative ion modes. In positive mode, we expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected due to the acidic phenolic proton.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Processing: Determine the accurate mass of the molecular ion and use the instrument software to calculate the elemental composition. Compare the measured mass to the theoretical mass.
Anticipated Results & Comparison
| Parameter | Expected Result for C₂₂H₁₄O | Comparison with Alternatives |
| Theoretical Mass | 294.1045 (neutral) | --- |
| [M+H]⁺ (Positive Mode) | Measured m/z: 295.1118 ± 5 ppm | Provides molecular weight, but cannot distinguish isomers. |
| [M-H]⁻ (Negative Mode) | Measured m/z: 293.0973 ± 5 ppm | Often gives a cleaner signal for phenolic compounds. |
| Key Fragmentation | Potential loss of CO (28 Da) from the molecular ion. | Fragmentation of the parent DBA (MW 278.35) shows characteristic aromatic fragments.[4][5] |
Verdict: MS is unparalleled for rapidly confirming the molecular formula. However, it cannot differentiate 3-Hydroxydibenz[a,h]anthracene from its other hydroxylated isomers (e.g., 1-, 2-, or 4-hydroxy). This ambiguity necessitates the use of NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Experience: NMR is the most powerful technique for definitive structure elucidation. It provides direct insight into the chemical environment of each proton and carbon atom, revealing the precise connectivity and substitution pattern of the molecule. For a complex aromatic system like this, 2D NMR experiments (like COSY and HSQC) are often required for unambiguous assignment, but ¹H and ¹³C NMR are the primary workhorses.
Trustworthiness: The use of a deuterated solvent with a known residual solvent peak and an internal standard (like TMS) provides a reliable reference for chemical shifts, making the data highly reproducible.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen specifically because it allows for the observation of the exchangeable phenolic -OH proton.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the FID using a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H, 39.52 ppm for ¹³C). Integrate the ¹H NMR signals and analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).
Anticipated Results & Comparison
The key to confirming the "3-hydroxy" position lies in the distinct pattern of the aromatic protons.
-
¹H NMR: The spectrum will be complex, with all 13 aromatic protons appearing in the ~7.5-9.2 ppm range. The phenolic -OH proton will likely appear as a broad singlet further downfield (>9.5 ppm). The protons on the ring containing the hydroxyl group will be most affected. Protons adjacent (ortho) and further away (meta, para) from the -OH group will show characteristic shifts and coupling constants that allow for precise assignment. This pattern will be unique compared to other isomers. While specific data for this molecule is scarce, data for the parent Dibenz[a,h]anthracene shows protons in the 8-9 ppm range.[6]
-
¹³C NMR: Approximately 22 distinct signals are expected (some carbons may have overlapping signals). The carbon atom directly bonded to the hydroxyl group (C-3) will be significantly deshielded, appearing at a characteristic downfield shift (typically >150 ppm), which is a key indicator of successful synthesis.
| Technique | Information Provided | Comparison with Alternatives |
| ¹H NMR | Proton environment, connectivity (via J-coupling) | Unambiguously differentiates isomers, which MS cannot. |
| ¹³C NMR | Number of unique carbons, presence of C-O bond | Confirms the carbon skeleton and the site of hydroxylation. |
Verdict: NMR is the only single technique that can provide a definitive, unambiguous structural proof. Its data is essential for publication and regulatory submission.
Chromatographic Analysis (HPLC): Purity and Preliminary ID
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of the synthesized compound.[7][8] Given the high lipophilicity of PAHs, reversed-phase chromatography is the method of choice.[9] The introduction of a polar hydroxyl group will significantly decrease the retention time compared to the non-polar parent compound, Dibenz[a,h]anthracene, providing strong circumstantial evidence of a successful reaction.
Trustworthiness: The protocol is validated by demonstrating a single, sharp, and symmetrical peak for the analyte. Running a sample of the starting material (DBA) confirms the shift in retention time.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might be: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Detection: Monitor at multiple wavelengths, typically including 254 nm and the specific λmax of the compound.
-
Analysis: Inject 10 µL of the sample solution (prepared for MS analysis). Purity is determined by the area percentage of the main peak.
Anticipated Results & Comparison
| Parameter | Expected Result | Comparison with Alternatives |
| Purity | >95% peak area for a purified sample. | Essential for ensuring that spectroscopic data (NMR, MS) is from the target compound and not an impurity. |
| Retention Time (t_R) | A single peak with a significantly shorter t_R than the parent DBA. | While not a definitive ID on its own, it provides strong evidence of increased polarity consistent with hydroxylation. |
| Co-injection | If a certified reference material is available, co-injecting it with the sample should result in a single, merged peak. | This is the gold standard for chromatographic identification. |
Verdict: HPLC is a workhorse for purification and quality control. Coupled with a UV detector, it also provides spectroscopic data, which we will discuss next.
UV-Vis and FTIR Spectroscopy: Fingerprinting and Functional Groups
Expertise & Experience: These spectroscopic techniques provide complementary "fingerprint" information. UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of PAHs, which results in characteristic absorption spectra.[10][11] FTIR spectroscopy is the most direct method for confirming the presence of specific functional groups, in this case, the crucial hydroxyl (-OH) moiety.[12][13]
Trustworthiness: The validity of the data is confirmed by running a background scan (for FTIR) or a solvent blank (for UV-Vis) to subtract any instrument or solvent interference.
Figure 2: Complementary data provided by each orthogonal analytical technique.
Experimental Protocols
-
UV-Vis Spectroscopy:
-
Use the same solution prepared for MS/HPLC analysis.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan from 200 to 450 nm using a quartz cuvette.
-
Use the solvent as a blank.
-
-
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, deposit a thin film of the sample onto a salt plate (e.g., NaCl) from a volatile solvent.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Anticipated Results & Comparison
| Technique | Key Expected Features | Comparison |
| UV-Vis | Complex absorption spectrum with multiple maxima (λmax). The spectrum will be similar to the parent DBA but may show a bathochromic (red) shift due to the electron-donating -OH group.[14] | Provides a useful fingerprint but lacks the specificity to distinguish between closely related isomers on its own. |
| FTIR | Broad O-H stretch (~3200-3600 cm⁻¹) , Aromatic C-H stretch (~3000-3100 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-O stretch (~1200-1260 cm⁻¹). | The O-H stretch is definitive proof of the hydroxyl group's presence. It offers little information on where the group is attached to the aromatic system. |
Conclusion: A Synthesis of Evidence
The definitive confirmation of synthesized 3-Hydroxydibenz[a,h]anthracene is not achieved by a single "magic bullet" technique. Instead, it is the result of a logical and systematic consolidation of data from multiple, orthogonal analytical methods.
-
Purity and Polarity Check: HPLC confirms the sample is pure and shows a polarity shift consistent with hydroxylation.
-
Formula Confirmation: HRMS provides the exact molecular formula, C₂₂H₁₄O.
-
Functional Group Proof: FTIR provides incontrovertible evidence of the hydroxyl functional group via the characteristic O-H stretch.
-
Definitive Structure Proof: Finally, ¹H and ¹³C NMR spectroscopy reveal the precise atomic connectivity, differentiating the 3-hydroxy isomer from all other possibilities and providing the ultimate, unambiguous structural confirmation.
By following this comprehensive guide, researchers, scientists, and drug development professionals can be confident in the identity and quality of their synthesized material, ensuring the integrity and reliability of their subsequent research.
References
-
ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons . NCBI Bookshelf. Available at: [Link]
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Progress in the analytical research methods of polycyclic aromatic hydrocarbons (PAHs) . (2020-05-23). IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons . (2018-10-13). ResearchGate. Available at: [Link]
-
Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene . PubMed. Available at: [Link]
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Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra . (2014). AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]
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Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review . (2024). MDPI. Available at: [Link]
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Advanced analytical techniques for the detection of PAHs in water . International Journal of Biology Sciences. Available at: [Link]
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Overview of ultraviolet-based methods used in polycyclic aromatic hydrocarbons analysis and measurement . (2020-01-23). ResearchGate. Available at: [Link]
-
Dibenz(a,h)anthracene Separation . (2018-05-16). SIELC Technologies. Available at: [Link]
-
Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations . (2022-11-30). MDPI. Available at: [Link]
-
Vuv/vis absorption spectroscopy of different PAHs . (2024-10-02). ResearchGate. Available at: [Link]
-
Dibenz(a,h)anthracene GC-MS data . Restek. Available at: [Link]
-
The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) . The Astrophysical Journal Supplement Series. Available at: [Link]
-
SYNTHESIS OF 3-HYDROXYDIBENZ [a,c] ANTHRACENE . (1983). Organic Preparations and Procedures International. Available at: [Link]
-
DIBENZ(a,h)ANTHRACENE . (2016). PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs . (2026-01-08). ACS Omega. Available at: [Link]
-
FTIR analysis and evaluation of carcinogenic and mutagenic risks of nitro-polycyclic aromatic hydrocarbons in PM1.0 . (2025-08-10). ResearchGate. Available at: [Link]
-
Dibenz[a,h]anthracene UV/Visible spectrum . NIST WebBook. Available at: [Link]
-
Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization . (2022-03-15). PubMed. Available at: [Link]
-
Urinary Metabolites of Polycyclic Aromatic Hydrocarbons in Firefighters: a Systematic Review and Meta-Analysis . (2022-07-11). DigitalCommons@TMC. Available at: [Link]
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Recent advances in the syntheses of anthracene derivatives . (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]
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Dibenz[a,h]anthracene . ResearchGate. Available at: [Link]
-
Dibenz[a,h]anthracene Mass spectrum (electron ionization) . NIST WebBook. Available at: [Link]
-
Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene . (1995). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mass spectra for anthracene, naphthalene and benzene . ResearchGate. Available at: [Link]
-
Dibenzo[a,h]anthracene (T3D0015) . T3DB. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . (2022). MDPI. Available at: [Link]
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Comparison of analytical standards for dibenz[a,h]anthracene metabolites
An In-Depth Guide to the Comparative Analysis of Analytical Standards for Dibenz[a,h]anthracene Metabolites
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical standards for dibenz[a,h]anthracene (DBA) metabolites, designed for researchers, toxicologists, and drug development professionals. Our focus is on the practical application of these standards in complex matrices, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
The Toxicological Imperative: Why Accurate Quantification of DBA Metabolites is Critical
Dibenz[a,h]anthracene is a potent polycyclic aromatic hydrocarbon (PAH) that is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenicity is not direct but is a consequence of metabolic activation into highly reactive intermediates that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. The primary metabolic activation pathway proceeds through the formation of dihydrodiols and subsequently, diol epoxides, by cytochrome P450 enzymes.
Accurate quantification of these metabolites is paramount for several reasons:
-
Toxicological Risk Assessment: Understanding the metabolic profile of DBA in various biological systems is crucial for assessing its carcinogenic risk.
-
Biomonitoring: Measuring metabolite levels in biological fluids like urine can serve as a biomarker of exposure to DBA.
-
Drug Development: For drugs that may modulate metabolic pathways, assessing their impact on the activation of procarcinogens like DBA is a critical safety evaluation.
Given the low concentrations at which these metabolites are often found and the complexity of biological matrices, the choice of analytical standards is a critical determinant of data quality.
Metabolic Activation Pathway of Dibenz[a,h]anthracene
The metabolic activation of dibenz[a,h]anthracene is a multi-step process that results in the formation of several stereoisomeric metabolites. The most critical pathway leading to the ultimate carcinogenic species is depicted below.
Caption: Metabolic activation of dibenz[a,h]anthracene to its ultimate carcinogenic diol epoxide.
Comparative Analysis of Commercially Available Analytical Standards
The selection of an appropriate analytical standard is a critical first step in any quantitative workflow. The primary considerations are purity, certified concentration, and the availability of isotopically labeled analogues for use as internal standards.
| Standard Type | Key Features | Common Suppliers | Purity | Availability of Labeled Analogues |
| Dibenz[a,h]anthracene (Native) | Parent compound, useful for metabolism studies. | Sigma-Aldrich, Chiron | >98% | Yes (e.g., D14) |
| Dibenz[a,h]anthracene-3,4-dihydrodiol | Key intermediate metabolite. | Toronto Research Chemicals | >95% | Limited |
| Dibenz[a,h]anthracene-1,2-dihydrodiol | Another dihydrodiol isomer. | Custom Synthesis | Variable | Very Limited |
| Dibenz[a,h]anthracene-3,4-diol-1,2-epoxide | Ultimate carcinogenic metabolite; highly reactive. | Very Limited, often synthesized in-house. | N/A (often generated in situ) | No |
Expert Insight: For quantitative studies, the use of an isotopically labeled internal standard is non-negotiable. It is the only reliable way to correct for matrix effects and variations in extraction efficiency and instrument response. While a labeled standard for every metabolite is ideal, a labeled analogue of the parent compound or a key intermediate can often be used if a specific metabolite standard is unavailable.
Recommended Analytical Workflow: A Self-Validating System
We propose a robust analytical workflow for the quantification of DBA metabolites in a biological matrix (e.g., plasma or tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This workflow is designed to be self-validating through the inclusion of appropriate controls and internal standards.
Caption: A typical LC-MS/MS workflow for the quantification of DBA metabolites.
Detailed Experimental Protocol
This protocol is a starting point and should be optimized for your specific application and matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is preferred over liquid-liquid extraction for its higher recovery and cleaner extracts, which is critical for sensitive LC-MS/MS analysis.
-
Protocol:
-
Spike 1 mL of sample (e.g., hydrolyzed urine) with an isotopically labeled internal standard (e.g., Dibenz[a,h]anthracene-D14).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 50:50 methanol:water to remove polar interferences.
-
Elute the analytes with 5 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 50:50 acetonitrile:water.
-
2. LC-MS/MS Analysis
-
Rationale: The combination of UHPLC for high-resolution separation of isomers and tandem mass spectrometry for selective and sensitive detection is the gold standard for this analysis.
-
Parameters:
-
UHPLC Column: A high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is recommended for separating the various DBA metabolite isomers.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally effective for PAH metabolites.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. The specific precursor and product ion transitions for each metabolite and internal standard must be optimized. For example, for DBA-3,4-dihydrodiol, a potential transition would be the protonated molecule [M+H]+ to a characteristic fragment ion.
-
3. Data Analysis and Quantification
-
Rationale: A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte. This ratiometric approach corrects for any sample-to-sample variation in extraction or instrument response.
-
Procedure:
-
Prepare a series of calibration standards containing known concentrations of the native DBA metabolite standards and a constant concentration of the internal standard.
-
Process these standards using the same sample preparation and LC-MS/MS method as the unknown samples.
-
Construct a linear regression calibration curve.
-
Calculate the concentration of the metabolites in the unknown samples using the regression equation from the calibration curve.
-
Conclusion and Future Outlook
The accurate quantification of dibenz[a,h]anthracene metabolites is a challenging but essential task in toxicology and environmental health research. The choice of high-purity, certified analytical standards, particularly isotopically labeled internal standards, is the cornerstone of a robust and reliable analytical method. The LC-MS/MS workflow presented here provides a self-validating framework for achieving the sensitivity and selectivity required for these demanding applications. As our understanding of the metabolic pathways of PAHs continues to evolve, the demand for a wider range of certified metabolite standards will undoubtedly increase, pushing analytical vendors to expand their catalogues and improve the characterization of these critical reagents.
References
-
International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 92). IARC. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73–93. [Link]
-
U.S. Environmental Protection Agency (EPA). (2017). Toxicological Review of Dibenz[a,h]anthracene. (EPA/635/R-17/003F). [Link]
A Senior Scientist's Guide to Validating the Purity of 3-Acetoxydibenz[a,h]anthracene by HPLC-UV
For researchers, scientists, and drug development professionals engaged in the study of polycyclic aromatic hydrocarbons (PAHs), ensuring the purity of reference standards and active compounds is paramount. 3-Acetoxydibenz[a,h]anthracene, a derivative of the potent carcinogen dibenz[a,h]anthracene, is a critical molecule in toxicological and metabolic research.[1][2] Its purity directly impacts the validity of experimental outcomes. This guide provides an in-depth, experience-driven approach to validating the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, benchmarked against other common analytical techniques.
The Criticality of Purity for a Genotoxic PAH Derivative
Dibenz[a,h]anthracene is a five-ring polycyclic aromatic hydrocarbon formed during the incomplete combustion of organic materials.[3] It is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) due to its genotoxic properties, which involve intercalation into DNA and the formation of mutagenic metabolites.[2][3] The acetylated form, this compound, is often used in research to study metabolic activation pathways and detoxification mechanisms.
HPLC-UV: The Workhorse for PAH Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing PAHs.[4] When coupled with a UV detector, it offers a robust, reliable, and cost-effective method for purity determination. The principle relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase, with detection based on the chromophoric nature of the aromatic rings.
Why HPLC-UV is the Method of Choice
The choice of HPLC-UV is deliberate. PAHs possess strong UV absorbance, making this detection method highly suitable.[5] While more sensitive techniques like fluorescence detection exist, UV provides a more universal response for a broader range of potential impurities that may not be fluorescent.[5][6] Furthermore, the use of a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector allows for the acquisition of the full UV spectrum of each peak, providing an additional layer of identification and peak purity analysis.
Experimental Workflow: A Step-by-Step Guide
The following protocol is an optimized method for the purity analysis of this compound.
Diagram of the HPLC-UV Purity Validation Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
Reference standards for potential impurities (e.g., Dibenz[a,h]anthracene)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A dedicated PAH analytical column (e.g., Agilent ZORBAX Eclipse PAH, Waters PAH C18, or Restek Pinnacle II PAH), typically 4.6 mm x 150 mm, with a 3.5 µm or 5 µm particle size.[6][7][8] These columns use a polymeric C18 bonded phase designed to provide unique selectivity for the geometric isomers of PAHs.[9]
3. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A (Water) %B (ACN) 0.0 50 50 20.0 0 100 25.0 0 100 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm for quantification. Full spectral data collected from 200-400 nm for peak purity assessment.[5] The 254 nm wavelength is a common choice for general PAH analysis as it provides a good response for many compounds in this class.[5]
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Dilute this stock solution with acetonitrile to a working concentration of ~50 µg/mL for analysis.
5. Analysis and Purity Calculation:
-
Inject the working solution into the HPLC system.
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100
-
A Self-Validating System: Adhering to ICH Q2(R1) Guidelines
To ensure the trustworthiness of the purity results, the analytical method itself must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[10]
Diagram of the HPLC Method Validation Process (ICH Q2(R1))
Caption: Key Parameters for Method Validation per ICH Q2(R1).
Validation Protocol Summary
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] This is demonstrated by spiking the sample with known potential impurities (like dibenz[a,h]anthracene) to ensure they are well-resolved from the main peak. The DAD detector is used to check for peak purity, ensuring the main peak is not co-eluting with an impurity.[10]
-
Linearity: A linear relationship should be established across the range of the analytical procedure.[10] This is tested by preparing a series of at least five concentrations of the analyte and plotting the peak area response against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of test results obtained by the method to the true value.[10] It is assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the working concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[11] The relative standard deviation (RSD) for replicate injections should typically be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is crucial for quantifying impurities at low levels.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition). This provides an indication of its reliability during normal usage.
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a powerful tool, it is essential to understand its performance in the context of other available technologies.
| Technique | Principle | Advantages for Purity Analysis | Disadvantages for Purity Analysis |
| HPLC-UV (DAD) | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, reproducible, cost-effective, provides spectral data for peak identity and purity. | Moderate sensitivity; may not detect impurities with poor chromophores. |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | Extremely sensitive (10-100x more than UV) and selective for fluorescent compounds like PAHs.[5][12] | Not all impurities may be fluorescent, leading to an overestimation of purity.[5] |
| HPLC-MS | Chromatographic separation coupled with mass spectrometry. | Provides molecular weight and structural information, offering definitive peak identification. Highly sensitive and specific. | Higher cost and complexity; ion suppression effects can complicate quantification. |
| UPLC-UV/MS | Ultra-Performance Liquid Chromatography uses smaller particles for faster, higher-resolution separations. | Significantly faster analysis times and improved resolution compared to HPLC. | Requires specialized high-pressure equipment; higher upfront cost. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information about the entire sample. | Provides an absolute measure of purity (qNMR) without the need for reference standards for each impurity. Detects non-chromophoric impurities. | Low sensitivity (requires mg quantities); complex data interpretation; high instrument cost. |
| GC-MS | Gas Chromatography-Mass Spectrometry. | Excellent for volatile and thermally stable compounds; provides high-resolution separation and mass spectral data. | Not suitable for thermally labile compounds like this compound, which may degrade in the hot injector.[13] |
Conclusion: An Integrated Approach to Purity Validation
For the routine validation of this compound purity, HPLC with Diode Array Detection stands out as the optimal balance of performance, reliability, and accessibility. It provides the necessary resolution to separate key impurities and the spectral data to ensure peak purity, all within a framework that can be rigorously validated according to international standards like ICH Q2(R1).
While techniques like HPLC-MS and qNMR offer orthogonal data that can be invaluable for initial characterization or in-depth investigation of a new batch, the validated HPLC-UV method serves as the definitive, self-validating system for ensuring the quality and integrity of this important research compound. This methodical approach ensures that subsequent biological and toxicological studies are built on a foundation of analytical certainty.
References
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-
National Center for Biotechnology Information. (n.d.). Dibenz(a,h)anthracene. PubChem. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Retrieved from [Link]
-
Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
-
Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
- Singh, R. P., et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars Library.
-
ResearchGate. (n.d.). Dibenz[a,h]anthracene. Retrieved from [Link]
-
Public Services and Procurement Canada. (n.d.). Fact sheet: Dibenzo anthracene. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. Retrieved from [Link]
-
MDPI. (2023). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Royal Society of Chemistry. (1992). Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters PAH HPLC Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - Chapter 6: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Retrieved from [Link]
-
DGUV. (2021). Comparison of chromatographic measuring methods for PAH analysis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenz(a,h)anthracene. Retrieved from [Link]
-
YouTube. (2022, April 8). Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. Retrieved from [Link]
-
ResearchGate. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Rapid assay of polycyclic aromatic hydrocarbons in edible oils by HPLC with FLD detection without clean-up. Retrieved from [Link]
-
ResearchGate. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
AMSbio. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Research and Review. (2023, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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A Senior Scientist's Guide to Cross-Validation of 3-Acetoxydibenz[a,h]anthracene Analysis with Mass Spectrometry
In the fields of toxicology, environmental science, and pharmaceutical development, the precise and accurate measurement of xenobiotic metabolites is fundamental to understanding exposure, efficacy, and risk. 3-Acetoxydibenz[a,h]anthracene, a metabolite of the highly carcinogenic polycyclic aromatic hydrocarbon (PAH) Dibenz[a,h]anthracene, serves as a critical biomarker.[1] Its quantification in complex biological matrices demands robust, reliable, and thoroughly validated analytical methods.
This guide provides a comparative analysis of two gold-standard mass spectrometric techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present a framework for cross-validation, and emphasize the principles of building a self-validating analytical system, grounded in authoritative regulatory standards.
The Imperative of Cross-Validation
Method cross-validation is the systematic process of demonstrating that two distinct analytical methods yield comparable results. This is not merely a perfunctory exercise; it is essential when migrating a method to a new laboratory, adopting new technology, or comparing results from different studies. According to guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), analytical methods must be validated to be suitable for their intended purpose.[2][3][4] Cross-validation extends this principle, ensuring data continuity and consistency across different analytical platforms.
Strategic Selection of the Analytical Platform
The choice between GC-MS and LC-MS/MS is a critical decision point, driven by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a cornerstone for the analysis of PAHs.[5][6][7] It offers superb chromatographic separation and benefits from extensive, standardized electron ionization (EI) libraries for compound identification.
-
Strengths :
-
High Chromatographic Resolution : The use of long capillary columns provides excellent separation of structurally similar isomers.[5]
-
Reproducible Fragmentation : Electron ionization at 70 eV is highly standardized, generating reproducible fragmentation patterns that can be confidently matched against spectral libraries like the NIST database.
-
Robustness : GC-MS systems are known for their reliability and long-term stability in routine laboratory settings.
-
-
Causality and Key Considerations :
-
The primary challenge for an acetoxylated PAH is its potential for thermal lability . The high temperatures of the GC inlet (often 280-300°C) can cause the acetate group to cleave, leading to the in-source formation of the corresponding hydroxylated or parent PAH. This degradation results in inaccurate quantification of the target analyte. Method development must carefully evaluate and minimize this risk.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard for Metabolites
LC-MS/MS has become the preferred platform for bioanalysis of drug and xenobiotic metabolites due to its soft ionization techniques and exceptional sensitivity.[8][9][10]
-
Strengths :
-
Analysis at Ambient Temperature : Separation occurs in the liquid phase at or near room temperature, circumventing the issue of thermal degradation.
-
Superior Sensitivity and Selectivity : Using Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer, LC-MS/MS can achieve sub-picogram detection limits with outstanding selectivity, effectively isolating the analyte signal from matrix noise.[10][11]
-
Versatility : A vast array of column chemistries and mobile phase compositions allows for fine-tuning the separation of polar metabolites.
-
-
Causality and Key Considerations :
-
The primary challenge in LC-MS/MS is the potential for matrix effects . Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte in the electrospray source, impacting accuracy and precision. A rigorous sample preparation strategy and the use of a stable isotope-labeled internal standard are essential to mitigate these effects.[7]
-
A Framework for Cross-Validation: Experimental Design
A robust cross-validation study directly compares the performance of the two methods using identical sets of spiked samples and incurred biological samples.
Caption: Workflow for cross-validation of this compound analysis.
Detailed Experimental Protocols
1. Shared Sample Preparation Protocol:
-
Sample Spiking: Obtain a pool of blank human plasma. Spike aliquots with a certified standard of this compound and a stable isotope-labeled internal standard (e.g., this compound-¹³C₆) to create calibration standards and quality control (QC) samples.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with a low percentage of organic solvent to remove polar interferences. Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile). This step is crucial for removing matrix components that interfere with both GC and LC analysis.[8][9]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of solvent appropriate for the initial injection (e.g., 50:50 acetonitrile:water for LC-MS and isooctane for GC-MS).
2. GC-MS Protocol:
-
System: GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for PAH analysis.[12]
-
Inlet: Use a splitless injection at a carefully optimized temperature (e.g., starting at 250°C) to minimize thermal degradation.
-
Oven Program: A typical program would start at a low temperature (e.g., 80°C), hold, then ramp at 10-20°C/min to a final temperature of ~320°C.[5]
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and key fragment ions for both the analyte and the internal standard to maximize sensitivity and selectivity.[12]
3. LC-MS/MS Protocol:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source. APPI can be advantageous for PAHs.[13]
-
Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) for high-efficiency separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Operate in positive ion ESI mode using Selected Reaction Monitoring (SRM). Infuse the analyte to determine the optimal precursor ion (typically [M+H]⁺) and at least two product ions for confident quantification and qualification.
Comparative Performance and Data Summary
The cross-validation will generate data to compare the key performance characteristics of each method as stipulated by ICH Q2(R1) guidelines.[2][4][14]
| Validation Parameter | GC-MS Performance | LC-MS/MS Performance | ICH/FDA Acceptance Criteria |
| Linearity (r²) | > 0.990 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantitation (LLOQ) | ~0.5-1.0 ng/mL | ~0.05-0.1 ng/mL | Sufficiently low for intended application |
| Selectivity | Good; potential for isomeric interference | Excellent; highly specific SRM transitions | No significant interference at the retention time of the analyte |
| Robustness | High | Moderate (sensitive to matrix effects) | Consistent performance with minor variations |
Trustworthiness: The Principle of the Self-Validating System
To ensure ongoing trustworthiness, the chosen analytical method must operate as a self-validating system. This is achieved by embedding quality control checks throughout each analytical run.
Caption: Logic diagram of a self-validating analytical batch.
Conclusion and Authoritative Recommendation
Based on a comprehensive comparison, LC-MS/MS is the superior and recommended technique for the routine, high-sensitivity analysis of this compound in biological matrices.
The primary driver for this recommendation is the mitigation of thermal degradation risk, which poses a significant threat to data accuracy in GC-MS. Furthermore, the enhanced sensitivity and selectivity of modern LC-MS/MS systems are better suited for the trace-level concentrations typical of metabolite analysis in toxicological and clinical studies.[10]
While GC-MS can be successfully validated, it requires more extensive method development to ensure analyte integrity. It may remain a suitable option for less complex matrices or when LC-MS/MS instrumentation is unavailable. A successful cross-validation study, as detailed here, provides the objective evidence needed to formally bridge data between these two powerful analytical platforms, ensuring the long-term integrity of research and regulatory submissions.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]
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A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. (2010). PubMed. [Link]
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Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies. [Link]
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Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS). (2022). PubMed. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). PubMed Central. [Link]
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Method Development and Cross Validation of Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) in Human Urine. ResearchGate. [Link]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. (2022). MDPI. [Link]
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A Comparative Guide to the Toxicity of Dibenz[a,h]anthracene and its Hydroxylated Metabolites
Introduction: The Environmental Carcinogen Dibenz[a,h]anthracene
Dibenz[a,h]anthracene (DBA) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings.[1] It is not produced commercially but is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials.[1][2] Sources of DBA exposure include cigarette smoke, industrial emissions, vehicle exhaust, and high-temperature cooked foods.[1][2] Classified as a probable human carcinogen (IARC Group 2A), DBA has demonstrated significant carcinogenic and mutagenic activity in numerous animal and in vitro studies.[1][3]
The toxicity of DBA is not inherent to the parent molecule itself. Instead, it is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms DBA into a series of hydroxylated metabolites, some of which are highly reactive and capable of binding to cellular macromolecules like DNA, leading to mutations and the initiation of cancer. Understanding the comparative toxicity of DBA and its various hydroxylated metabolites is therefore crucial for accurate risk assessment and the development of potential strategies for mitigating its harmful effects.
This guide provides a comprehensive comparison of the toxicity of dibenz[a,h]anthracene and its principal hydroxylated metabolites. We will delve into the metabolic pathways responsible for its activation, present comparative experimental data on the mutagenicity, carcinogenicity, and cytotoxicity of these compounds, and provide detailed protocols for key toxicological assays.
Metabolic Activation: The Path to Toxicity
The biotransformation of DBA is a complex, multi-step process. The initial and rate-limiting step is the oxidation of the DBA molecule by CYP enzymes, primarily from the CYP1, CYP2, and CYP3 families, to form reactive epoxide intermediates.[4][5] These epoxides can then be detoxified or further metabolized to more toxic species.
The most critical pathway for DBA's carcinogenic activity involves the formation of dihydrodiols and subsequently, diol-epoxides. This "diol-epoxide" pathway is a common activation mechanism for many carcinogenic PAHs.
Key Metabolic Steps:
-
Epoxidation: Cytochrome P450 enzymes introduce an oxygen atom across one of the double bonds of the DBA molecule to form an arene oxide. For DBA, this can occur at several positions, including the 1,2-, 3,4-, and 5,6-bonds.[5]
-
Hydration: The enzyme epoxide hydrolase adds a water molecule to the arene oxide, opening the epoxide ring to form a trans-dihydrodiol. The formation of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene (DBA-3,4-dihydrodiol) is a particularly crucial step, as this metabolite is a key precursor to the ultimate carcinogen.[6][7]
-
Second Epoxidation: The dihydrodiol can undergo a second epoxidation by CYP enzymes. When this occurs on the double bond adjacent to the diol group in the "bay region" of the molecule, it forms a highly reactive diol-epoxide. The bay region is a sterically hindered area of the PAH molecule.
-
Ultimate Carcinogen Formation: The formation of the dibenz[a,h]anthracene-3,4-diol-1,2-epoxide is considered the ultimate carcinogenic event.[8] This highly electrophilic molecule can readily react with nucleophilic sites on DNA, forming stable DNA adducts that can lead to mutations if not repaired.
The metabolism of DBA is both regio- and stereoselective, meaning that specific isomers of the hydroxylated metabolites are preferentially formed.[6][7] This stereoselectivity is significant because different enantiomers (mirror-image isomers) of the dihydrodiols and diol-epoxides can exhibit markedly different biological activities.[6]
Caption: Metabolic activation pathway of Dibenz[a,h]anthracene (DBA).
Comparative Toxicity Analysis
The various metabolites of DBA exhibit a wide range of toxicities. The following sections compare their mutagenicity, carcinogenicity, and cytotoxicity based on available experimental data.
Mutagenicity
The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds. In this test, strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance. Mutagenicity is indicated by the reversion of these bacteria to a state where they can produce their own histidine and thus grow on a histidine-free medium.[9][10]
Studies have consistently shown that DBA itself is mutagenic only in the presence of a metabolic activation system (such as a rat liver S9 fraction), highlighting the requirement for biotransformation to exert its mutagenic effects.[2]
-
Dihydrodiols: Comparative studies of DBA's dihydrodiol metabolites have revealed significant differences in their mutagenic potential. The trans-3,4-dihydrodiol of DBA is significantly more mutagenic than the parent compound and other dihydrodiol isomers.[6][11] Furthermore, the mutagenicity of these dihydrodiols is highly dependent on their stereochemistry. For the trans-3,4-dihydrodiol, the (R,R)-enantiomer is a more potent mutagen than the (S,S)-enantiomer.[6][7] In contrast, for the trans-1,2- and -5,6-dihydrodiols, the (S,S)-enantiomers are more mutagenic.[6]
-
Diol-Epoxides: The diol-epoxides of DBA are considered the ultimate mutagenic metabolites. The bay-region 3,4-diol-1,2-epoxide is exceptionally mutagenic and is believed to be the primary contributor to the overall mutagenicity of DBA.[11]
| Compound | Relative Mutagenicity (Compared to DBA) | Key Findings |
| Dibenz[a,h]anthracene (DBA) | 1x (with metabolic activation) | Requires metabolic activation to be mutagenic.[2] |
| DBA-1,2-dihydrodiol | >1x | The (S,S)-enantiomer is more mutagenic.[6] |
| DBA-3,4-dihydrodiol | ~10x | Considered the most mutagenic dihydrodiol; the (R,R)-enantiomer is more potent.[6][11] |
| DBA-5,6-dihydrodiol | >1x | The (S,S)-enantiomer is more mutagenic.[6] |
| DBA-3,4-diol-1,2-epoxide | Significantly >10x | Considered the ultimate mutagenic metabolite.[11] |
Carcinogenicity
Animal studies have provided compelling evidence for the potent carcinogenicity of DBA. It has been shown to induce tumors at various sites in mice, rats, and other animal models.[8][12][13]
-
DBA vs. Metabolites: The tumor-initiating activity of DBA and its metabolites has been compared in mouse skin carcinogenesis models. These studies have confirmed that the DBA-3,4-dihydrodiol is a more potent tumor initiator than DBA itself.[11] The subsequent metabolite, the 3,4-diol-1,2-epoxide, exhibits even greater tumor-initiating activity.[11]
| Compound | Tumor Incidence/Potency | Animal Model | Key Findings |
| Dibenz[a,h]anthracene (DBA) | 53-80% incidence of subcutaneous tumors | Mice | Susceptibility to DBA-induced tumors is strain-dependent.[8] |
| DBA | 32% papilloma formation (chronic application) | Mice | |
| DBA | 92.1% lung adenomas (newborn mice) | Mice | |
| DBA-3,4-dihydrodiol | ~5 times more active than DBA | Mouse Skin | A more potent tumor initiator than the parent compound.[11] |
| DBA-3,4-diol-1,2-epoxide | More active than DBA-3,4-dihydrodiol | Mouse Skin | Considered the ultimate carcinogenic form of DBA.[11] |
Cytotoxicity
Cytotoxicity assays measure the ability of a substance to cause cell damage or death.[14] Common methods include assessing cell viability through metabolic activity (e.g., MTT assay) or membrane integrity (e.g., LDH release assay).
While extensive quantitative comparative data on the cytotoxicity of DBA and its individual hydroxylated metabolites is limited, it is generally understood that the metabolic activation of DBA leads to the formation of cytotoxic species. The reactive diol-epoxides, in addition to being mutagenic and carcinogenic, can also induce cell death.
Studies on other PAHs have shown that hydroxylated metabolites can be cytotoxic. For instance, 3-hydroxybenz[a]anthracene has been shown to induce the expression of apoptosis-related genes in fish liver cells.[15] It is plausible that similar mechanisms contribute to the cytotoxicity of hydroxylated DBA metabolites.
Experimental Protocols
The following are detailed protocols for the Ames test and a general cytotoxicity assay, which are fundamental for assessing the toxicity of DBA and its metabolites.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted for testing PAHs and requires metabolic activation.
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[16]
-
Nutrient broth.
-
Minimal glucose agar plates.
-
Top agar (containing a limited amount of histidine and biotin).
-
Test compound (DBA or metabolite) dissolved in a suitable solvent (e.g., DMSO).
-
Positive and negative controls.
-
S9 fraction from the liver of Aroclor-1254 induced rats.
-
S9 cofactor mix (NADP, Glucose-6-phosphate).
2. Procedure:
-
Prepare overnight cultures of the S. typhimurium tester strains in nutrient broth at 37°C with shaking.[17]
-
Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[9]
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.[10]
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.
1. Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line commonly used for in vitro toxicology).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test compound (DBA or metabolite) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
2. Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for comparative toxicity assessment.
Conclusion
The scientific evidence unequivocally demonstrates that the toxicity of dibenz[a,h]anthracene is intrinsically linked to its metabolic activation. The parent compound, while a potent pro-carcinogen, requires biotransformation into hydroxylated metabolites to exert its mutagenic and carcinogenic effects.
This comparative guide highlights that:
-
Metabolic activation is key: The formation of dihydrodiols, and particularly the bay-region 3,4-diol-1,2-epoxide, is the critical pathway leading to the genotoxicity of DBA.
-
Hydroxylated metabolites are more potent: The DBA-3,4-dihydrodiol is significantly more mutagenic and carcinogenic than the parent DBA molecule. The ultimate carcinogen, the DBA-3,4-diol-1,2-epoxide, is even more potent.
-
Stereochemistry is crucial: The biological activity of the hydroxylated metabolites is highly dependent on their specific stereochemical configuration.
For researchers and professionals in drug development and toxicology, this information underscores the importance of considering metabolic activation in the safety assessment of PAHs and other pro-carcinogenic compounds. The experimental protocols provided herein offer a framework for conducting such evaluations. Further research focusing on the quantitative cytotoxicity of a broader range of DBA's hydroxylated metabolites and their specific mechanisms of action will continue to enhance our understanding of the risks posed by this important environmental contaminant.
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PubMed. (2002). Comparative Carcinogenicity of Picene and Dibenz[a,h]anthracene in the Rat. Biochem Biophys Res Commun, 290(1), 275-9. Retrieved from [Link]
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OEHHA. (2003, May 2). no significant risk levels (nsrls) for the proposition 65 carcinogens benz[a]anthracene (oral) and 7h-dibenzo[c,g]carbazole (oral). OEHHA. Retrieved from [Link]
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Marquardt, H., Baker, S., Tierney, B., Grover, P. L., & Sims, P. (1979). Comparison of mutagenesis and malignant transformation by dihydrodiols from benz[a]anthracene and 7,12-dimethylbenz[a]anthracene. British journal of cancer, 39(5), 540–547. [Link]
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Frigid Zone Medicine. (n.d.). Metabolomics study on dibenz[a, h]anthracene exposure-induced pulmonary injury in rats after intratracheal instillation. Frigid Zone Medicine. Retrieved from [Link]
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Sims, P. (1967). The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates. Biochemical pharmacology, 16(4), 613–618. [Link]
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Knecht, A. L., & Truong, L. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Toxicological sciences : an official journal of the Society of Toxicology, 166(1), 137–149. [Link]
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Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
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NCBI. (n.d.). RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for Benzo[e]pyrene (BeP) (CASRN 192-97-2). NCBI. Retrieved from [Link]
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Platt, K. L., & Reischmann, I. (1987). Regio- and stereoselective metabolism of dibenz[a,h]anthracene: identification of 12 new microsomal metabolites. Molecular pharmacology, 32(5), 710–722. [Link]
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A Comparative Guide to the Mutagenicity of Dibenz[a,h]anthracene Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the mutagenic potential of various isomers of dibenz[a,h]anthracene (DB[a,h]A), a potent polycyclic aromatic hydrocarbon (PAH). Understanding the differential mutagenicity of these isomers is critical for researchers in toxicology, environmental science, and drug development to accurately assess carcinogenic risk and develop safer chemical entities. This document synthesizes experimental data from authoritative sources, details the underlying metabolic activation pathways, and provides a robust protocol for mutagenicity assessment.
Introduction to Dibenz[a,h]anthracene and its Isomeric Complexity
Dibenz[a,h]anthracene is a pentacyclic aromatic hydrocarbon formed during the incomplete combustion of organic materials.[1][2] Consequently, human exposure is possible through tobacco smoke, polluted air, and contaminated food and water.[3] The International Agency for Research on Cancer (IARC) has classified DB[a,h]A as a Group 2A agent, indicating it is probably carcinogenic to humans.[4] Its carcinogenicity is intrinsically linked to its ability to be metabolized into compounds that can bind to DNA, causing mutations.
The mutagenicity of DB[a,h]A is not a monolithic property. It is highly dependent on the specific isomeric form of its metabolites, particularly the stereochemistry of its diol epoxide derivatives.[5][6] This guide will dissect these differences, providing a clear comparative framework for the scientific community.
The Critical Role of Metabolic Activation in Mutagenicity
Unsubstituted PAHs like DB[a,h]A are not inherently mutagenic. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to be converted into electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.[7][8]
The most well-established pathway for the metabolic activation of DB[a,h]A involves the formation of dihydrodiols, which are then further oxidized to form highly reactive diol epoxides.[9][10] The "bay region theory" posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" of the molecule are particularly potent mutagens and carcinogens.[10] For DB[a,h]A, the ultimate carcinogenic metabolites are considered to be the 3,4-diol-1,2-epoxides.[7][11]
Several human cytochrome P450 enzymes are involved in the metabolism of DB[a,h]A, with CYP1A2 and CYP2C9 showing the highest activity in forming the precursor trans-3,4-dihydrodiol.[7] The stereoselectivity of these enzymes results in the formation of different enantiomers of the dihydrodiols and diol epoxides, each with distinct biological activities.[9]
Metabolic Activation Pathway of Dibenz[a,h]anthracene
Caption: Metabolic activation of Dibenz[a,h]anthracene to its ultimate carcinogenic form.
Experimental Assessment of Mutagenicity: The Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used and validated method for assessing the mutagenic potential of chemical compounds.[12][13] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[13] The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Given that PAHs require metabolic activation to become mutagenic, the Ames test for these compounds must include an exogenous metabolic activation system, typically a liver fraction from Aroclor 1254-induced rats, known as the S9 mix.[8][14]
Detailed Protocol: Ames Test for Dibenz[a,h]anthracene Isomers
This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[5][15]
-
Test compounds (dibenz[a,h]anthracene isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA100 with S9)
-
Negative control (solvent vehicle)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 cofactor mix (NADP, Glucose-6-phosphate)
-
Top agar (0.6% agar, 0.5% NaCl, 0.5 mM L-histidine, 0.5 mM D-biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
Procedure:
-
Preparation of Tester Strains: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Plate Incorporation Assay:
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution at the desired concentration.
-
0.5 mL of the S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer (for assays without metabolic activation).
-
-
Vortex the tube gently for 3 seconds.
-
Pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
-
Controls: Prepare plates with the negative control (solvent only) and the appropriate positive controls, both with and without the S9 mix.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Ames Test Experimental Workflow
Caption: Workflow for the Ames Plate Incorporation Assay.
Comparative Mutagenicity Data of Dibenz[a,h]anthracene Isomers
The mutagenic potency of DB[a,h]A metabolites is highly dependent on their stereochemical configuration. The following table summarizes comparative mutagenicity data for key isomers, highlighting their differential activity in various testing systems.
| Compound/Isomer | Test System | Metabolic Activation | Relative Mutagenicity | Reference |
| Dibenz[a,h]anthracene (Parent) | S. typhimurium TA100 | S9 Mix | Baseline | [10] |
| trans-3,4-dihydrodiol | S. typhimurium TA100 | S9 Mix | More mutagenic than the parent compound and other dihydrodiols. | [10] |
| trans-1,2-dihydrodiol | S. typhimurium TA100 | S9 Mix | Less mutagenic than trans-3,4-dihydrodiol. | [9] |
| trans-5,6-dihydrodiol | S. typhimurium TA100 | S9 Mix | Weakly mutagenic. | [9] |
| (-)-Diol Epoxide-1 (1S,2R,3S,4R) | S. typhimurium TA98 & TA100 | Not Required | Highest mutagenic activity among the four diol epoxide isomers. | [5][6] |
| (+)-Diol Epoxide-2 (1R,2S,3S,4R) | Chinese Hamster V-79 Cells | Not Required | Highest mutagenic activity in this mammalian cell line. | [5][6] |
| Dibenz[a,c]anthracene | S. typhimurium TA100 | S9 Mix | Mutagenicity is enhanced by norharman. | [16] |
| Dibenz[a,j]anthracene | S. typhimurium TA100 | S9 Mix | Considered a weak mutagen; potency is strongly inhibited by norharman. | [16] |
Analysis of Data:
The data clearly indicate that the metabolic conversion of DB[a,h]A to the trans-3,4-dihydrodiol is a critical step towards its mutagenic activation.[10] This dihydrodiol serves as the precursor to the highly mutagenic bay-region diol epoxides.
Furthermore, the stereochemistry of the diol epoxides has a profound impact on their mutagenic potential, and this effect can be cell-type specific. In the bacterial Ames test, the (-)-diol epoxide-1 with (1S,2R,3S,4R) absolute configuration exhibits the highest activity.[5][6] In contrast, in Chinese hamster V-79 cells, the (+)-diol epoxide-2 with (1R,2S,3S,4R) absolute configuration is the most potent mutagen.[5] This highlights the importance of using multiple test systems to comprehensively evaluate the mutagenic risk of a compound.
Comparisons with other dibenzoanthracene isomers reveal significant differences in mutagenic potency. Dibenz[a,j]anthracene is noted to be a weak mutagen compared to DB[a,h]A and dibenz[a,c]anthracene.[16]
Conclusion and Future Directions
The mutagenicity of dibenz[a,h]anthracene is a complex function of its metabolic activation and the stereochemistry of its resulting metabolites. The bay-region trans-3,4-diol-1,2-epoxides are the ultimate mutagenic species, and their specific enantiomeric and diastereomeric forms exhibit markedly different levels of activity. The (-)-diol epoxide-1 is the most potent mutagen in Salmonella, while the (+)-diol epoxide-2 is most active in a mammalian cell line, underscoring the differential processing of these isomers across species and cell types.[5][6]
For researchers in drug development and toxicology, these findings emphasize the necessity of considering not just the parent compound but also its potential metabolites when assessing genotoxic risk. The use of standardized and well-controlled assays, such as the Ames test with appropriate metabolic activation, is crucial for obtaining reliable and comparable data. Future research should continue to explore the specific human CYP isozymes responsible for the activation of different PAHs and their isomers to better predict human carcinogenic risk.
References
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Title: Mutagenicity and tumorigenicity of the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene Source: PubMed URL: [Link]
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Title: Comparison of the in vitro metabolisms and mutagenicities of dibenzo[a,c]anthracene, dibenzo[a,h]anthracene and dibenzo[a,j]anthracene: influence of norharman Source: PubMed URL: [Link]
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Title: Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450 Source: PubMed URL: [Link]
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Title: Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens Source: PMC - NIH URL: [Link]
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Title: Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens. Source: Cancer Research URL: [Link]
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Title: Mutagenicity and tumorigenicity of the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene Source: ResearchGate URL: [Link]
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Title: Mutagenicity of the enantiomers of the diastereomeric bay-region benz(a)anthracene 3,4-diol-1,2-epoxides in bacterial and mammalian cells Source: PubMed URL: [Link]
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Title: The in vitro metabolic activation of dibenz[a,h]anthracene, catalyzed by by rat liver microsomes and examined by 32P-postlabelling Source: King's College London Research Portal URL: [Link]
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Title: DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 Source: PubChem - NIH URL: [Link]
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Title: Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983) Source: Inchem.org URL: [Link]
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Title: Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens Source: PubMed URL: [Link]
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Title: Mutagenicity of the Enantiomers of the Diastereomeric Bay-Region Benz(a)anthracene 3,4-Diol-1,2-Epoxides in Bacterial and Mammalian Cells Source: ResearchGate URL: [Link]
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Title: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 92 Source: IARC Publications URL: [Link]
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Title: Dibenzanthracenes and dibenz[a,c]anthracene Source: OEHHA URL: [Link]
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Title: Dibenz(a,h)anthracene (53-70-3) | Chemical Effects in Biological Systems Source: CEBS - NTP URL: [Link]
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Title: Comparison of mutagenesis and malignant transformation by dihydrodiols from benz[a]anthracene and 7,12-dimethylbenz[a]anthracene Source: PubMed URL: [Link]
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A Researcher's Guide to Isotopic Labeling of 3-Acetoxydibenz[a,h]anthracene for Tracer Studies
For researchers, scientists, and drug development professionals dedicated to unraveling the intricate metabolic pathways and environmental fate of polycyclic aromatic hydrocarbons (PAHs), the use of tracers is indispensable. 3-Acetoxydibenz[a,h]anthracene, a derivative of the potent carcinogen dibenz[a,h]anthracene, presents a significant subject of study due to its toxicological relevance. This guide provides an in-depth comparison of isotopic labeling strategies for this compound, offering a robust framework for designing and executing tracer studies with high scientific integrity.
The Imperative for Isotopic Labeling in this compound Research
Dibenz[a,h]anthracene (DBA) is a well-established carcinogen that requires metabolic activation to exert its toxic effects.[1] Metabolism of DBA proceeds through the formation of various oxygenated derivatives, including phenols and dihydrodiols.[1] The introduction of an acetoxy group to form this compound alters its physicochemical properties, potentially influencing its uptake, distribution, and metabolic fate. Tracer studies employing isotopically labeled this compound are paramount for:
-
Elucidating Metabolic Pathways: Tracking the labeled molecule and its metabolites through biological systems to identify key enzymatic transformations.
-
Quantifying Bioavailability and Distribution: Determining the extent and rate of absorption, distribution to various tissues, and elimination from the body.
-
Investigating DNA Adduct Formation: Assessing the covalent binding of reactive metabolites to DNA, a critical event in chemical carcinogenesis.
-
Environmental Fate Studies: Monitoring the degradation and transformation of the compound in various environmental matrices, such as soil and water.[2]
A Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope is a critical decision in designing a tracer study, with each option presenting a unique set of advantages and disadvantages. The most common isotopes for labeling organic molecules are the stable isotope carbon-13 (¹³C) and the radioactive isotopes carbon-14 (¹⁴C) and tritium (³H).
| Isotope | Type | Key Advantages | Key Disadvantages | Primary Detection Method |
| Carbon-13 (¹³C) | Stable | Non-radioactive, eliminating safety concerns and specialized handling requirements. Allows for structural elucidation of metabolites through mass spectrometry and NMR.[3] | Lower sensitivity compared to radioisotopes. Higher cost of labeled starting materials. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] |
| Carbon-14 (¹⁴C) | Radioactive (β-emitter) | High sensitivity, allowing for the detection of very low concentrations. Long half-life (5730 years) ensures tracer stability throughout the experiment. | Requires licensed facilities and specialized handling for radioactive materials. Generates radioactive waste. Provides limited structural information. | Liquid Scillation Counting (LSC), Accelerator Mass Spectrometry (AMS).[5] |
| Tritium (³H) | Radioactive (β-emitter) | Very high specific activity can be achieved, leading to excellent sensitivity. Lower cost compared to ¹⁴C-labeled compounds. | Lower energy β-emitter, leading to more significant quenching in LSC. Potential for isotopic exchange with protons in the biological matrix. Shorter half-life (12.3 years). | Liquid Scintillation Counting (LSC).[6] |
Expert Insight: For studies focused on elucidating the structure of unknown metabolites, ¹³C labeling is the superior choice due to the detailed information provided by mass spectrometry. However, when ultimate sensitivity is required for detecting trace amounts of the parent compound or its metabolites in complex matrices, the high specific activity of ¹⁴C or ³H is unparalleled.
Synthesis of Isotopically Labeled this compound: A Proposed Protocol
Part 1: Synthesis of [¹³C₆]-Dibenz[a,h]anthracene
The synthesis of the labeled dibenz[a,h]anthracene core is the most challenging step. A convergent synthesis, similar to those developed for other PAHs, would be the most efficient approach.[8]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the labeled PAH core.
Step-by-Step Methodology:
-
Starting Material: Begin with a uniformly ¹³C-labeled six-carbon ring, such as [U-¹³C₆]-benzene.
-
Building Blocks: Through a series of reactions, such as Friedel-Crafts acylations and reductions, construct larger, more complex intermediates.[8]
-
Convergent Steps: Combine the synthesized ¹³C-labeled fragments with unlabeled aromatic precursors to build the dibenz[a,h]anthracene backbone.
-
Cyclization and Aromatization: The final steps will involve cyclization and aromatization reactions to yield the fully conjugated [¹³C₆]-dibenz[a,h]anthracene.[8]
-
Purification: Purify the product using column chromatography and recrystallization to ensure high chemical and isotopic purity.
Part 2: Introduction of the Hydroxyl and Acetoxy Groups
-
Hydroxylation: Introduce a hydroxyl group at the 3-position of the dibenz[a,h]anthracene core. This can be a challenging step and may require the use of a directing group or a multi-step process involving oxidation and reduction.
-
Acetylation: React the resulting 3-hydroxydibenz[a,h]anthracene with acetic anhydride in the presence of a base catalyst (e.g., pyridine) to form [¹³C₆]-3-Acetoxydibenz[a,h]anthracene.
-
Final Purification: Purify the final product by chromatography to remove any unreacted starting materials and byproducts.
Tracer Study Protocol: A Framework for In Vivo Metabolism Studies
This protocol provides a general framework for an in vivo metabolism study in a rodent model using the synthesized labeled compound.
Diagram of the In Vivo Tracer Study Workflow
Caption: Workflow for an in vivo metabolism tracer study.
Step-by-Step Methodology:
-
Dosing: Administer a precise dose of the isotopically labeled this compound to the animal model (e.g., by oral gavage or intravenous injection).
-
Sample Collection: Collect biological samples (blood, urine, feces, and specific tissues of interest) at predetermined time points.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Perform liquid-liquid or solid-phase extraction to isolate the parent compound and its metabolites.
-
Incorporate a cleanup step (e.g., silica gel chromatography) to remove interfering substances.[9]
-
-
Analysis:
-
For ¹³C-labeled compounds: Analyze the extracts using GC-MS or LC-MS. The mass shift of 6 Da (for a ¹³C₆ label) will allow for the selective detection of the labeled compound and its metabolites.[9]
-
For ¹⁴C- or ³H-labeled compounds: Analyze the extracts using liquid scintillation counting to quantify the total radioactivity in each sample.[10] Radio-HPLC or radio-TLC can be used to separate the parent compound from its metabolites before quantification.
-
-
Data Analysis:
-
GC-MS/LC-MS: Identify metabolites based on their mass spectra and retention times. The isotopic cluster pattern will confirm the presence of the ¹³C label.
-
LSC: Calculate the concentration of the labeled compound and its metabolites based on the measured radioactivity and the specific activity of the dosing solution.
-
-
Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion rates.
Alternative Tracer Strategies: A Glimpse into Non-Isotopic Methods
While isotopic labeling is the gold standard, other techniques can provide complementary information:
-
Fluorescent Tagging: Attaching a fluorescent moiety to the molecule allows for visualization of its distribution in cells and tissues using fluorescence microscopy. However, the bulky tag can significantly alter the molecule's biological activity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive immunoassay can be developed to detect the parent compound or specific metabolites. It is excellent for high-throughput screening but lacks the ability to identify unknown metabolites.
References
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Zhang, Z., Sangaiah, R., Gold, A., & Ball, L. M. (2011). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. Organic & Biomolecular Chemistry, 9(15), 5431–5435. [Link]
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Summary of the advantages and disadvantages of isotopic 13 C NMR... - ResearchGate. (n.d.). Retrieved from [Link]
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Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis | Request PDF. (n.d.). Retrieved from [Link]
- Platt, K. L., & Oesch, F. (1993). Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1631-1635.
- Zhang, Z., Sangaiah, R., Gold, A., & Ball, L. M. (2011). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. Organic & biomolecular chemistry, 9(15), 5431-5435.
- Eveleigh, A. (2017). Isotopic Tracers for Combustion Research. Energy & Fuels, 31(1), 1-17.
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PET And Radiopharmaceuticals In PAH - Pulmonary Hypertension News. (n.d.). Retrieved from [Link]
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Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6. [Link]
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Liquid Scintillation counting of H-3 and C-14 - The RETS-REMP Workshop. (n.d.). Retrieved from [Link]
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STABLE CARBON ISOTOPE RATIO OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHS) IN THE ENVIRONMENT - CORE. (n.d.). Retrieved from [Link]
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Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS - EPA. (n.d.). Retrieved from [Link]
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Liquid Scintillation Counting Standards - EZAG. (n.d.). Retrieved from [Link]
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Guidelines for the determination of polycyclic aromatic hydrocarbons Pahs in Marine Biota - HELCOM. (2021). Retrieved from [Link]
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Retrieved from [Link]
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Synthesis of a C/H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-Acetoxydibenz[a,h]anthracene: A Comparative Analysis of Methodologies
For researchers and professionals in drug development and carcinogenesis studies, the availability of high-purity polycyclic aromatic hydrocarbon (PAH) derivatives is paramount. 3-Acetoxydibenz[a,h]anthracene serves as a critical analytical standard and a precursor for studying the metabolic pathways of its parent compound, dibenz[a,h]anthracene, a known potent carcinogen.[1][2][3] This guide provides an in-depth analysis of plausible synthetic routes to this compound, offering a comparative perspective on established and potential methodologies. While direct, peer-reviewed comparisons of novel synthetic pathways for this specific molecule are not abundant, this document constructs a robust framework based on established principles of aromatic chemistry and analogous syntheses of related compounds.
Introduction: The Significance of this compound
Dibenz[a,h]anthracene is a pentacyclic aromatic hydrocarbon that is a product of incomplete combustion of organic materials.[4] Its genotoxicity is a significant concern, and understanding its metabolic activation is crucial for toxicological studies.[5][6] The acetylated derivative, this compound, is a key tool in this research, often used in the synthesis of 3-Hydroxydibenz[a,h]anthracene, a known metabolite.[7] The efficiency and purity of the synthetic route to this compound are therefore of utmost importance.
This guide will explore a logical, multi-step synthetic approach, breaking it down into two core stages:
-
Construction of the Dibenz[a,h]anthracene Backbone: A look at established methods for creating the core pentacyclic structure.
-
Functionalization to Yield this compound: A detailed examination of the introduction of the acetate group, likely via a hydroxyl intermediate.
Part 1: Crafting the Core - Synthesis of the Dibenz[a,h]anthracene Skeleton
The synthesis of the dibenz[a,h]anthracene core is a complex undertaking, with several established methods in the literature for creating anthracene and its derivatives. These can be broadly categorized into classical methods and modern transition-metal-catalyzed approaches.
Method 1: Classical Cyclization Reactions
Traditional methods often rely on Friedel-Crafts reactions and subsequent cyclizations. For instance, the Haworth synthesis is a well-established method for producing polycyclic aromatic systems.[8][9] A plausible, though likely low-yielding, classical route could involve the reaction of naphthalene derivatives with appropriate synthons to build the additional rings.
Method 2: Modern Transition-Metal Catalyzed Syntheses
More contemporary and often higher-yielding methods utilize transition metal catalysis. Palladium- and rhodium-catalyzed reactions have shown significant promise in the synthesis of complex anthracenes.[10][11] For example, a palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives has been reported for the synthesis of dibenzo[a,h]anthracenes.[10] These methods often offer greater control over regioselectivity and can proceed under milder conditions than classical approaches.
Part 2: The Functionalization Cascade: From Backbone to Final Product
Once the dibenz[a,h]anthracene core is obtained, the next critical phase is the introduction of the acetoxy group at the 3-position. A direct acetylation of the dibenz[a,h]anthracene backbone is unlikely to be regioselective and would result in a mixture of isomers that are difficult to separate. Therefore, a two-step process involving hydroxylation followed by acetylation is the most chemically sound approach.
Step 1: Introduction of the Hydroxyl Group (Hypothetical Pathways)
The introduction of a hydroxyl group onto an aromatic ring can be achieved through several methods. Given the complexity of the dibenz[a,h]anthracene system, a direct electrophilic hydroxylation would likely lack the required regioselectivity. A more controlled approach would be to introduce a functional group that can be converted to a hydroxyl group. One such strategy could involve the sulfonation of dibenz[a,h]anthracene, followed by alkali fusion. However, controlling the position of sulfonation can be challenging.
A more plausible route, drawing from the synthesis of other hydroxylated PAHs, would be to start with a precursor that already contains a functional group at the desired position, which can then be carried through the synthesis of the dibenz[a,h]anthracene core and finally converted to a hydroxyl group.
Step 2: Acetylation of 3-Hydroxydibenz[a,h]anthracene
This is a standard esterification reaction. The acetylation of a hydroxyl group on an aromatic ring is a well-established and generally high-yielding transformation.
Proposed Reaction:
3-Hydroxydibenz[a,h]anthracene can be reacted with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine, to yield this compound. This reaction is typically efficient and clean, with the primary challenge being the initial synthesis of the hydroxylated precursor.
Comparative Analysis of Proposed Synthetic Pathways
| Methodology | Plausible Yield | Purity/Selectivity | Scalability | Safety/Environmental Considerations |
| Classical Synthesis of Backbone | Low to Moderate | Low regioselectivity, potential for multiple isomers. | Moderate | Often requires harsh reagents (e.g., strong acids, high temperatures). |
| Transition-Metal Catalyzed Synthesis of Backbone | Moderate to High | High regioselectivity.[10] | Potentially high, but catalyst cost can be a factor. | Milder reaction conditions, but metal catalysts can be toxic and require careful removal. |
| Direct Functionalization of Backbone | Very Low | Very low regioselectivity, leading to complex mixtures. | Low | Not a viable route for producing a pure single isomer. |
| Synthesis from a Pre-functionalized Precursor | Moderate | High regioselectivity, as the functional group position is pre-determined. | Moderate | Dependent on the synthesis of the starting material. |
| Acetylation of Hydroxyl Group | High | High | High | Standard laboratory procedure with manageable risks. |
Recommended Synthetic Workflow
Based on the analysis of plausible routes and established chemical principles, the most promising pathway for a reliable and scalable synthesis of this compound is a convergent synthesis. This would involve the synthesis of a pre-functionalized aromatic precursor that already contains a protected hydroxyl group (or a group that can be readily converted to one) at the position that will become the 3-position of the final molecule. This precursor would then be used in a modern, transition-metal-catalyzed reaction to construct the dibenz[a,h]anthracene backbone. The final steps would be deprotection and acetylation.
Visualizing the Proposed Synthetic Workflow
Caption: A proposed convergent synthetic workflow for this compound.
Detailed Experimental Protocol: Acetylation of 3-Hydroxydibenz[a,h]anthracene
This protocol is based on standard acetylation procedures for aromatic hydroxyl compounds.
Materials:
-
3-Hydroxydibenz[a,h]anthracene
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-Hydroxydibenz[a,h]anthracene in anhydrous DCM.
-
Add 3 equivalents of anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Future Perspectives
The development of new, more efficient, and environmentally benign methods for the synthesis of PAHs and their derivatives is an ongoing area of research. Future advancements may include the use of C-H activation strategies for the direct and regioselective functionalization of the dibenz[a,h]anthracene backbone, which would significantly shorten the synthetic route and reduce waste. Furthermore, flow chemistry approaches could offer improved safety, scalability, and reproducibility for these multi-step syntheses. As our understanding of the biological activity of these molecules deepens, the demand for a diverse range of functionalized PAH derivatives will continue to grow, driving further innovation in their synthesis.
References
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A Guide to Inter-Laboratory Comparison of 3-Acetoxydibenz[a,h]anthracene Analysis: Establishing Robust and Reliable Quantification
Introduction: The Analytical Imperative for a Complex Carcinogen Metabolite
In the landscape of toxicology and drug development, the accurate quantification of polycyclic aromatic hydrocarbon (PAH) metabolites is paramount. PAHs are a class of persistent organic pollutants formed from the incomplete combustion of organic materials, and their carcinogenic properties are a significant concern for human health.[1][2][3] Dibenz[a,h]anthracene, a potent carcinogen, undergoes metabolic activation to exert its toxic effects.[4] 3-Acetoxydibenz[a,h]anthracene, a synthetic precursor to one of its metabolites, 3-Hydroxydibenz[a,h]anthracene, serves as a critical analytical standard and research compound in these studies.[5]
Given its importance, the ability to reliably measure this compound across different laboratories is essential for ensuring data comparability and validity in research and regulatory settings. An inter-laboratory comparison (ILC) is the gold standard for assessing the proficiency and comparability of analytical methods among a group of laboratories.[6][7] This guide outlines a comprehensive framework for conducting such a comparison, detailing the rationale behind the experimental design, providing robust analytical protocols, and presenting a model for data evaluation. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to establish and verify their competence in analyzing this challenging analyte.
Designing a Rigorous Inter-Laboratory Comparison
The foundation of a successful ILC is a meticulously planned study design. This involves the preparation of a homogenous and stable test material, the establishment of a consensus reference value, and a clear statistical framework for performance evaluation. The goal is to isolate and quantify the variability inherent in the analytical methods used by different laboratories.[6][8]
Test Material Preparation and Distribution
A crucial first step is the preparation of a suitable test material. For this study, a solution of this compound in a high-purity organic solvent like acetonitrile or toluene is ideal. The concentration should be carefully chosen to be analytically relevant—sufficiently above the expected limits of detection but challenging enough to test the robustness of the methods.
The bulk material must be rigorously tested for homogeneity and stability prior to distribution to participating laboratories. Aliquots are then sent to each laboratory, along with a high-purity solvent blank and a calibration verification solution with a disclosed concentration to allow participants to check their instrument calibration independently.[7]
Establishing the Assigned Reference Value (Xref)
The performance of each laboratory is measured against a known, true value. The assigned reference value for the test material is determined by a reference laboratory using multiple, independent high-performance analytical methods and/or by calculating the consensus value from the results of expert laboratories after the removal of statistical outliers.
Statistical Evaluation of Laboratory Performance
The performance of each participating laboratory is typically expressed using z-scores.[7][8] The z-score is calculated as:
z = (x - Xref) / σ
Where:
-
x is the result reported by the laboratory.
-
Xref is the assigned reference value.
-
σ is the target standard deviation for proficiency assessment, often derived from historical performance data or a fitness-for-purpose relative standard deviation (e.g., 20%).
A z-score between -2 and 2 is generally considered a satisfactory performance.
Comparative Analytical Methodologies
Participating laboratories should be free to use their own validated methods, as this reflects real-world conditions.[7][8] However, the most common and appropriate techniques for PAH analysis are High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity.[10][11]
Below are detailed, self-validating protocols for each of these key techniques, adapted for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
HPLC is a robust and widely used technique for the analysis of PAHs.[1][12] Due to the fluorescent nature of many PAHs, fluorescence detection (FLD) often provides superior sensitivity and selectivity compared to UV detection.[13]
Experimental Protocol: HPLC-UV/FLD
-
System Preparation:
-
HPLC System: An analytical system with a gradient pump, autosampler, column oven, and UV/Vis and Fluorescence detectors.[14]
-
Column: A dedicated PAH analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) maintained at 30 °C.[14]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Filter and degas all mobile phases prior to use.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.[14]
-
Gradient Program: Start at 60% B, ramp to 100% B over 12 minutes, hold for 10 minutes, then return to initial conditions and equilibrate.[14]
-
Injection Volume: 20 µL.[1]
-
Fluorescence Detection: Use programmed wavelength changes. For a dibenz[a,h]anthracene structure, initial excitation/emission wavelengths might be set around 290 nm and 410 nm, respectively, but must be optimized for the acetoxy derivative.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards from a certified stock solution of this compound in acetonitrile, spanning a concentration range of 0.1 to 10 µg/mL.
-
Construct a calibration curve by plotting peak area against concentration. A linear regression with a coefficient of determination (R²) > 0.995 is required.
-
Quantify the ILC test sample by comparing its peak area to the calibration curve.
-
-
Self-Validation/Quality Control:
-
Analyze the provided solvent blank to ensure no system contamination.
-
Analyze the calibration verification standard. The result should be within ±15% of the stated value.
-
Inject a mid-range calibration standard every 10-15 samples to monitor instrument drift.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for PAH determination in complex matrices due to its excellent separation efficiency and the definitive identification provided by mass spectrometry.[2][15] Given the high molecular weight of this compound, high temperatures will be required, and care must be taken to avoid analyte degradation or adhesion to surfaces.[9]
Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for PAHs (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 300 °C.[2]
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 90 °C (hold 2 min), ramp at 5 °C/min to 320 °C, and hold for 12 minutes.[2]
-
MS Transfer Line Temperature: 300 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound would need to be determined from a full scan analysis of a standard but would include the molecular ion and characteristic fragment ions. For the parent Dibenz[a,h]anthracene (m/z 278), this is the primary ion monitored.[16]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards (0.05 to 5 µg/mL) in a suitable solvent (e.g., toluene or hexane).
-
Use an internal standard (e.g., a deuterated PAH like perylene-d12) added to all standards and samples to correct for injection volume variations.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. A linearity of R² > 0.995 is acceptable.
-
-
Self-Validation/Quality Control:
-
Analyze a solvent blank before the sample sequence.
-
Incorporate a continuing calibration verification (CCV) standard to ensure calibration stability.
-
Monitor the internal standard area in all injections; it should be within ±30% of the average area in the calibration standards.[9]
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of selectivity and sensitivity, making it ideal for trace-level analysis or analysis in complex matrices.[10] Ionization of nonpolar PAHs can be challenging, often requiring techniques like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI).[11][16]
Experimental Protocol: LC-MS/MS
-
System Preparation:
-
Chromatographic and Spectrometric Conditions:
-
LC Conditions: Follow the gradient program detailed in the HPLC method.
-
APCI Source Conditions: Optimize parameters such as corona discharge current (e.g., 5 µA) and vaporizer temperature (e.g., 400 °C) to maximize the signal for the analyte.[16]
-
MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode. This requires identifying a precursor ion (typically the molecular ion, M•+) and one or two stable product ions after collision-induced dissociation (CID).
-
Precursor Ion → Product Ion 1 (Quantifier)
-
Precursor Ion → Product Ion 2 (Qualifier)
-
-
The specific MRM transitions and collision energies must be optimized by infusing a pure standard of this compound.
-
-
Calibration and Quantification:
-
Prepare calibration standards over a lower concentration range suitable for the high sensitivity of the instrument (e.g., 0.01 to 100 ng/mL).
-
Use of an isotopically labeled internal standard (e.g., this compound-¹³C₆, if available) is highly recommended for the most accurate quantification.
-
Generate a calibration curve based on the area ratio of the quantifier MRM transition to the internal standard.
-
-
Self-Validation/Quality Control:
-
The ratio of the qualifier ion to the quantifier ion must be consistent (within ±20-30%) between the standards and the unknown sample for positive identification.
-
Regularly analyze blanks and quality control samples to ensure the system is free from carryover and is performing within specifications.
-
Visualization of Workflows
Hypothetical Data Summary and Interpretation
To illustrate the outcome of an ILC, the following table presents hypothetical results from five laboratories using different techniques.
Table 1: Hypothetical Inter-Laboratory Comparison Results (Assigned Reference Value (Xref) = 4.50 µg/mL; Target Standard Deviation (σ) = 0.90 µg/mL)
| Laboratory ID | Analytical Method | Reported Value (µg/mL) | z-score | Performance |
| Lab 1 | HPLC-UV | 4.95 | 0.50 | Satisfactory |
| Lab 2 | HPLC-FLD | 4.32 | -0.20 | Satisfactory |
| Lab 3 | GC-MS | 5.90 | 1.56 | Satisfactory |
| Lab 4 | HPLC-UV | 6.57 | 2.30 | Questionable |
| Lab 5 | LC-MS/MS | 4.45 | -0.06 | Satisfactory |
In this hypothetical scenario, four out of five laboratories demonstrated satisfactory performance. Lab 4's result is flagged as questionable, indicating a potential systemic bias or random error that warrants investigation. Such deviations could stem from issues with calibration standards, instrument settings, or data processing.[6] The tight agreement of the LC-MS/MS result (Lab 5) with the reference value highlights the accuracy achievable with advanced, highly selective methods.
Conclusion and Best Practices
An inter-laboratory comparison for this compound is a vital exercise for any laboratory involved in PAH analysis for research, drug development, or regulatory compliance. It provides an objective measure of analytical performance and builds confidence in the reliability and comparability of data.
Key recommendations for participating laboratories include:
-
Method Validation: Ensure the in-house analytical method is fully validated for linearity, accuracy, precision, and limits of detection and quantification before participating.[17][18]
-
Use of Certified Reference Materials: Employ Certified Reference Materials (CRMs) for the preparation of calibration standards to ensure traceability.
-
Adherence to Quality Control: Strictly follow the self-validating steps within the analytical protocols, including the analysis of blanks, calibration verification standards, and QCs.
-
Investigate Poor Performance: Treat any unsatisfactory z-score as an opportunity for root cause analysis and improvement of laboratory processes.
By embracing a culture of continuous improvement and rigorous scientific validation, the analytical community can ensure the production of high-quality, reliable data for this important and challenging analyte.
References
-
Restek Corporation. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. [Link]
-
Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]
-
Andrianova, A. A., & Quimby, B. D. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies, Inc. [Link]
-
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A Researcher's Guide to Spectral Database Comparison for the Identification of 3-Acetoxydibenz[a,h]anthracene
In the landscape of drug development and chemical research, the unambiguous identification of compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectral databases for the identification of 3-Acetoxydibenz[a,h]anthracene, a derivative of a potent polycyclic aromatic hydrocarbon (PAH). We will explore the practical workflows, the rationale behind experimental choices, and a comparative analysis of leading spectral libraries, offering researchers a comprehensive roadmap for confident compound identification.
The Challenge of Isomeric Specificity
Dibenz[a,h]anthracene and its derivatives belong to a class of compounds known for their complex isomeric profiles and significant biological activity.[1] Distinguishing between closely related isomers is not merely an academic exercise; it is critical for understanding structure-activity relationships, metabolic pathways, and toxicological profiles. This compound, with its additional functional group, presents a unique spectral fingerprint that requires high-quality reference data for accurate identification.
Establishing a Ground Truth: The Importance of a Reference Spectrum
Before embarking on a database comparison, the acquisition of a high-quality, experimentally derived reference spectrum of a certified standard is paramount. This self-validating step ensures that the subsequent database searches are benchmarked against a reliable ground truth.
Experimental Protocol: Acquiring a Reference Mass Spectrum
This protocol outlines the acquisition of an electron ionization mass spectrum (EI-MS) for a this compound analytical standard.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound certified reference standard in a suitable solvent (e.g., dichloromethane).
-
GC Separation:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 320°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Rationale: The choice of GC-MS with EI is deliberate. Gas chromatography provides excellent separation of PAHs and their derivatives, minimizing the risk of co-elution.[2][3] Electron ionization at 70 eV is a standardized method that produces reproducible fragmentation patterns, which are crucial for library matching.
Workflow for Spectral Database Comparison
The following diagram illustrates the logical flow for identifying an unknown compound by comparing its experimental spectrum against multiple spectral libraries.
Caption: Workflow for spectral database comparison and validation.
Comparative Analysis of Spectral Databases
For this guide, we will compare three categories of spectral databases: a comprehensive government-maintained library (NIST), a major commercial library (Wiley), and prominent open-access databases (PubChem and ChemSpider).
| Database | Description | Strengths | Considerations |
| NIST/EPA/NIH Mass Spectral Library | A widely used, critically evaluated mass spectral library from the National Institute of Standards and Technology.[4][5][6][7] | High-quality, curated spectra. Rigorous evaluation process. Extensive compound coverage. | Commercial license required. |
| Wiley Registry of Mass Spectral Data | One of the largest commercially available mass spectral databases.[8][9][10][11] | Massive collection of spectra, increasing the likelihood of finding a match.[12] Often bundled with instrument software. | Commercial license required. Data quality can be variable due to the vast number of sources. |
| PubChem | A free-to-access database of chemical molecules and their activities against biological assays, maintained by the NIH.[13][14][15][16][17] | Freely accessible. Contains a vast amount of chemical information and links to literature. | Spectral data is user-contributed and may not be curated to the same standard as commercial libraries. |
| ChemSpider | A free-to-access chemical structure database owned by the Royal Society of Chemistry, providing access to millions of structures and associated data.[18][19][20][21][22] | Free access. Aggregates data from hundreds of sources. Allows for user contributions and curation. | Similar to PubChem, spectral data quality can be inconsistent. |
Interpreting the Search Results: Beyond the Match Factor
Modern spectral search algorithms provide a "match factor" or a similar metric to indicate the similarity between the experimental and library spectra. While a high match factor is a good indicator, it should not be the sole basis for identification.
Key Considerations for Hit Validation:
-
Visual Inspection: Always visually compare the experimental spectrum with the top library hits. Pay close attention to the molecular ion, key fragment ions, and their relative abundances.
-
Isotopic Pattern: For compounds containing elements with characteristic isotopes (e.g., Cl, Br), verify that the isotopic pattern in the experimental spectrum matches the library spectrum.
-
Retention Index: If using GC-MS, compare the experimental retention index with the value reported in the database (if available). This provides an additional, orthogonal piece of evidence.
-
Chemical Plausibility: Consider the sample matrix and the expected chemistry. Does the top hit make sense in the context of your experiment?
Conclusion and Recommendations
For the unambiguous identification of this compound, a multi-database approach is recommended.
-
Primary Search: Begin with a search against a high-quality, curated database such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectral Data . These libraries are the most likely to contain a reference spectrum for this compound and will provide the most reliable initial match.
-
Confirmatory Search: Corroborate the findings by searching against open-access databases like PubChem and ChemSpider . While the spectral quality may be more variable, these platforms can provide valuable supporting information, including links to relevant literature and alternative analytical data.
-
Expert Review: The final identification should always be confirmed by an experienced analyst who can critically evaluate all the available data.
By following a systematic approach that combines high-quality experimental data with a critical evaluation of results from multiple spectral databases, researchers can achieve a high degree of confidence in the identification of this compound and other complex molecules.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetoxydibenz[a,h]anthracene
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers dedicated to advancing science, our responsibilities extend beyond the discovery and analysis within our laboratories. The safe handling and disposal of the chemical reagents we employ are paramount, not only for our immediate safety but also for the long-term health of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Acetoxydibenz[a,h]anthracene.
While specific toxicological data for this compound is not extensively documented, its structural parent, Dibenz[a,h]anthracene, is a well-characterized polycyclic aromatic hydrocarbon (PAH). The International Agency for Research on Cancer (IARC) classifies Dibenz[a,h]anthracene as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[1][2] Furthermore, it is recognized as a potent mutagen and is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative from a safety and regulatory standpoint to treat this compound with the same level of caution as its parent compound. This guide is built on that foundational, safety-first principle.
Part 1: Hazard Assessment and Regulatory Framework
Understanding the "why" is critical to ensuring compliance and safety. This compound must be managed as a hazardous waste due to its inherent chemical properties and the regulatory classifications of its parent compound.
1.1 Inherent Hazards:
-
Carcinogenicity: The core structure, Dibenz[a,h]anthracene, is a known carcinogen, capable of causing cancer.[2] The addition of an acetoxy group is not expected to mitigate this property.
-
Environmental Toxicity: Like many PAHs, this compound is classified as very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3] Improper release can lead to persistent environmental contamination.[4]
-
Regulatory Status: In the United States, PAHs are listed as constituents for groundwater monitoring under the Resource Conservation and Recovery Act (RCRA).[5] This federal law governs the disposal of solid and hazardous waste, establishing a "cradle-to-grave" system for management.[6][7] Your institution's Environmental Health & Safety (EHS) department operates under these guidelines.
1.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier Before handling the compound at any stage, including disposal, the following PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling the solid compound outside of a certified chemical fume hood.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Body Protection: A fully buttoned lab coat and impervious clothing must be worn. Ensure there is no exposed skin.[1]
| Hazard Profile: this compound (based on Dibenz[a,h]anthracene) | |
| Parent Compound CAS Number | 53-70-3[3] |
| Primary Hazard Class | Carcinogen, Category 1B[3] |
| IARC Classification | Group 2A: Probably carcinogenic to humans[1][2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (H410)[3] |
| U.S. Regulatory Framework | Resource Conservation and Recovery Act (RCRA)[5][6] |
| Primary Disposal Method | High-Temperature Incineration in an approved hazardous waste facility[5][8] |
| Emergency Response | Evacuate, ventilate, prevent entry into drains, and contact EHS[1] |
Part 2: Standard Operating Procedure for Disposal
This protocol is designed as a self-validating system. Following these steps methodically ensures that waste is contained, identified, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Phase 1: Immediate Waste Segregation and Containment
This phase occurs at the point of generation—your laboratory bench. The primary causality for this step is the prevention of cross-contamination and accidental exposure.
Step 1.1: Designate a Waste Stream. All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).
-
Empty stock containers.
-
Solvent rinses from contaminated glassware.
Step 1.2: Containerize Waste.
-
Solid Waste: Collect all contaminated solids in a designated, leak-proof container with a secure lid.[8] The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Liquid Waste: Collect any solvent rinses in a separate, clearly marked, and chemically compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any contaminated needles or blades must be placed in a designated sharps container.
Phase 2: Labeling and Secure Accumulation
Proper identification is a core tenet of the RCRA "cradle-to-grave" system.[6] Clear labeling prevents accidental mishandling and ensures the final disposal facility has accurate information.
Step 2.1: Label the Waste Container. Immediately upon adding the first piece of waste, label the container. The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound Waste" .[8]
-
A list of other components (e.g., "Methanol rinse," "Contaminated gloves").
-
The date waste was first added.[8]
-
The associated hazards (e.g., "Carcinogen," "Toxic").
Step 2.2: Store in a Satellite Accumulation Area (SAA). Move the sealed and labeled container to a designated SAA within your laboratory. This area must:
-
Be under the control of the laboratory personnel.
-
Be at or near the point of generation.
-
Have secondary containment to capture any potential leaks.[8]
-
Be away from drains and sources of ignition.
Phase 3: Final Disposal and Documentation
The final step involves the transfer of waste to trained professionals for ultimate destruction.
Step 3.1: Arrange for Waste Pickup. Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1][8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 3.2: The Principle of High-Temperature Incineration. The universally accepted and most effective method for the complete destruction of carcinogenic PAHs is high-temperature incineration at a licensed hazardous waste facility.[5] Rotary kiln incinerators operating between 820°C and 1,600°C ensure the complete thermal oxidation of the compound, breaking it down into less harmful components like carbon dioxide and water.[5]
Step 3.3: Maintain Records. Keep a copy of all waste manifests and disposal records provided by your EHS department. This documentation completes your legal responsibility in the "cradle-to-grave" process.[9]
Part 3: Decontamination and Emergency Protocols
3.1 Equipment and Surface Decontamination Thorough decontamination is crucial to prevent residual contamination and inadvertent exposure.
-
Step 1: Initial Dry Wipe. Using disposable, chemically resistant wipes, carefully wipe down all surfaces and equipment that may have been in contact with the chemical.
-
Step 2: Solvent Rinse. Rinse glassware and non-porous equipment with a suitable solvent (e.g., acetone or methanol) to dissolve any remaining residue. Collect all rinsate as hazardous liquid waste.
-
Step 3: Detergent Wash. Wash with soap and water.
-
Step 4: Dispose of all wipes and contaminated PPE as solid hazardous waste.
3.2 Spill Response In the event of a spill, prioritize personnel safety.
-
Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Step 2: Restrict Access. Secure the area to prevent others from entering.
-
Step 3: Don PPE. If the spill is small and you are trained to handle it, don the appropriate PPE as described in section 1.2.
-
Step 4: Contain and Absorb. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Step 5: Collect Waste. Carefully scoop the absorbent material into your designated solid hazardous waste container.
-
Step 6: Decontaminate. Decontaminate the spill area as described above.
-
Step 7: Report. Report the spill to your supervisor and EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Fig 1. Disposal Workflow for this compound.
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A Senior Application Scientist's Guide to Handling 3-Acetoxydibenz[a,h]anthracene
Prepared for: Laboratory and Drug Development Professionals
This guide provides essential safety protocols for handling 3-Acetoxydibenz[a,h]anthracene. As a derivative of Dibenz[a,h]anthracene, a potent polycyclic aromatic hydrocarbon (PAH), this compound must be treated as a suspected human carcinogen and mutagen. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. The foundational principle guiding this document is that there is no known safe level of exposure to a carcinogen; therefore, all handling procedures are designed to minimize exposure to the lowest reasonably achievable level.[1][2][3]
Hazard Analysis: Understanding the Risk
This compound is a research chemical. While a specific Safety Data Sheet (SDS) for this derivative is not widely available, the toxicological profile of its parent compound, Dibenz[a,h]anthracene, provides the necessary basis for a rigorous risk assessment.
The parent compound, Dibenz[a,h]anthracene, is classified as:
-
Suspected of causing genetic defects (H341) .[5]
-
A Group 2A Carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans."[5]
-
Reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).
Primary exposure routes include inhalation of airborne particles, dermal (skin) absorption, and ingestion.[5][6] Given these severe hazards, a multi-layered safety approach is not just recommended; it is mandatory.
| Hazard Classification | Agency/Regulation | Description |
| Carcinogenicity | GHS/OSHA | H350: May cause cancer.[4][5] |
| Mutagenicity | GHS | H341: Suspected of causing genetic defects.[5] |
| Carcinogen Group | IARC | Group 2A: Probably carcinogenic to humans.[5] |
| Carcinogen Status | NTP | Reasonably anticipated to be a human carcinogen. |
| Aquatic Toxicity | GHS | H410: Very toxic to aquatic life with long lasting effects.[4] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a hazardous substance.[7] Before relying on PPE, all preceding control measures must be implemented and optimized. The National Institute for Occupational Safety and Health (NIOSH) emphasizes this hierarchy to ensure maximum protection.[2][3]
-
Elimination/Substitution : In a research context, this may not be feasible. However, always consider if a less hazardous analogue could achieve the research objective.
-
Engineering Controls : These are the most critical physical controls in the lab.
-
Chemical Fume Hood : All work involving this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[5] This minimizes inhalation exposure.
-
Designated Work Area : A specific area within the lab should be demarcated for handling this compound to prevent the spread of contamination.
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this compound must be available to all personnel.
-
Training : All users must be trained on the specific hazards and handling procedures outlined in the SOP and this guide. This training must be documented.
-
Access Restriction : Limit access to the designated handling area to authorized and trained personnel only.
-
Personal Protective Equipment (PPE): The Last Line of Defense
When engineering and administrative controls are in place, the correct PPE provides the final, essential layer of protection.[8][9][10]
-
Hand Protection :
-
Glove Type : Use powder-free nitrile gloves as a minimum.[11] Nitrile offers good resistance to a range of chemicals.
-
Double Gloving : It is mandatory to wear two pairs of nitrile gloves. This protects against minor tears or punctures in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.
-
Inspection and Replacement : Always inspect gloves for any signs of degradation or puncture before use. Change the outer glove immediately upon suspected contact with the chemical. Never reuse disposable gloves.[7][11]
-
-
Body Protection :
-
Laboratory Coat : A clean, buttoned lab coat with long sleeves and tight-fitting cuffs is required.[9][12] This coat should be made of a low-permeability material.
-
Dedicated Lab Coat : The lab coat worn when handling this compound should be designated for work with potent carcinogens and should not be worn outside the laboratory area.
-
Full Coverage : Long pants and fully enclosed, non-porous shoes are mandatory to protect the legs and feet from potential spills.[11][12]
-
-
Eye and Face Protection :
-
Chemical Splash Goggles : At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[12] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield : When there is a heightened risk of splashing (e.g., transferring larger volumes of a solution), a face shield must be worn in addition to chemical splash goggles. The goggles protect against splashes, while the shield protects the entire face.[9][11][12]
-
-
Respiratory Protection :
-
When Required : If there is any risk of generating dust or aerosols outside of a functioning chemical fume hood (a situation that should be avoided), respiratory protection is necessary.
-
Program Compliance : The use of a respirator requires enrollment in a formal Respiratory Protection Program, as mandated by OSHA (29 CFR 1910.134).[8] This includes medical evaluation, training, and annual fit-testing to ensure a proper seal.
-
Respirator Type : A NIOSH-approved N95 respirator may be sufficient for powders, but a full risk assessment should be conducted to determine if a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges, is needed.
-
Operational Protocol: A Step-by-Step Workflow
This protocol outlines the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Waste Disposal
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
-
Decontamination :
-
All surfaces and equipment within the fume hood must be decontaminated after use. A common procedure for PAHs involves wiping surfaces with a solvent like isopropanol or ethanol, followed by a soap and water wash.[13] All wipes are considered hazardous waste.
-
Glassware should be rinsed with a suitable solvent (the rinsate is hazardous waste) before being washed normally.
-
-
Waste Management :
-
Hazardous Waste : All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, wipes, weigh boats, pipette tips, and any unused solid or solutions.
-
Segregation :
-
Solid Waste : Collect in a clearly labeled, sealed plastic bag or container. The label must read "Hazardous Waste" and list the chemical constituents.
-
Liquid Waste : Collect in a sealed, compatible, and clearly labeled waste container.
-
-
Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not pour any solutions down the drain.
-
By integrating a deep understanding of the chemical's hazards with a strict adherence to the hierarchy of controls, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
-
Personal protection - STOP Carcinogens at work. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
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8 ways to protect against cancer with PPE. FireRescue1. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Chemical Safety: Personal Protective Equipment. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Decontamination of metals and polycyclic aromatic hydrocarbons from slag-polluted soil. National Library of Medicine. [Link]
-
NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Issues Revised Chemical Carcinogen Policy. Crowell & Moring LLP. [Link]
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Treatment technologies for PAH-contaminated sites: a critical review. National Library of Medicine. [Link]
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NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention (CDC). [Link]
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Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [Link]
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The Importance of PAH Removal and Other Contaminants. Puragen. [Link]
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Removal of polycyclic aromatic hydrocarbons (PAHs) by different physicochemical methods: A mini-review. ResearchGate. [Link]
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Carcinogens in the Workplace: Considerations for EHS. EHSLeaders. [Link]
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THE NIOSH CHEMICAL CARCINOGEN POLICY. Centers for Disease Control and Prevention (CDC). [Link]
-
Safety data sheet for Dibenzo(a,h)anthracene. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention (CDC). [Link]
-
Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. National Institutes of Health (NIH). [Link]
-
Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. MDPI. [Link]
-
PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. YouTube. [Link]
-
Laboratory analysis of polycyclic aromatic hydrocarbons (PAH). FILAB. [Link]
-
Safety Data Sheet - Dibenz(a,h)anthracene Standard. [Link]
-
Hazardous Substance Fact Sheet - Dibenz(a,h)Anthracene. New Jersey Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
